Elbaite
描述
属性
CAS 编号 |
12197-81-8 |
|---|---|
分子式 |
C12H14O3 |
同义词 |
Elbaite |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Elbaite Crystal Structure Refinement
This technical guide provides a comprehensive overview of the methodologies and data involved in the crystal structure refinement of elbaite, a sodium-lithium-aluminum borosilicate mineral of the tourmaline (B1171579) group.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols for single-crystal X-ray and neutron diffraction, as well as Rietveld refinement. It presents key quantitative data from seminal and recent studies in structured tables for comparative analysis and visualizes complex structural information and workflows through detailed diagrams.
Introduction to this compound Crystallography
This compound crystallizes in the trigonal system with the space group R3m.[2][3] Its complex crystal structure consists of a framework of six-membered rings of silica (B1680970) tetrahedra stacked along the c-axis. These rings are cross-linked by clusters of Y-site (typically occupied by Li and Al) and Z-site (occupied by Al) octahedra, and trigonal planar BO₃ groups. The large X-site cation, usually Na⁺, is located in the center of the silica rings. The general chemical formula for this compound is Na(Li₁₅Al₁₅)Al₆(BO₃)₃Si₆O₁₈(OH)₄.[1] Due to extensive isomorphic substitution, the exact chemical composition and, consequently, the crystallographic parameters can vary significantly.
Experimental Protocols for Crystal Structure Refinement
The refinement of the this compound crystal structure is primarily achieved through single-crystal X-ray diffraction, often complemented by neutron diffraction to accurately locate lighter atoms like hydrogen. For polycrystalline samples, the Rietveld method is employed.
Single-Crystal X-ray Diffraction (SCXRD)
A common experimental workflow for the single-crystal X-ray diffraction of this compound is outlined below.
References
geological formation of elbaite-bearing pegmatites
An In-depth Technical Guide to the Geological Formation of Elbaite-Bearing Pegmatites
Abstract
This compound, a lithium-rich tourmaline (B1171579), is a significant mineralogical indicator of the advanced stages of magmatic differentiation in granitic pegmatites. Its formation is contingent upon a specific confluence of geological and geochemical conditions, including a peraluminous, flux-rich parental magma, and a precise range of pressure and temperature. This guide provides a comprehensive overview of the geological processes governing the formation of this compound-bearing pegmatites, detailing the geochemical evolution, crystallization dynamics, and the experimental studies that underpin our current understanding. Quantitative data are summarized in tabular format for comparative analysis, and key processes are visualized through logical diagrams.
Introduction
This compound is a sodium, lithium, and aluminum boro-silicate mineral, Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH), belonging to the tourmaline supergroup[1]. It is characteristic of highly fractionated, lithium-cesium-tantalum (LCT) family granitic pegmatites[2]. These geological bodies are the primary source of gem-quality this compound, prized for its wide spectrum of colors. The formation of these specialized pegmatites involves the extreme enrichment of incompatible elements such as Li, B, F, and Mn, which are excluded from the crystal structures of common rock-forming minerals during the protracted crystallization of a parent granitic magma[1][3]. Understanding the genesis of this compound-bearing pegmatites is crucial for mineral exploration and for deciphering the terminal stages of granite magmatism.
Geological Setting and Pegmatite Emplacement
This compound-bearing pegmatites are typically emplaced at shallow levels within the continental crust during the final stages of collisional tectonic events[4]. They often appear as dikes or lenses intruding into various host rocks, including metasediments like schists and quartzites, or ultramafic rocks. The interaction between the pegmatitic melt and the host rock can sometimes lead to contamination, influencing the composition of the crystallizing tourmaline[3]. For instance, interaction with dolomite-calcite marble can result in the formation of Ca- and Mg-bearing this compound[3].
The internal structure of these pegmatites is frequently zoned, reflecting the progressive inward crystallization from the contacts with the host rock. A typical zonation pattern progresses from an outer wall zone to an inner core, with this compound commonly crystallizing in the intermediate zones or, most spectacularly, within miarolitic cavities near the core[5][6]. These cavities represent the transition from a magmatic to a hydrothermal system, where a volatile-rich fluid phase exsolves from the residual silicate (B1173343) melt[7].
Geochemical Evolution and Crystallization Sequence
The journey to this compound crystallization begins with a peraluminous (Al-rich) granitic melt enriched in volatile and incompatible elements, particularly boron (B), lithium (Li), and fluorine (F)[3]. As the parent magma cools and crystallizes, these elements become concentrated in the residual melt.
The crystallization sequence of tourmaline within the pegmatite reflects this geochemical evolution. Early-stage tourmaline is often Fe-rich (schorl) or Mg-rich (dravite)[1][8]. As fractionation proceeds, the melt becomes progressively depleted in Fe and Mg and enriched in Li, Al, and Mn. This leads to a chemical transition in the crystallizing tourmaline, from schorl to Mn-rich schorl, and finally to this compound in the most evolved portions of the pegmatite[1]. This evolutionary trend is often preserved within single, color-zoned tourmaline crystals, which act as a detailed record of the changing magma chemistry[6][9].
The final stage of this compound formation often occurs in miarolitic cavities. The exsolution of a hydrous fluid, rich in B, Li, and other volatiles, from the silicate melt is a critical step in the formation of these gem-bearing pockets[7].
Quantitative Data
Pressure-Temperature Conditions
Fluid inclusion studies in minerals associated with this compound, such as quartz and beryl, provide critical constraints on the pressure and temperature (P-T) conditions of pegmatite formation. These studies trap microscopic amounts of the fluid from which the minerals crystallized.
| Mineral / Pegmatite Location | Pressure (kbar) | Temperature (°C) | Data Type | Reference |
| Mt. Capanne, Elba, Italy | ~1.5 | >500 | Fluid Inclusions | [10] |
| Koralpe, Austria | 4.5 - 5.5 | 650 - 750 | Fluid Inclusions | [11][12] |
| Miarolitic Cavities (General) | Not specified | 355 - 435 | Mineral Assemblages | [7] |
Table 1: Pressure and Temperature Conditions for this compound-Bearing Pegmatite Formation.
Geochemical Composition
The chemical composition of this compound and its precursor tourmalines provides a direct insight into the melt chemistry. The table below summarizes representative compositions from different types of tourmaline found in this compound-subtype pegmatites.
| Tourmaline Type | MnO (wt. %) | FeO (wt. %) | CaO (apfu) | Li (apfu) | Notes | Reference |
| This compound-subtype (general) | up to 1.1 apfu Mn | Variable | up to 0.30 | High | Relatively Ca- and Mn-rich | [3] |
| Alto Quixaba, Brazil | 1.69 - 2.87 | Not specified | Not specified | High | Enriched in MnO and ZnO | [5] |
| Rosina Pegmatite, Elba | Variable | Decreases in late stage | Low in late stage | Increases in late stage | Transition from Mn-rich schorl to this compound | [1] |
| "Paraíba" this compound, Brazil | Lower than contiguous zones | Near zero | Not specified | High | Characterized by high Cu content | [6] |
Table 2: Representative Geochemical Data for this compound and Associated Tourmalines. (apfu = atoms per formula unit)
Experimental Protocols
Experimental petrology has been instrumental in defining the stability fields and crystallization behavior of tourmaline in granitic systems. These experiments typically involve subjecting synthetic or natural starting materials to high pressures and temperatures that mimic geological conditions.
Hydrothermal Synthesis of Li-Bearing Tourmaline
-
Objective: To synthesize lithium-rich tourmaline (this compound) and determine its stability field.
-
Methodology:
-
Starting Materials: A mix of oxides and carbonates corresponding to a Li-rich granitic composition.
-
Apparatus: Hydrothermal pressure vessels (e.g., cold-seal pressure vessels).
-
Procedure: The starting mix is sealed in a noble metal capsule (e.g., gold) with water to ensure H₂O saturation. The capsule is placed in the pressure vessel and brought to the target pressure and temperature.
-
Conditions: Experiments have been conducted over a range of conditions, typically from 450 to 750 °C and pressures from 150 to 260 MPa (1.5 to 2.6 kbar)[8].
-
Analysis: After a set duration (days to weeks), the experiment is quenched (rapidly cooled) to preserve the phases formed at high P-T. The run products are then analyzed using techniques like X-ray diffraction (XRD), electron microprobe analysis (EMPA), and scanning electron microscopy (SEM) to identify and characterize the synthesized tourmaline[8][13].
-
Phase Equilibria Experiments
-
Objective: To determine the phase relations of tourmaline-bearing leucogranites.
-
Methodology:
-
Starting Materials: Natural, powdered tourmaline-bearing leucogranite. Some experiments are seeded with tourmaline crystals to promote growth[14].
-
Apparatus: Internally heated pressure vessels or piston-cylinder apparatus.
-
Procedure: The powdered rock is sealed in a capsule with water and subjected to controlled P-T conditions. Oxygen fugacity (fO₂) is often buffered (e.g., using a Nickel-Nickel Oxide buffer) to simulate natural redox conditions[14].
-
Conditions: Typical experimental conditions range from 1 to 3 kbar and temperatures from 660 to 800 °C[14][15].
-
Analysis: The quenched experimental products are sectioned and polished for petrographic analysis and electron microprobe analysis to determine the composition of the glass (representing the melt) and the crystalline phases in equilibrium[14].
-
Conclusion
The formation of this compound-bearing pegmatites represents the culmination of magmatic differentiation in specific granitic systems. The process is governed by the initial enrichment of the magma in lithium and boron, followed by extensive fractional crystallization that concentrates these and other fluxing agents in a residual melt. The evolution from early, Fe-rich tourmaline (schorl) to late-stage, Li-rich this compound is a hallmark of this process. Crystallization typically concludes under moderate pressure and temperature conditions, often leading to the formation of gem-hosting miarolitic cavities from an exsolved, volatile-rich fluid phase. Experimental studies have been crucial in quantifying the P-T-X (Pressure-Temperature-Composition) conditions of tourmaline stability, providing a robust framework for interpreting the natural geological record.
References
- 1. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gia.edu [gia.edu]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Fluid inclusion studies on M t. Capanne pegmatites, Isola d’Elba, Tuscany, Italy - European Journal of Mineralogy Volume 4 Number 5 — Schweizerbart science publishers [schweizerbart.de]
- 11. researchgate.net [researchgate.net]
- 12. Fluid and Solid Inclusions in Host Minerals of Permian Pegmatites from Koralpe (Austria): Deciphering the Permian Fluid Evolution during Pegmatite Formation [mdpi.com]
- 13. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 14. deepdyve.com [deepdyve.com]
- 15. Experiments reveal enrichment of 11B in granitic melt resulting from tourmaline crystallisation | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
A Technical Guide to the Discovery and Type Locality of Elbaite Tourmaline
This technical guide provides a comprehensive overview of the discovery and type locality of elbaite, a significant member of the tourmaline (B1171579) group of minerals. It is intended for researchers, scientists, and professionals in the fields of mineralogy, geology, and materials science. This document details the historical context of its identification, the geological characteristics of its type locality, and its key physicochemical properties.
Discovery and Nomenclature
This compound, a lithium-rich tourmaline, was formally identified and named in 1913 by the Russian mineralogist Vladimir Ivanovich Vernadsky.[1][2][3] The name is a direct reference to the island of Elba in Italy, the source of the specimens Vernadsky studied.[1][2][4][5][6][7] Prior to Vernadsky's work, the complexity of the tourmaline group's chemistry hindered the distinction of this compound as a unique mineral species.[2] Interestingly, the name "this compound" had been previously used in 1883 by German mineralogist Carl Ludwig Giesecke, but he had misidentified the mineral, which was later determined to be ilvaite.[1][3] While tourmalines have been known since ancient times, they were often mistaken for other gemstones due to their wide variety of colors.[8][9][10][11][12]
Type Locality: Elba, Italy
The designated type locality for this compound is the Rosina pegmatite, situated approximately 100 meters south of the village of San Piero in Campo on Elba island, Tuscany, Italy.[13] A neotype specimen from this location has been formally defined to serve as a definitive reference for the species.[13]
Geological Setting
This compound at its type locality is found within lithium-rich granite pegmatites.[1][2][4][13] These geological formations are the result of the final stages of magma crystallization, which concentrates volatile elements such as boron and lithium, essential components of this compound. The mineral is commonly found in association with a characteristic suite of other minerals.
Table 1: Associated Minerals at the Type Locality
| Mineral | Chemical Formula |
| Quartz | SiO₂ |
| Albite | NaAlSi₃O₈ |
| Lepidolite | K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂ |
| Microcline | KAlSi₃O₈ |
Physicochemical Properties of this compound
This compound is a complex sodium, lithium, and aluminum boro-silicate. Its general chemical formula is Na(Li₁.₅Al₁.₅)Al₆Si₆O₁₈(BO₃)₃(OH)₄.[4][14] It belongs to the cyclosilicate subclass of silicate (B1173343) minerals and is a member of the tourmaline group.[1][2][4]
Table 2: Key Physical and Crystallographic Properties of this compound
| Property | Value |
| Crystal System | Trigonal |
| Mohs Hardness | 7.0 - 7.5 |
| Density | 2.90 - 3.2 g/cm³ |
| Cleavage | Very poor on {1120}, {1011} |
| Fracture | Irregular/uneven to conchoidal |
| Luster | Vitreous |
| Streak | White |
The vibrant and varied coloration of this compound is one of its most notable features, arising from the presence of trace element impurities within the crystal lattice.[1][2][4][5][6][15]
Experimental Protocols
The initial characterization of this compound by Vernadsky would have involved classical wet chemical analysis to determine its elemental composition. Modern analysis of the neotype specimen and other samples relies on a suite of advanced analytical techniques.
4.1 Chemical Analysis: Electron Probe Microanalysis (EPMA)
-
Objective: To determine the quantitative elemental composition of the mineral.
-
Methodology:
-
A polished thin section of the this compound sample is prepared.
-
The sample is coated with a thin layer of carbon to ensure electrical conductivity.
-
The sample is placed in a high-vacuum chamber of the electron probe microanalyzer.
-
A focused beam of high-energy electrons is directed at specific points on the sample.
-
The interaction of the electron beam with the sample generates characteristic X-rays for each element present.
-
The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers.
-
The data is compared against known standards to calculate the concentration of each element.
-
4.2 Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
-
Objective: To determine the crystal structure and unit cell parameters.
-
Methodology:
-
A small, single crystal of this compound is carefully selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer.
-
A monochromatic beam of X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.
-
The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal.
-
From this map, the arrangement of atoms within the crystal lattice is determined, yielding the precise crystal structure.
-
Visualizations
References
- 1. This compound : ClassicGems.net [classicgems.net]
- 2. celestialearthminerals.com [celestialearthminerals.com]
- 3. mindat.org [mindat.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rockygems.com [rockygems.com]
- 6. sundarajoon.com [sundarajoon.com]
- 7. This compound | Smithsonian National Museum of Natural History [naturalhistory.si.edu]
- 8. americangemsociety.org [americangemsociety.org]
- 9. angara.com [angara.com]
- 10. Your Guide to Tourmalines : Different Types of Tourmaline - Minera Emporium Crystal & Mineral Shop [mineraemporium.com]
- 11. Historical Perspective of Tourmaline - The Natural Gemstones Company | The Natural Gemstone Company [naturalgemstones.com]
- 12. rsagems.com [rsagems.com]
- 13. mindat.org [mindat.org]
- 14. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. skyjems.ca [skyjems.ca]
A Preliminary Investigation into the Optical Properties of Elbaite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core optical properties of elbaite, a lithium-rich tourmaline (B1171579) species. It is intended to serve as a foundational resource for researchers and scientists. This document summarizes key quantitative optical data, outlines experimental methodologies for their determination, and presents a visual workflow for the optical characterization of this mineral.
Core Optical Properties of this compound
This compound, a cyclosilicate mineral, exhibits a range of optical properties that are crucial for its identification and characterization. As a uniaxial mineral, it possesses a single optic axis, and its interaction with light varies depending on the direction of light propagation relative to this axis. This anisotropy gives rise to several key optical phenomena, including birefringence and pleochroism.
Refractive Index and Birefringence
The refractive index (RI) of a material is a dimensionless number that describes how fast light travels through it. Due to its uniaxial nature, this compound has two principal refractive indices: one for light vibrating parallel to the optic axis (extraordinary ray, nε) and another for light vibrating perpendicular to the optic axis (ordinary ray, nω). The difference between these two values is known as birefringence (δ), a critical parameter in mineral identification.[1][2][3][4][5]
Table 1: Refractive Index and Birefringence of this compound
| Optical Property | Symbol | Value Range | Reference |
| Ordinary Refractive Index | nω | 1.633 - 1.651 | [4][5] |
| Extraordinary Refractive Index | nε | 1.615 - 1.632 | [4][6] |
| Birefringence | δ (nω - nε) | 0.014 - 0.032 | [3] |
Note: The specific refractive indices and birefringence can vary depending on the chemical composition of the this compound sample.
Pleochroism
Pleochroism is an optical phenomenon in which a substance appears to be different colors when observed at different angles, especially with polarized light.[1][7] this compound is known for its often strong pleochroism, with the ordinary (O) and extraordinary (E) rays exhibiting different colors or shades.[1][5] The nature and intensity of pleochroism are dependent on the chromophores present in the crystal lattice.
Table 2: Pleochroic Colors of this compound
| Ray | Observed Colors | Reference |
| Ordinary (O) | Pink, pale green, pale to deep blue | [1][5] |
| Extraordinary (E) | Colorless, yellow, olive-green, purplish | [1][5] |
Experimental Protocols for Optical Characterization
The determination of this compound's optical properties relies on a suite of established experimental techniques. This section details the methodologies for key experiments.
Refractometry
Objective: To measure the refractive indices (nω and nε) and calculate the birefringence of an this compound crystal.
Methodology:
-
Sample Preparation: A flat, polished surface on the this compound crystal is required. For accurate determination of both nω and nε, the table facet of a cut gemstone or a specifically prepared and oriented crystal section is used.
-
Instrumentation: A standard gemological refractometer is employed.[8] This instrument measures the critical angle of total internal reflection between a high-refractive-index hemisphere (typically made of glass) and the mineral sample.
-
Procedure:
-
A small droplet of refractive index liquid is applied to the hemisphere of the refractometer.
-
The polished surface of the this compound is placed onto the liquid.
-
A monochromatic light source, typically sodium light (589 nm), is directed through the hemisphere.
-
The observer looks through the eyepiece and sees a scale. The boundary between the light and dark areas on the scale indicates the refractive index.
-
As this compound is doubly refractive, two readings will be observed for most orientations. To obtain the principal refractive indices, the crystal is rotated on the hemisphere. The highest and lowest readings correspond to nω and nε, respectively.
-
-
Data Analysis: The birefringence is calculated as the difference between the maximum and minimum observed refractive indices (δ = nω - nε).
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy
Objective: To investigate the absorption of light by this compound as a function of wavelength, which provides insights into the electronic transitions responsible for its color.
Methodology:
-
Sample Preparation: A doubly polished, parallel-sided slice of the this compound crystal is prepared. The thickness of the slice is measured precisely.
-
Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used.[9][10] This instrument measures the intensity of light passing through a sample compared to a reference beam.
-
Procedure:
-
The spectrophotometer is calibrated with a baseline measurement without the sample.
-
The polished this compound slice is placed in the sample holder, ensuring the light beam passes through it perpendicularly.
-
The absorption spectrum is recorded over a specified wavelength range, typically from the ultraviolet (around 250 nm) to the near-infrared (around 1000 nm or higher).[9][10]
-
For anisotropic crystals like this compound, polarized spectra are often collected by placing a polarizer in the light path. Spectra are recorded with the polarization direction parallel and perpendicular to the c-axis of the crystal to observe pleochroic effects.
-
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. Absorption bands are correlated with the presence of specific chromophoric ions (e.g., Fe²⁺, Fe³⁺, Mn³⁺, Cu²⁺) and their electronic transitions within the crystal structure.[11][12] For instance, the green color in some elbaites is attributed to absorption bands near 720 nm caused by Fe²⁺ d-d transitions and a broad absorption edge from 300-400 nm due to O²⁻-Fe³⁺ charge transfer.[12]
Raman Spectroscopy
Objective: To identify this compound and investigate its molecular structure by analyzing the vibrational modes of its constituent atoms.
Methodology:
-
Sample Preparation: A clean, polished surface of the this compound crystal is typically used. The analysis can be performed on faceted gemstones or crystal fragments.
-
Instrumentation: A Raman microscope system is employed, consisting of a monochromatic laser source (e.g., 514.5 nm Argon-ion laser), a microscope for focusing the laser and collecting the scattered light, and a spectrometer to analyze the wavelength of the scattered light.[9]
-
Procedure:
-
The this compound sample is placed on the microscope stage.
-
The laser is focused onto a specific point on the sample's surface.
-
The Raman scattered light is collected and directed into the spectrometer.
-
The spectrum is recorded as Raman shift in wavenumbers (cm⁻¹).
-
-
Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are characteristic of the vibrational modes of the Si-O, B-O, and other bonds within the this compound structure.[13] This "fingerprint" spectrum can be compared to reference spectra for positive identification.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a preliminary optical investigation of an this compound sample.
Caption: A flowchart outlining the key steps in the optical characterization of this compound.
References
- 1. This compound : ClassicGems.net [classicgems.net]
- 2. This compound (Tourmaline) Gem Guide and Properties Chart [gemstones.com]
- 3. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 4. mindat.org [mindat.org]
- 5. handbookofmineralogy.org [handbookofmineralogy.org]
- 6. This compound Mineral Data [webmineral.com]
- 7. Tourmaline – Geology is the Way [geologyistheway.com]
- 8. sosnagems.com [sosnagems.com]
- 9. gia.edu [gia.edu]
- 10. gia.edu [gia.edu]
- 11. Color in cuprian this compound [minsocam.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Classification of Elbaite within the Tourmaline Supergroup
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tourmaline (B1171579) supergroup encompasses a complex and diverse family of cyclosilicate minerals, characterized by a generalized chemical formula of XY3Z6(T6O18)(BO3)3V3W . Elbaite, a sodium, lithium, and aluminum-rich species, is one of the most well-known and gemologically significant members of this supergroup. Its remarkable color variations and presence in granitic pegmatites make it a subject of intense scientific interest. This technical guide provides an in-depth classification of this compound, detailing its position within the tourmaline supergroup, its chemical and physical properties, and the analytical methodologies used for its characterization.
Classification of the Tourmaline Supergroup
The classification of the tourmaline supergroup is primarily based on the dominant cation occupying the X-site in the crystal structure. This leads to the division of the supergroup into three primary groups: the alkali group, the calcic group, and the X-site vacant group.[1]
This compound is a principal member of the alkali group , where the X-site is predominantly occupied by sodium (Na⁺).[2] Further classification within this group is determined by the dominant cations in the Y and Z sites.
This compound's Position in the Alkali Group
The alkali group is further subdivided based on the dominant species at the Y-site. This compound is distinguished by the presence of lithium (Li⁺) and aluminum (Al³⁺) in the Y-site.[3] Its ideal chemical formula is Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) .[3]
This compound forms solid solution series with other members of the alkali group, most notably schorl (iron-rich) and dravite (magnesium-rich).[1][3] These series represent a continuous variation in chemical composition, with intermediate members exhibiting properties of the end-member species.
Physicochemical Properties of this compound
This compound exhibits a range of physical and optical properties that are crucial for its identification and characterization.
| Property | Description | Value |
| Crystal System | Trigonal | - |
| Hardness (Mohs) | 7 - 7.5 | [4] |
| Specific Gravity | 2.90 - 3.20 | [4] |
| Refractive Index | 1.615 - 1.651 | [4] |
| Birefringence | 0.014 - 0.024 | |
| Luster | Vitreous | [4] |
| Cleavage | Indistinct | [3] |
| Fracture | Uneven to conchoidal | [4] |
Comparative Chemical Composition
The chemical composition of this compound can be compared with the other two common alkali tourmalines, schorl and dravite, to highlight the key elemental differences. The following table presents typical oxide weight percentages for these three minerals.
| Oxide | This compound (Na(Li1.5Al1.5)Al6Si6O18(BO3)3(OH)4) | Schorl (NaFe²⁺₃Al₆Si₆O₁₈(BO₃)₃(OH)₃(OH)) | Dravite (NaMg₃Al₆Si₆O₁₈(BO₃)₃(OH)₃(OH)) |
| SiO₂ | ~37% | ~35% | ~36% |
| Al₂O₃ | ~38% | ~33% | ~30% |
| B₂O₃ | ~10% | ~10% | ~11% |
| Na₂O | ~2.5% | ~2.5% | ~2.5% |
| Li₂O | ~1.5% | - | - |
| Fe₂O₃ (total Fe) | Trace | ~16% | Trace |
| MgO | Trace | Trace | ~13% |
| H₂O | ~3.5% | ~3.5% | ~3.5% |
Experimental Protocols for Tourmaline Analysis
Accurate classification of tourmaline species requires precise analytical techniques to determine their chemical composition and structural characteristics.
Electron Microprobe Analysis (EMPA)
EMPA is a widely used technique for the quantitative analysis of major and minor elements in tourmaline.
Methodology:
-
Sample Preparation: Tourmaline crystals are mounted in epoxy and polished to a smooth, flat surface. The samples are then carbon-coated to ensure electrical conductivity.
-
Instrumentation: A CAMECA SXFive or similar electron probe microanalyzer is used.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 5-10 µm
-
-
Standards: Well-characterized natural and synthetic minerals are used as standards for calibration. For example, albite for Na, periclase for Mg, and corundum for Al.
-
Data Acquisition: X-ray intensities for each element are measured and compared to the standards.
-
Data Correction: ZAF (atomic number, absorption, fluorescence) corrections are applied to the raw data to obtain accurate elemental concentrations.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful tool for trace element and isotopic analysis of tourmaline, providing insights into its petrogenesis and provenance.
Methodology:
-
Sample Preparation: Polished thick sections or mounted crystals are placed in the laser ablation chamber.
-
Instrumentation: A pulsed laser (e.g., 193 nm ArF excimer) is coupled to an ICP-MS instrument.
-
Ablation Parameters:
-
Laser Fluence: 3-5 J/cm²
-
Repetition Rate: 5-10 Hz
-
Spot Size: 30-50 µm
-
-
Data Acquisition: The ablated material is transported by a carrier gas (He or Ar) into the ICP-MS for ionization and mass analysis.
-
Internal Standardization: An internal standard, typically an element with a known and homogeneous concentration (e.g., Si), is used to correct for variations in ablation yield.
-
External Calibration: Certified reference materials (e.g., NIST SRM 610/612) are used for external calibration to convert signal intensities into absolute concentrations.[5]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a non-destructive technique used to investigate the vibrational modes of molecules within the tourmaline structure, particularly the hydroxyl (OH) groups.
Methodology:
-
Sample Preparation: Thin, doubly polished wafers of tourmaline are prepared for transmission measurements. For diffuse reflectance (DRIFTS), the sample is powdered and mixed with KBr.
-
Instrumentation: A benchtop FTIR spectrometer equipped with a microscope for micro-analysis.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Data Acquisition: Multiple scans are collected and averaged to improve the signal-to-noise ratio.
-
Spectral Analysis: The positions, shapes, and intensities of the absorption bands provide information about the local environment of the vibrating atoms, including cation occupancy in the Y and Z sites and the presence of vacancies. The region above 3000 cm⁻¹ is particularly diagnostic for OH stretching vibrations.[3]
Visualizing Tourmaline Classification and Relationships
The following diagrams, generated using the DOT language, illustrate the classification hierarchy and solid solution series of this compound within the tourmaline supergroup.
Conclusion
The classification of this compound within the tourmaline supergroup is a systematic process based on its chemical composition, particularly the occupancy of the X and Y crystallographic sites. As a member of the alkali group, this compound is distinguished by its essential sodium, lithium, and aluminum content. Its solid solution series with schorl and dravite further highlight the chemical diversity within this mineral group. The application of advanced analytical techniques such as EMPA, LA-ICP-MS, and FTIR is indispensable for the accurate characterization and classification of this compound and other tourmaline species, providing crucial data for geological, gemological, and materials science research.
References
- 1. Tourmaline of the this compound-dravite series from an this compound-subtype pegmatite at Bližná, southern Bohemia, Czech Republic - European Journal of Mineralogy Volume 11 Number 3 — Schweizerbart science publishers [schweizerbart.de]
- 2. researchgate.net [researchgate.net]
- 3. naturalgemsbelgium.shop [naturalgemsbelgium.shop]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
Core Chemical Formula and Substitutional Variations
An In-Depth Technical Guide to the Chemical Formula of Elbaite and Its Variations
This technical guide provides a comprehensive overview of the chemical composition of this compound, a mineral species within the tourmaline (B1171579) group, and its principal variations. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the crystallo-chemical properties of these complex borosilicates. This document outlines the ideal chemical formulas, presents quantitative compositional data, details the analytical methodologies used for their characterization, and illustrates the relationships between the different species.
This compound is a sodium, lithium, and aluminum boro-silicate mineral.[1][2] Its generalized chemical formula can be represented as Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH).[3] However, the ideal endmember formula is rarely found in nature due to extensive solid solution series with other tourmaline species, primarily schorl, and fluor-liddicoatite.[2] These variations arise from elemental substitutions at the X, Y, and W crystallographic sites within the tourmaline structure.
The primary variations of this compound discussed in this guide include:
-
Liddicoatite: A calcium-rich analogue of this compound.[4]
-
Rossmanite: An alkali-deficient variant with a vacant X-site.[5]
-
Schorl: The iron-rich endmember of a solid solution series with this compound.[1][8][9]
These substitutions significantly influence the physical and optical properties of the minerals, including their color.
Data Presentation: Compositional Analysis
The chemical formulas of this compound and its variations are presented in the table below. It is important to note that these represent idealized endmember formulas, and natural specimens exhibit a range of compositions due to elemental substitutions.
| Mineral | Ideal Chemical Formula |
| This compound | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH)[3] |
| Liddicoatite | Ca(Li2Al)Al6(Si6O18)(BO3)3(OH)3(OH)[10] |
| Rossmanite | ☐(LiAl2)Al6(Si6O18)(BO3)3(OH)3(OH)[11][12][13][14] |
| Tsilaisite | Na(Mn2+)3Al6(Si6O18)(BO3)3(OH)3(OH)[7] |
| Schorl | Na(Fe2+)3Al6(Si6O18)(BO3)3(OH)3(OH)[1][8][9][15] |
Note: The square symbol (☐) in the formula for Rossmanite represents a vacancy at the X-site.
Experimental Protocols for Chemical Characterization
The quantitative analysis of this compound and its variations is primarily achieved through Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
Electron Probe Microanalysis (EPMA)
EPMA is a widely used technique for the non-destructive quantitative analysis of major and minor elements in minerals.
Sample Preparation:
-
Mineral grains are mounted in an epoxy resin puck.
-
The puck is ground and polished to expose a flat, smooth surface of the mineral. A final polish with a fine diamond suspension (e.g., 1 µm) is necessary to minimize surface imperfections that could affect the analysis.[16]
-
The polished surface is coated with a thin layer of conductive material, typically carbon, to prevent the buildup of electrical charge from the electron beam.[16]
Instrumentation and Analytical Conditions:
-
Instrument: A wavelength-dispersive (WDS) electron probe microanalyzer is used.
-
Accelerating Voltage: Typically 15 kV.[17]
-
Beam Current: 10-20 nA.[17]
-
Beam Diameter: A focused beam of 1-5 µm is commonly used for spot analyses.
-
Counting Times: Peak counting times are generally 20-30 seconds, with background counts taken for half that time on either side of the peak.[17]
-
Standards: Well-characterized natural and synthetic minerals are used as standards for calibration. Examples include albite for Na, diopside (B82245) for Ca and Mg, and pure metals or oxides for other elements.[17]
Data Processing: Raw X-ray intensities are corrected for matrix effects (ZAF correction) to yield quantitative elemental concentrations.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful tool for the in-situ analysis of trace elements and isotopes.
Sample Preparation: Sample preparation is similar to that for EPMA, requiring a polished surface.
Instrumentation and Analytical Conditions:
-
Laser System: A UV laser (e.g., 213 nm Nd:YAG or 193 nm ArF excimer) is coupled to an ICP-MS.
-
Ablation Parameters:
-
Spot Size: 40-60 µm diameter.
-
Repetition Rate: 5-10 Hz.
-
Fluence (Energy Density): ~3-5 J/cm².
-
-
Carrier Gas: Helium is typically used to transport the ablated material from the sample chamber to the ICP-MS, with argon added before the plasma.
-
ICP-MS Parameters: Optimized for sensitivity and stability.
-
Standards: External calibration is performed using certified reference materials such as NIST SRM 610 and 612 glasses. An internal standard, often an element of known concentration from prior EPMA analysis (e.g., Si), is used to correct for variations in ablation yield.[18][19]
Data Processing: Time-resolved analysis of the signal allows for the selection of stable signal intervals for integration. Raw counts are then converted to concentrations using the calibration standards and internal standard.
Visualization of Compositional Relationships
The following diagrams illustrate the substitutional relationships between this compound and its variations.
Caption: Substitutional pathways from this compound to its primary variations.
Caption: General experimental workflow for the chemical analysis of this compound.
References
- 1. Schorl Mineral Data [webmineral.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. minerals.net [minerals.net]
- 5. Tourmaline var. Rossmanite from Tanco Mine, Manitoba, Canada - Minera Emporium Crystal & Mineral Shop [mineraemporium.com]
- 6. Tsilaisite - National Gem Lab [nationalgemlab.in]
- 7. Tsilaisite - Wikipedia [en.wikipedia.org]
- 8. SCHORL (complex Sodium Iron Boro-Aluminum Silicate) [galleries.com]
- 9. m.minerals.net [m.minerals.net]
- 10. mindat.org [mindat.org]
- 11. Rossmanite (Rossmanite) - Rock Identifier [rockidentifier.com]
- 12. ins-europa.org [ins-europa.org]
- 13. Rossmanite Mineral Data [webmineral.com]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. Schorl Tourmaline | Al6B3Fe3H4NaO31Si6 | CID 71586954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 17. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 18. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of Elbaite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elbaite is a vibrant and complex cyclosilicate mineral belonging to the tourmaline (B1171579) group.[1][2] Its chemical formula is Na(Li1.5Al1.5)Al6Si6O18(BO3)3(OH)4.[1] Renowned for its extensive range of colors, this compound is a significant mineral not only in gemology but also for scientific research due to its unique crystal structure and physical characteristics.[1][2] This guide provides an in-depth analysis of the core physical properties of this compound, complete with quantitative data and detailed experimental protocols for their determination.
Data Presentation: Physical Properties of this compound
The following table summarizes the key physical properties of this compound, providing a clear and concise reference for researchers.
| Property | Value | Notes |
| Chemical Formula | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)4[1][3] | A sodium, lithium, aluminum boro-silicate.[1] Forms series with dravite, fluor-liddicoatite, and schorl, so ideal endmember formula is rare.[1][4] |
| Crystal System | Trigonal[1][3] | Crystals are typically elongated prismatic and heavily striated.[2][4] |
| Mohs Hardness | 7.0 - 7.5[1][2][3][4] | Can scratch glass and steel. |
| Specific Gravity | 2.90 - 3.20[1][5][6][7] | This is a moderate specific gravity for a mineral.[6] |
| Refractive Index | nω = 1.635–1.650, nε = 1.615–1.632[1] | Uniaxial negative.[1][8] The range can be as broad as 1.614 - 1.666.[8][9] |
| Birefringence | 0.014 - 0.032[8] | Typically around 0.020.[1] |
| Cleavage | Poor/Indistinct on {1120} and {1011}[1][10] | The absence of significant cleavage enhances its durability.[6] |
| Fracture | Sub-conchoidal to uneven[1][2][3] | |
| Luster | Vitreous (glassy) to resinous[1][3][4][10] | |
| Color | Extremely variable: green, red, pink, blue, yellow, colorless, and multicolored[1][2][3] | Color is often due to trace impurities and can be strongly pleochroic.[1][3] |
| Streak | White[1][2][3] | |
| Transparency | Transparent to translucent[2][3][7] | |
| Pleochroism | Strong[1][3][8] | Appears as different colors or hues when viewed from different angles.[5] |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its identification and characterization. The following are detailed methodologies for key experiments.
Determination of Mohs Hardness
The Mohs scale of mineral hardness characterizes the scratch resistance of various minerals through the ability of a harder material to scratch a softer material.
Methodology:
-
Specimen Preparation: Select a fresh, clean, and smooth surface on the this compound specimen to be tested.[11]
-
Reference Minerals: Utilize a set of standard minerals from the Mohs hardness scale (1-10). Common tools with known hardness can also be used for initial estimates (e.g., fingernail ~2.5, copper penny ~3.5, steel nail ~5.5, glass plate ~5.5).
-
Scratch Test:
-
Begin with a mineral of intermediate hardness, such as apatite (hardness 5).
-
Press the point of the reference mineral firmly against the surface of the this compound specimen.[11]
-
Attempt to create a scratch. If a scratch is produced, the this compound is softer than the reference mineral.
-
If no scratch is produced, the this compound is harder than the reference mineral.
-
Wipe the tested surface to ensure an actual scratch has been made and not just a trail of powdered material.[11]
-
-
Bracketing: Continue the process with minerals of increasing or decreasing hardness to bracket the hardness of the this compound specimen. For instance, if apatite (5) does not scratch the this compound, try orthoclase (B78304) (6), and then quartz (7). Since this compound has a hardness of 7-7.5, it should scratch quartz but be scratched by topaz (B1169500) (8).
-
Recording Hardness: The Mohs hardness is recorded as the value between the hardest mineral it can scratch and the softest mineral that can scratch it.
Determination of Specific Gravity
Specific gravity is the ratio of the density of a mineral to the density of a reference substance, which is typically water.
Methodology (Hydrostatic Weighing):
-
Equipment: An analytical balance with a feature for hydrostatic weighing, a beaker of distilled water, and a thin wire or cradle to suspend the specimen.
-
Dry Weight (Wair): Weigh the dry this compound specimen in the air. Record this weight.
-
Suspended Weight (Wwater):
-
Place the beaker of distilled water on the balance and tare it to zero.
-
Suspend the this compound specimen from the wire or cradle, ensuring it is fully submerged in the water but not touching the sides or bottom of the beaker.
-
Record the weight of the submerged specimen. This is the weight of the water displaced by the mineral.
-
-
Calculation: The specific gravity (SG) is calculated using the following formula: SG = Wair / (Wair - Wwater) Alternatively, a simpler method with a digital scale can be used:
-
Weigh the dry mineral and record the weight.
-
Place a container of water on the scale and zero it.
-
Suspend the mineral in the water without it touching the bottom or sides and record the weight.
-
Divide the dry weight by the suspended-in-water weight to get the specific gravity.[12]
-
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. For anisotropic minerals like this compound, there will be more than one refractive index.
Methodology (Refractometer):
-
Equipment: A gemological refractometer, a high refractive index contact liquid (e.g., methylene (B1212753) iodide), and a monochromatic light source.
-
Specimen Preparation: The this compound specimen must have at least one flat, polished surface.
-
Calibration: Ensure the refractometer is properly calibrated.
-
Measurement:
-
Apply a small drop of the contact liquid onto the hemicylinder of the refractometer.[13]
-
Place the polished surface of the this compound specimen onto the liquid drop.
-
Close the lid of the refractometer to exclude ambient light.
-
Look through the eyepiece. You will see a light and a dark area. The boundary between these two areas is the reading for the refractive index.
-
Since this compound is doubly refractive, you will observe two different readings as you rotate the polarizing eyepiece. These correspond to the different refractive indices of the mineral.[14]
-
-
Recording Indices: Record the highest and lowest refractive index readings observed during a full 360° rotation of the specimen on the hemicylinder. For a uniaxial mineral like this compound, these will be nω and nε.
Visualization: Logical Workflow for this compound Identification
The following diagram illustrates a logical workflow for the identification of an unknown mineral specimen as this compound based on its key physical properties.
Caption: Logical workflow for the identification of this compound mineral specimens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.minerals.net [m.minerals.net]
- 3. galleries.com [galleries.com]
- 4. rockygems.com [rockygems.com]
- 5. This compound : ClassicGems.net [classicgems.net]
- 6. celestialearthminerals.com [celestialearthminerals.com]
- 7. This compound Mineral Data [webmineral.com]
- 8. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 9. gemstones.com [gemstones.com]
- 10. mindat.org [mindat.org]
- 11. rocksandminerals.com [rocksandminerals.com]
- 12. Quick Test Method for Determining Specific Gravity of Mineral Specimens [johnbetts-fineminerals.com]
- 13. science.smith.edu [science.smith.edu]
- 14. msaweb.org [msaweb.org]
A Crystallographic Guide to Elbaite Tourmaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystallographic data of elbaite, a sodium, lithium, aluminum boro-silicate mineral belonging to the tourmaline (B1171579) group. The information presented herein is essential for understanding the precise atomic arrangement of this complex silicate (B1173343), which is crucial for applications in materials science and as a reference in mineralogical and crystallographic research.
Core Crystallographic Data
This compound crystallizes in the trigonal crystal system with the space group R3m.[1][2] The crystal structure is characterized by a complex arrangement of silicate rings, boron triangles, and metal-oxygen polyhedra. The following tables summarize the key crystallographic parameters for a neotype this compound specimen from the Rosina pegmatite, San Piero in Campo, Elba island, Italy, as determined by single-crystal X-ray diffraction.[3]
Table 1: Crystal Data and Structure Refinement for Neotype this compound [3]
| Parameter | Value |
| Crystal system | Trigonal |
| Space group | R3m |
| Unit cell dimensions | a = 15.8117(2) Åc = 7.0937(1) Å |
| Unit cell volume | 1535.89(4) ų |
| Z (Formula units per cell) | 3 |
| Calculated density | 3.04 g/cm³ |
| Radiation type | MoKα |
| Wavelength | 0.71073 Å |
| Absorption correction | Multi-scan |
| Refinement method | Full-matrix least-squares on F² |
| R-factor | 2.12% |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) for Neotype this compound [3][4]
| Atom | Wyckoff | x | y | z | Ueq [Ų] | Occupancy |
| Na | 3a | 0 | 0 | 0.2107(2) | 0.0189(4) | 0.71 |
| Al1 | 9b | 0.12005(4) | -0.06003(2) | 0.6120(1) | 0.0071(1) | 0.59 Al + 0.38 Li + 0.02 Mn + 0.01 Fe |
| Al2 | 18c | 0.19112(2) | 0.23168(2) | 0.41998(6) | 0.0061(1) | 1.0 Al |
| Si | 18c | 0.19131(2) | 0.10118(2) | 0.81938(6) | 0.0058(1) | 0.99 Si + 0.01 B |
| B | 9b | 0.1158(1) | -0.0579(1) | 0.4491(3) | 0.0068(3) | 1.0 B |
| O1 | 9b | 0.26478(6) | -0.13239(3) | 0.4201(2) | 0.0118(2) | 1.0 O |
| O2 | 9b | 0.00000(0) | 0.00000(0) | 0.7303(2) | 0.0112(3) | 1.0 O |
| O3 | 9b | 0.11818(7) | -0.05909(4) | 0.7709(2) | 0.0117(2) | 1.0 O |
| O4 | 18c | 0.18894(5) | 0.04604(5) | 0.6828(1) | 0.0091(2) | 1.0 O |
| O5 | 18c | 0.19231(5) | 0.14771(5) | 0.9631(1) | 0.0093(2) | 1.0 O |
| O6 | 18c | 0.30113(4) | 0.26451(4) | 0.5691(1) | 0.0094(2) | 1.0 O |
| H3 | 9b | 0.288(2) | -0.144(1) | 0.505(4) | 0.025 | 1.0 H |
| H1 | 3a | 0 | 0 | 0.648(6) | 0.025 | 0.48 H |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (XRD). The following protocol outlines the key steps involved in this process, based on the methodology applied to the neotype this compound specimen.[3][5]
-
Sample Selection and Preparation:
-
Select a high-quality, single crystal of this compound, typically between 50 and 250 microns in its largest dimension.
-
The crystal should be optically clear and free of fractures or inclusions. This can be verified using a petrographic microscope under crossed polars.
-
Mount the selected crystal on a glass fiber or a cryoloop using a suitable adhesive or oil.
-
-
Data Collection:
-
The mounted crystal is placed on a goniometer head in an X-ray diffractometer. A modern instrument, such as a Bruker KAPPA APEX-II equipped with a CCD area detector, is commonly used.[3]
-
Monochromatic X-ray radiation, typically MoKα (λ = 0.71073 Å), is generated by a fine-focus sealed X-ray tube and directed at the crystal.[3]
-
A series of diffraction images are collected over a wide range of crystal orientations. This is achieved by rotating the crystal using ω and φ scans. For the neotype this compound, a total of 1296 exposures were collected with a step of 0.5° and an exposure time of 20 seconds per frame to cover a full reciprocal sphere.[3]
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the Bragg reflections.
-
Corrections are applied for Lorentz and polarization effects, as well as for X-ray absorption by the crystal (e.g., using a multi-scan method).[3]
-
The software used for this stage, such as Bruker's APEX2 and SAINT, allows for the determination of the unit cell parameters and the space group.[3]
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic arrangement.
-
The structural model is then refined using a full-matrix least-squares method, typically against F². Software such as SHELXL is widely used for this purpose.[3][6]
-
During refinement, various parameters are adjusted to improve the agreement between the calculated and observed structure factors. These parameters include atomic coordinates, site occupancy factors, and atomic displacement parameters (isotropic or anisotropic).
-
The final refined structure is evaluated based on the R-factor, which should be as low as possible for a good quality refinement (e.g., 2.12% for the neotype this compound).[3]
-
Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final validation of the crystal structure.
Signaling Pathway of Crystallographic Data Interpretation
This diagram outlines the conceptual pathway from the fundamental principles of X-ray diffraction to the final interpretation of the crystal structure.
References
- 1. mindat.org [mindat.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 4. ejm.copernicus.org [ejm.copernicus.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
paragenesis of elbaite in granitic pegmatites
An In-depth Technical Guide to the Paragenesis of Elbaite in Granitic Pegmatites
Introduction
This compound, a sodium, lithium, and aluminum boro-silicate with the ideal chemical formula Na(Li₁₅Al₁₅)Al₆(Si₆O₁⁸)(BO₃)₃(OH)₃(OH), is a prominent member of the tourmaline (B1171579) supergroup.[1][2] It is renowned for its remarkable range of colors, making it a highly prized gemstone.[2][3] The formation of this compound is intrinsically linked to the terminal stages of magma crystallization in highly fractionated, lithium-rich granitic pegmatites.[2][3]
Paragenesis, in a geological context, refers to the sequence or order in which minerals crystallize from a common parent fluid. Understanding the paragenesis of this compound provides critical insights into the geochemical evolution of these complex geological systems, including the changing pressure, temperature, and chemical composition of the pegmatite-forming melts and fluids. This guide synthesizes data from field observations and experimental studies to provide a comprehensive overview of the conditions and processes governing this compound formation.
Geological Environment: LCT Granitic Pegmatites
This compound is characteristic of the LCT (Lithium, Cesium, Tantalum) family of rare-element granitic pegmatites.[4] These pegmatites represent the final, volatile-rich silicate (B1173343) melts to crystallize from a parent granitic magma. As the magma body cools, fractional crystallization progressively removes common elements, leading to a significant enrichment of incompatible elements like Li, B, F, Mn, and Cs in the residual melt.
These pegmatites are often zoned, reflecting the progressive, inward crystallization from the walls of the dike or pocket. A typical zonation pattern includes:
-
Border Zone: The outermost, fine-grained margin.
-
Wall Zone: A coarser-grained zone adjacent to the border.
-
Intermediate Zone(s): One or more zones characterized by very coarse crystals.
-
Core: The last part to crystallize, often composed of massive quartz.
-
Miarolitic Cavities: Open pockets or "vugs" where euhedral crystals, including gem-quality this compound, can form.[5]
This compound is typically found in the most evolved inner zones, such as the transition between the intermediate zone and the quartz core, or within miarolitic cavities.[6][7]
The Paragenetic Sequence of this compound
The formation of this compound is a multi-stage process that tracks the evolving chemistry of the pegmatitic system. The sequence generally proceeds from an early magmatic stage dominated by iron and magnesium to a late hydrothermal stage dominated by lithium, manganese, and volatiles.
Early Magmatic Stage: Sequestration of Fe and Mg
In the early stages of pegmatite crystallization, the higher temperatures and initial melt composition favor the formation of Fe- and Mg-rich minerals. Tourmaline that crystallizes during this phase is typically the black, iron-rich species schorl or, less commonly, the magnesium-rich species dravite .[1][8] The crystallization of schorl, along with other minerals like biotite, effectively removes iron, magnesium, and titanium from the melt.[1][7][8] This sequestration is a critical prerequisite for the subsequent formation of colorful, Fe-poor this compound.
The crystallization sequence often begins with schorl in the outer zones of the pegmatite, gradually transitioning to more evolved compositions toward the core.[1]
Intermediate Pegmatitic Stage: Crystallization of this compound
As fractional crystallization proceeds, the residual melt becomes progressively enriched in lithium, sodium, aluminum, manganese, and boron. When the concentrations of these elements reach saturation, and after the bulk of the iron has been removed, this compound begins to crystallize. This typically occurs in the inner zones of the pegmatite or in miarolitic cavities where the volatile-rich fluid phase has separated from the melt.[1][6]
The composition of the tourmaline continues to evolve during this stage. An increase in Mn and F can lead to the formation of olive-green fluor-tsilaisite and Mn-rich fluor-elbaite .[9] The specific color of the this compound is controlled by trace amounts of chromophoric elements, primarily manganese and iron, and the effects of natural radiation.[3] Polychrome "watermelon" tourmalines, with pink cores and green rinds, are a testament to the changing chemistry of the fluid during crystallization.[3][6]
Late-Stage Hydrothermal Activity
The final stage of pegmatite evolution is often dominated by a hydrothermal fluid phase. This late-stage activity can lead to the formation of gem-quality crystals in miarolitic pockets.[10] However, these fluids can also be highly reactive, causing the alteration and replacement of earlier-formed minerals.[6][7] For instance, primary this compound can be selectively replaced by the lithium-rich mica, lepidolite .[6]
In some cases, a late influx of Fe and Mn into the pocket, possibly from the leaching of surrounding rock by reactive fluids, can cause the formation of dark green or black terminations on previously formed, lightly-colored this compound crystals.[9]
Physicochemical Conditions of Formation
The formation of this compound occurs under specific temperature, pressure, and fluid composition conditions, which can be constrained by studying fluid inclusions trapped within the crystals and by experimental petrology.
Pressure and Temperature Conditions
Studies of mineral assemblages and fluid inclusions in this compound-bearing pegmatites indicate that crystallization occurs over a range of temperatures, generally decreasing from the magmatic to the hydrothermal stage.
| Parameter | Value | Pegmatite Location / Method | Reference |
| Temperature | ~500 - 650 °C | Mineral Assemblages | Emmons Pegmatite, Maine, USA |
| Temperature | > 500 °C (Trapping) | Fluid Inclusions | Mt. Capanne, Elba, Italy |
| Temperature | 323 - 388 °C (Homogenization) | Fluid Inclusions | Mt. Capanne, Elba, Italy |
| Pressure | < ~3 - 4 kbar | Geological Setting | General Pegmatites |
| Pressure | ~1.5 kbar (Assumed) | Geological Setting | Mt. Capanne, Elba, Italy |
Fluid Composition
Fluid inclusions reveal that the medium for this compound growth is a complex, low-salinity aqueous fluid rich in volatiles like carbon dioxide.
| Component | Value | Pegmatite Location | Reference |
| Salinity | 0.7 - 7.7 wt.% NaCl equiv. | Mt. Capanne, Elba, Italy | [11] |
| Gas Phase Composition (Molar) | |||
| CO₂ | ~89% | Mt. Capanne, Elba, Italy | [11] |
| CH₄ | ~4% | Mt. Capanne, Elba, Italy | [11] |
| N₂ | ~6% | Mt. Capanne, Elba, Italy | [11] |
| H₂S | ~1% | Mt. Capanne, Elba, Italy | [11] |
Geochemical and Compositional Data
The chemical composition of tourmaline is a direct reflection of the pegmatite's geochemical evolution. The transition from schorl to this compound involves a significant decrease in Fe and Mg and an increase in Li and Al.
| Parameter | Schorl (Early Stage) | This compound (Late Stage) | Neotype this compound (Rosina Pegmatite) | Reference |
| Ideal Formula | NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH) | Na(Li₁₅Al₁₅)Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH) | [1] | |
| Empirical Formula | - | - | X(Na₀.₇₁□₀.₂₈Ca₀.₀₁)Y(Al₁.₇₇Li₁.₁₆Mn²⁺₀.₀₆Fe²⁺₀.₀₁)ZAl₆--INVALID-LINK--₃V(OH)₃W[(OH)₀.₄₈F₀.₂₃O₀.₂₉] | [1] |
| Key Cations | High Fe, Mg | High Li, Al, Mn | High Li, Al | [1][8][9] |
| Wt% FeO | High | Low to negligible | ~0.11% (as Fe²⁺) | [1][9] |
| Wt% MnO | Low | Variable, can be high (e.g., up to 6.9%) | ~0.55% (as Mn²⁺) | [1][5] |
| Wt% Li₂O | Very Low | High | ~2.01% | [1] |
| Wt% F | Low | Can be high (e.g., up to 1.4%) | ~0.63% | [5][9] |
Note: The neotype this compound formula shows a transition from Mn-rich schorl in darker areas to chemically homogeneous this compound in lighter regions.[1]
Experimental Protocols
Understanding the stability and formation of this compound is supported by laboratory experiments that attempt to replicate natural conditions. However, synthesizing tourmaline with a predominant this compound component has proven to be exceptionally difficult, indicating a complex and perhaps narrow stability field.[12][13][14][15]
Hydrothermal Synthesis
This is the primary method used to investigate the stability of tourmaline at elevated pressures and temperatures.
-
Starting Materials: A mix of simple oxides or gels corresponding to the stoichiometric composition of the target tourmaline (e.g., this compound) is prepared. Excess boric acid is often added.[14]
-
Encapsulation: The starting materials, along with an aqueous solution (e.g., H₂O, or solutions with HCl or HF), are sealed in inert metal capsules, typically gold or platinum.
-
Experimental Run: The capsules are placed in a hydrothermal pressure vessel (autoclave). The vessel is heated to the target temperature (e.g., 450–750 °C) and pressurized using water as the medium to the target pressure (e.g., 150–260 MPa).[12]
-
Duration: Experiments are run for a sufficient duration (days to weeks) to allow for reaction and crystal growth.
-
Quench and Analysis: At the end of the experiment, the vessel is rapidly cooled ("quenched") to preserve the high-temperature mineral assemblage. The solid products are then extracted and analyzed.
Key Analytical Methodologies
-
Electron Probe Micro-Analysis (EPMA): This technique is used for quantitative chemical analysis of the solid mineral phases on a micrometer scale. A focused beam of electrons strikes the sample, causing the emission of characteristic X-rays. The wavelength and intensity of these X-rays are used to identify and quantify the elements present (excluding very light elements like Li, B, H).
-
Secondary Ion Mass Spectrometry (SIMS): This method is used to measure the concentrations of light elements, such as Lithium (Li) and Boron (B), which are difficult to quantify with EPMA.
-
Fluid Inclusion Microthermometry: This protocol involves observing fluid inclusions in a transparent mineral sample on a specialized heating-freezing stage under a microscope. By precisely measuring the temperatures of phase changes (e.g., ice melting, homogenization of liquid and vapor), the salinity and density of the trapped fluid can be determined, providing constraints on the pressure-temperature conditions of mineral growth.[11]
-
Raman Spectroscopy: This non-destructive technique is used to identify the molecular composition of phases within fluid inclusions, particularly gaseous species like CO₂, CH₄, and N₂, by analyzing the vibrational modes of their molecules.[11]
Visualizations
References
- 1. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 2. geologypage.com [geologypage.com]
- 3. celestialearthminerals.com [celestialearthminerals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ejm.copernicus.org [ejm.copernicus.org]
- 9. sav.sk [sav.sk]
- 10. pureadmin.unileoben.ac.at [pureadmin.unileoben.ac.at]
- 11. Fluid inclusion studies on M t. Capanne pegmatites, Isola d’Elba, Tuscany, Italy - European Journal of Mineralogy Volume 4 Number 5 — Schweizerbart science publishers [schweizerbart.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 15. researchgate.net [researchgate.net]
A Deep Dive into the Trace Element Geochemistry of Elbaite
An In-depth Technical Guide for Researchers and Scientists
Elbaite, a colorful and gem-quality member of the tourmaline (B1171579) group of minerals, serves as a robust indicator of the geochemical conditions within the granitic pegmatites and other environments in which it forms.[1] Its complex crystal structure readily incorporates a wide variety of trace elements, making it a valuable tool for petrogenetic studies and mineral exploration. This technical guide provides a comprehensive overview of the trace element geochemistry of this compound, focusing on quantitative data, experimental protocols for analysis, and the logical relationships between trace element signatures and geological processes.
Trace Element Composition of this compound
The trace element composition of this compound is highly variable and reflects the chemistry of the parental magma or fluid from which it crystallized. This compound is a sodium, lithium, and aluminum boro-silicate, but numerous other elements can substitute into its crystal lattice in trace amounts.[2] These trace elements can provide critical insights into the geological setting, degree of magmatic evolution, and potential for associated mineralization. For instance, this compound from granitic pegmatites is typically enriched in elements such as lithium (Li), beryllium (Be), gallium (Ga), tin (Sn), and tantalum (Ta), reflecting the highly fractionated nature of these melts.
The following table summarizes representative trace element concentrations in this compound from various geological settings, primarily analyzed by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). The data is presented in parts per million (ppm).
| Element | Pegmatite (General) | This compound-Subtype Pegmatites (Moldanubian Zone) | Color-Zoned this compound (Pegmatite) |
| Li | High | - | High |
| Be | Variable | - | - |
| Sc | Low | - | - |
| V | Low | - | - |
| Cr | Low | - | - |
| Mn | Variable | Elevated in yellow to brown this compound | Higher in pink zones |
| Fe | Low | - | - |
| Co | Low | - | - |
| Ni | Low | - | - |
| Cu | Variable | - | - |
| Zn | Variable | - | - |
| Ga | High | - | - |
| Ge | Variable | - | - |
| As | Low | - | - |
| Rb | Variable | - | - |
| Sr | Low | - | - |
| Y | Low | - | - |
| Zr | Low | - | - |
| Nb | Variable | - | - |
| Sn | High | - | - |
| Cs | Variable | - | - |
| Ba | Low | - | - |
| Ta | High | - | - |
| Pb | High | - | - |
| Th | Low | - | - |
| U | Low | - | - |
Note: "-" indicates that specific quantitative data was not provided in the referenced literature. The terms "High," "Low," and "Variable" are qualitative descriptors based on general statements in the cited sources.
Experimental Protocols: Trace Element Analysis by LA-ICP-MS
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is the premier analytical technique for determining the trace element composition of this compound and other minerals due to its high spatial resolution, low detection limits, and minimally destructive nature.[3][4] The following protocol outlines the key steps involved in the LA-ICP-MS analysis of this compound.
1. Sample Preparation:
-
Mounting and Polishing: this compound crystals or fragments are mounted in an epoxy resin puck. The surface of the mount is then ground and polished to a mirror finish (typically using a final polish of 1 µm diamond suspension) to ensure a flat and smooth surface for laser ablation.
-
Cleaning: The polished mounts are thoroughly cleaned to remove any contaminants from the polishing process. This typically involves ultrasonic cleaning in deionized water, followed by ethanol, and then drying in a clean environment.
-
Characterization: Prior to LA-ICP-MS analysis, the samples are often characterized using optical microscopy and/or scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to identify different color zones, inclusions, and major element variations.
2. LA-ICP-MS Instrumentation and Operating Conditions:
-
Instrumentation: A typical LA-ICP-MS setup consists of a high-power pulsed laser (e.g., an excimer laser operating at 193 nm or 213 nm) coupled to an inductively coupled plasma-mass spectrometer.
-
Operating Parameters:
-
Laser Fluence: The energy density of the laser beam is optimized to ensure efficient ablation of the this compound matrix without excessive fractionation. Typical values range from 2 to 5 J/cm².
-
Spot Size: The diameter of the laser beam is selected based on the size of the features to be analyzed (e.g., color zones). Common spot sizes range from 20 to 100 µm.
-
Repetition Rate: The laser is pulsed at a specific frequency, typically between 5 and 10 Hz.
-
Carrier Gas: A high-purity inert gas, such as helium or argon, is used to transport the ablated aerosol from the laser cell to the ICP-MS.[5]
-
ICP-MS Tuning: The ICP-MS is tuned for optimal sensitivity and stability, and to minimize oxide and doubly-charged ion interferences.
-
3. Data Acquisition and Calibration:
-
Analysis Sequence: A typical analytical run includes the analysis of a blank (gas background), external calibration standards, and the unknown this compound samples. Quality control standards are also analyzed periodically to monitor instrument drift.
-
External Calibration: Quantification of trace element concentrations is achieved by calibrating the instrument response using certified reference materials (CRMs) with a similar matrix to tourmaline. Glass reference materials, such as the NIST SRM 610 series, are commonly used.
-
Internal Standardization: To correct for variations in the amount of ablated material and instrument drift, an internal standard is used. An element with a known and relatively constant concentration in this compound, such as Si or Al, is measured simultaneously with the trace elements. The trace element signals are then normalized to the internal standard signal.
4. Data Processing:
-
Signal Integration: The time-resolved signal for each element is integrated for the duration of the ablation. The background signal is subtracted from the integrated sample signal.
-
Concentration Calculation: The background-corrected and internal standard-normalized signals of the unknown samples are compared to the calibration curve generated from the reference materials to calculate the final trace element concentrations.
Visualizing Geochemical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and conceptual relationships in the study of this compound geochemistry.
Caption: Experimental workflow for trace element analysis of this compound.
Caption: Relationship between this compound trace elements and geological setting.
References
A Technical Guide to Color Variation and Chromophores in Elbaite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elbaite, a complex borosilicate mineral of the tourmaline (B1171579) group, is renowned for its extensive range of colors, making it a subject of significant interest in gemology and materials science. This guide provides a detailed examination of the chromophores and underlying physicochemical mechanisms responsible for this compound's diverse color palette. The coloration is primarily allochromatic, arising from trace amounts of transition metal ions and their interactions within the crystal lattice. This document synthesizes spectroscopic and chemical data to correlate specific chromophores, such as iron (Fe), manganese (Mn), and copper (Cu), with their resultant colors. Detailed experimental protocols for the analytical techniques used in these characterizations, including UV-Vis, FTIR, and LA-ICP-MS, are provided.
Introduction
This compound is a lithium-rich tourmaline with the generalized chemical formula Na(Li₁․₅Al₁․₅)Al₆(BO₃)₃Si₆O₁₈(OH)₄.[1][2] It crystallizes in the trigonal system and is found primarily in lithium-rich granite pegmatites.[3][4] Pure this compound is colorless (variety: achroite); its celebrated spectrum of colors is extrinsic, caused by the incorporation of chromophoric trace elements into its crystal structure.[1][3][5] These impurities, typically transition metals, substitute for ions in the crystal lattice, creating color centers that absorb specific wavelengths of light.
The principal color varieties of this compound include:
Understanding the relationship between these trace elements and the resulting color requires sophisticated analytical techniques to probe both the chemical composition and the electronic transitions occurring within the mineral.
Chromophores and Color-Inducing Mechanisms
The color in this compound is a function of the specific chromophore present, its valence state, its position within the crystal lattice, and charge transfer phenomena between adjacent ions.
Pink to Red Hues (Rubellite)
The pink and red colors of rubellite are primarily caused by the presence of trivalent manganese (Mn³⁺).[5][7][8]
-
Mechanism: The color arises from d-d electronic transitions within the Mn³⁺ ion, which is typically located at the octahedral Y-site in the tourmaline structure.[5][9] This results in a broad absorption band centered around 510-520 nm.[9]
-
Influence of Radiation: The color intensity can be enhanced through natural or artificial gamma irradiation, which facilitates the oxidation of Mn²⁺ to the more chromophoric Mn³⁺ state.[3][9]
Green Hues (Verdelite)
Green this compound owes its color predominantly to iron (Fe) in its divalent (Fe²⁺) and trivalent (Fe³⁺) states.[5][10][11]
-
Primary Mechanisms: Two main processes contribute to the green color:
-
Fe²⁺ d-d Transitions: An absorption band centered near 720 nm is caused by electronic transitions within the Fe²⁺ ion.[5][10]
-
O²⁻-Fe³⁺ Charge Transfer: A wide absorption edge extending from the ultraviolet into the visible region (300-400 nm) is attributed to charge transfer between oxygen and ferric iron.[5][10]
-
-
Contributing Factors: Fe²⁺-Ti⁴⁺ intervalence charge transfer (IVCT) can also influence the final hue.[5][12] Studies have shown that while manganese is often present in green this compound, its concentration does not correlate with the green coloration.[5][10]
Blue Hues (Indicolite)
The blue color of indicolite is also attributed to iron.
-
Mechanism: The primary cause is intervalence charge transfer (IVCT) between adjacent Fe²⁺ and Fe³⁺ ions.[5][7] This process is highly efficient at absorbing light in the yellow-orange part of the spectrum, allowing blue light to be transmitted. The richness of the blue color often correlates with the iron content.[8]
Neon Blue-Green Hues (Paraíba-type)
The exceptionally vivid or "neon" blue and green colors of Paraíba tourmaline are unique and highly valued.
-
Mechanism: This distinct coloration is caused by the presence of divalent copper (Cu²⁺).[5][6][11][13] The d-d transitions of Cu²⁺ create broad absorption bands in the red to near-infrared region (695-940 nm), resulting in a transmission window in the blue-green part of the spectrum.[13] The color can be further modified by the presence of Mn³⁺, which can shift the hue towards violet.[13]
Yellow Hues
Yellow this compound is less common, and its color is typically linked to manganese and titanium.
-
Mechanism: The coloration is attributed to Mn²⁺-Ti⁴⁺ intervalence charge transfer.[7]
Color Zoning
This compound crystals frequently exhibit multiple colors in distinct zones, a phenomenon known as color zoning (e.g., "watermelon" tourmaline).[1][3] This occurs due to fluctuations in the chemical composition of the fluid from which the crystal grew, leading to the incorporation of different chromophores at different stages of crystallization.[6][11]
Quantitative Data on Chromophores and Color
The precise correlation between chromophore concentration and the resulting color can be quantified using spectrophotometry and chemical analysis. The table below summarizes data from a study on green iron-bearing this compound, correlating iron content with color parameters defined by the CIELAB color space, where L* represents lightness and h° represents the hue angle.
| Sample ID | Color Description | Fe Content (ppm) | Mn Content (ppm) | Lightness (L) | Hue Angle (h°) |
| Tg-1 | Light Blue-Green | 1996 | 3063 | 75.2 | 165.1 |
| Tg-4 | Green | 8954 | 10450 | 68.4 | 158.3 |
| Tg-8 | Green | 15432 | 12345 | 60.1 | 150.7 |
| Tg-11 | Yellow-Green | 25871 | 18160 | 52.9 | 145.6 |
| Tg-14 | Dark Yellow-Green | 32085 | 15780 | 48.3 | 142.2 |
| Data adapted from a study on green iron-bearing this compound, demonstrating that as Fe content increases, lightness (L) decreases and the hue angle (h°) shifts from blue-green towards yellow-green.[5][10] Mn content shows no significant correlation with these color parameters in this variety.[5][10] |
Visualization of Key Relationships
The following diagrams illustrate the relationships between chromophores and their resulting colors, as well as a typical workflow for their analysis.
Caption: Relationship between key chromophores, their color-producing mechanisms, and resulting this compound varieties.
Caption: Standardized experimental workflow for the characterization of chromophores in this compound.
Experimental Protocols
The identification and quantification of chromophores in this compound rely on a combination of spectroscopic and chemical analysis techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To identify the electronic transitions (d-d, IVCT) responsible for color by measuring light absorption across the ultraviolet and visible spectrum.
-
Methodology:
-
Instrumentation: A dual-beam spectrophotometer (e.g., Hitachi U4001) is used.[14]
-
Sample Preparation: The this compound crystal is cut into a slice with two parallel, highly polished faces, typically oriented perpendicular to the c-axis to measure different pleochroic directions.
-
Data Acquisition: Spectra are collected over a range of 300-800 nm.[10] A typical configuration involves a scan speed of 120 nm/min, a data interval of 1.0 nm, and a slit width of 2.0 nm.[14] Unpolarized or polarized light may be used to investigate pleochroism.
-
Analysis: Absorption peaks and bands are correlated with known electronic transitions of specific ions (e.g., Fe²⁺, Mn³⁺, Cu²⁺) and charge transfer events.
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
-
Objective: To determine the precise quantitative concentration of trace elements (chromophores) within the sample.
-
Methodology:
-
Instrumentation: A high-frequency laser is coupled with an ICP-MS instrument.
-
Sample Preparation: A polished slice or the surface of the crystal is used.
-
Data Acquisition: The laser ablates a microscopic amount of material from the sample surface (spot size typically 30-50 µm). The ablated material is transported by an inert carrier gas (e.g., Helium) into the plasma, where it is ionized and analyzed by the mass spectrometer.
-
Quantification: Element concentrations are calculated by comparing the signal intensities from the sample to those of certified reference materials (e.g., NIST glass standards) with known compositions. The detection limit for many trace elements is in the parts-per-million (ppm) to parts-per-billion (ppb) range.[5][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To investigate the vibrational modes of molecular groups within the crystal structure, particularly the OH⁻ groups, which are sensitive to the local cationic environment.
-
Methodology:
-
Instrumentation: An FTIR spectrometer (e.g., Bruker Tensor 27) is used, often with a beam condenser.[5][14]
-
Data Acquisition: Spectra are typically collected in transmission or reflection mode over the mid-infrared range (400–4000 cm⁻¹).[5] Multiple scans (e.g., 32-128) are averaged to improve the signal-to-noise ratio, with a resolution of 1-4 cm⁻¹.[14]
-
Analysis: The positions and intensities of absorption bands, particularly in the 3400-3800 cm⁻¹ region, correspond to OH-stretching vibrations.[5] Shifts in these bands can indicate the presence of adjacent ions like Fe, Mg, or Li, providing structural information that complements the color analysis.[5][15]
-
Conclusion
The diverse and vibrant coloration of this compound is a direct consequence of its complex crystal chemistry. The presence of trace amounts of transition metal ions, primarily iron, manganese, and copper, gives rise to a variety of color-causing mechanisms including d-d electronic transitions and intervalence charge transfer. The specific hue, tone, and saturation are determined by a sensitive interplay between the type of chromophore, its valence state, its structural position, and its interaction with neighboring ions. A multi-technique analytical approach, combining UV-Vis spectroscopy for identifying electronic transitions with LA-ICP-MS for precise chemical quantification, is essential for fully characterizing the origin of color in this fascinating mineral.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. celestialearthminerals.com [celestialearthminerals.com]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. mdpi.com [mdpi.com]
- 6. gem-a.com [gem-a.com]
- 7. skyjems.ca [skyjems.ca]
- 8. Amazing shades of tourmaline [vitalikristali.lv]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tourmaline: Colors and Types of Tourmaline – Geology In [geologyin.com]
- 12. Mechanisms of Thermal Color Change in Brown this compound–Fluorthis compound Tourmaline: Insights from Trace Elements and Spectral Signatures [mdpi.com]
- 13. Color in cuprian this compound [minsocam.org]
- 14. gia.edu [gia.edu]
- 15. researchgate.net [researchgate.net]
Elbaite Mineral Associations in Igneous Rocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of elbaite, a lithium-bearing cyclosilicate mineral of the tourmaline (B1171579) group, and its mineral associations within igneous rock environments. Particular emphasis is placed on its occurrence in granitic pegmatites, the geochemical conditions governing its formation, and the experimental studies that have illuminated its stability and paragenesis.
Geological Occurrence and Mineralogy of this compound
This compound, with the ideal chemical formula Na(Li1.5Al1.5)Al6(BO3)3Si6O18(OH)4, is a prominent member of the tourmaline group.[1] It forms solid solution series with other tourmaline endmembers, including dravite, fluor-liddicoatite, and schorl.[1][2] Consequently, naturally occurring this compound specimens rarely match the ideal endmember formula.[1]
The primary geological setting for this compound is in lithium-rich granitic pegmatites.[3] It also occurs in high-temperature hydrothermal veins and some metamorphic rocks.[3][4] The formation of this compound is intrinsically linked to the late stages of magma differentiation, where incompatible elements such as lithium, boron, and fluorine become concentrated in the residual melt.
Associated Minerals in Granitic Pegmatites
This compound is typically found in association with a characteristic suite of minerals in granitic pegmatites. The specific assemblage can vary depending on the geochemical evolution and zonation of the pegmatite body. Common associated minerals are detailed in Table 1.
| Mineral | Chemical Formula | Common Association with this compound |
| Quartz | SiO₂ | Ubiquitous in pegmatites, often intergrown with this compound.[4][5] |
| Albite | NaAlSi₃O₈ | A common feldspar (B12085585) in this compound-bearing pegmatites.[4][5] |
| Microcline | KAlSi₃O₈ | A potassium feldspar frequently found with this compound.[1][4][5] |
| Lepidolite (B1170510) | K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂ | A lithium-rich mica, indicative of a highly evolved pegmatite melt.[1][4][5][6] |
| Spodumene | LiAlSi₂O₆ | A key lithium ore mineral, often co-occurring with this compound.[1][4][5][6] |
| Beryl | Be₃Al₂(SiO₃)₆ | Another common gemstone mineral found in the same pegmatite zones.[4][5] |
| Muscovite | KAl₂(AlSi₃O₁₀)(OH)₂ | A common mica in granitic rocks and pegmatites.[4] |
| Garnet | (Fe,Mn,Mg,Ca)₃Al₂(SiO₄)₃ | Can be present, with spessartine (Mn-rich) being common in evolved pegmatites.[4][7] |
| Apatite | Ca₅(PO₄)₃(F,Cl,OH) | A common accessory phosphate (B84403) mineral.[4] |
| Cassiterite | SnO₂ | Associated with this compound in some hydrothermal replacement deposits.[1][6] |
| Molybdenite | MoS₂ | Found with this compound in certain massive hydrothermal replacement deposits.[1][6] |
Geochemical Environment of Formation
The formation of this compound is a clear indicator of a highly evolved and fractionated granitic melt. The geochemical evolution of such a melt, particularly in the context of a zoned pegmatite body, dictates the sequence and composition of the crystallizing minerals.
The early crystallization of minerals like biotite (B1170702) and Fe-rich schorl in the outer zones of a pegmatite removes iron and magnesium from the melt.[7] This process enriches the residual melt in lithium, manganese, and cesium, leading to the crystallization of Mn-rich fluor-elbaite in the intermediate and core zones.[7] Further evolution and the crystallization of spessartine garnet and lepidolite can deplete the melt in manganese and fluorine, respectively, resulting in the formation of nearly colorless, homogeneous this compound in the innermost zones and cavities.[7]
Experimental studies have shown that the crystallization of tourmaline from a granitic melt requires a significant concentration of boron.[8] The stability of tourmaline is also dependent on the aluminosity of the melt. For instance, at 750 °C and 200 MPa, tourmaline is stable in equilibrium with biotite and cordierite (B72626) in strongly peraluminous melts with an Aluminium Saturation Index (ASI) greater than 1.2 and approximately 2 wt% B₂O₃.[9]
Physicochemical Conditions of this compound Crystallization
The precise pressure-temperature stability field of this compound is not well-defined, and its synthesis has proven to be challenging.[10][11] However, experimental studies on the broader tourmaline group provide valuable constraints on the conditions of this compound formation.
Experimental Data on Tourmaline Stability
The saturation of tourmaline in granitic melts is a function of several factors, including the boron content, temperature, and the activities of various cations in the melt.[8][10] The concentration of B₂O₃ required for tourmaline saturation decreases significantly with decreasing temperature.[8]
| Temperature (°C) | Pressure (MPa) | B₂O₃ in Melt (wt%) for Tourmaline Saturation | Reference |
| 800 | - | ~2.50 | [8] |
| 750 | 200 | ~2.00 | [9] |
| 700 | - | ~0.67 | [8] |
| 650 | - | ~0.50 | [8] |
| 600 | - | ~0.10 | [8] |
Experimental Protocols
The experimental determination of tourmaline stability and its partitioning behavior with granitic melts typically involves the following general protocol:
-
Starting Material Preparation: A synthetic granitic glass with a specific, known composition (including a high boron content) is prepared.
-
Encapsulation: The powdered glass, along with a controlled amount of water to ensure water saturation at experimental conditions, is sealed in a noble metal (e.g., gold or platinum) capsule.
-
High-Pressure, High-Temperature Experiment: The capsule is placed in a high-pressure apparatus, such as a piston-cylinder or an internally heated pressure vessel. The experiment is brought to the desired temperature and pressure and held for a duration sufficient to approach equilibrium (days to weeks).
-
Quenching: The experiment is rapidly cooled (quenched) to freeze the experimental charge, preserving the textures and compositions of the run products (glass and any crystallized minerals).
-
Analysis: The run products are extracted, mounted, and polished. The composition of the crystalline phases (tourmaline) and the quenched melt (glass) are determined using analytical techniques such as electron probe microanalysis (EPMA) and laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS). Boron isotope compositions can be analyzed using secondary ion mass spectrometry (SIMS) or multi-collector ICP-MS.
Paragenetic Sequence and Geochemical Evolution
The crystallization sequence of minerals in an this compound-bearing pegmatite reflects the progressive evolution of the parent magma. The following diagrams illustrate a typical paragenetic sequence and the geochemical pathway leading to this compound formation.
Caption: Paragenetic sequence in a zoned this compound-bearing pegmatite.
Caption: Geochemical pathway for this compound crystallization in pegmatites.
Conclusion
This compound and its associated minerals serve as valuable indicators of the advanced stages of magmatic differentiation in granitic systems. The study of these assemblages, combining field observations, detailed petrography, and experimental petrology, provides crucial insights into the processes of rare-element enrichment and the formation of economically significant mineral deposits. The quantitative data and experimental frameworks presented in this guide offer a foundation for further research into the complex phase equilibria governing the formation of this compound and other pegmatitic minerals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. geologypage.com [geologypage.com]
- 3. mindat.org [mindat.org]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. m.minerals.net [m.minerals.net]
- 6. This compound (this compound) - Rock Identifier [rockidentifier.com]
- 7. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
solid solution series between elbaite and schorl
An in-depth analysis of the crystallographic and chemical characteristics of the continuous solid solution series between the tourmaline (B1171579) end-members elbaite and schorl is presented in this technical guide. This document is intended for researchers and scientists in the fields of geology, materials science, and crystallography.
Introduction to the this compound-Schorl Series
The tourmaline supergroup is a complex set of borosilicate minerals with a generalized chemical formula of XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W. The this compound-schorl series is a prominent example of a solid solution within this group, where a continuous substitution of ions occurs between the two end-members. This compound (Na(Li₁․₅Al₁․₅)Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH)) and schorl (NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH)) represent the lithium-aluminum and iron-rich end-members, respectively.
The primary substitution mechanism in this series involves the replacement of Fe²⁺ by Li⁺ and Al³⁺ at the Y-site of the tourmaline structure. This substitution is charge-balanced and can be represented as: 2YFe²⁺ ↔ YLi⁺ + YAl³⁺. This continuous replacement results in a gradual change in chemical composition, crystallographic parameters, and physical properties, such as color, across the series.
Crystallographic and Chemical Data
The solid solution between this compound and schorl results in predictable variations in the crystal lattice parameters. As the composition moves from schorl towards this compound, the substitution of the larger Fe²⁺ cation by the smaller Li⁺ and Al³⁺ cations leads to a decrease in the unit cell dimensions.
Table 1: Representative Chemical Compositions and Unit Cell Parameters in the this compound-Schorl Series
| Sample | Fe (apfu) | Li (apfu) | Al (apfu) | a (Å) | c (Å) | Unit Cell Volume (ų) | Reference |
| Schorl (end-member) | ~3.0 | ~0.0 | ~6.0 | ~15.99 | ~7.19 | ~1593 | |
| Foitite | 2.22 | 0.00 | 6.78 | 15.972 | 7.165 | 1582.5 | |
| Intermediate 1 | 1.50 | 0.75 | 6.75 | Estimate | Estimate | Estimate | |
| Intermediate 2 | 0.75 | 1.125 | 7.125 | Estimate | Estimate | Estimate | |
| This compound (end-member) | ~0.0 | ~1.5 | ~7.5 | ~15.84 | ~7.10 | ~1557 |
Note: "apfu" stands for atoms per formula unit. Intermediate values are estimated based on linear trends between end-members for illustrative purposes.
Experimental Protocols
The characterization of minerals within the this compound-schorl series requires precise analytical techniques to determine both chemical composition and crystallographic structure.
Electron Probe Micro-Analysis (EPMA) for Chemical Composition
EPMA is a standard technique for obtaining quantitative chemical data for major and minor elements (excluding Li and B) in tourmaline.
-
Instrumentation: A wavelength-dispersive (WDS) electron probe micro-analyzer is typically used.
-
Sample Preparation: Tourmaline grains are mounted in an epoxy resin, ground to expose the crystal interiors, and polished to a mirror finish (e.g., with a 1-μm diamond suspension). A conductive carbon coat is then applied to the surface.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-5 μm (a slightly defocused beam is used to minimize sample damage).
-
Standards: Well-characterized natural and synthetic minerals are used for calibration (e.g., albite for Na, sanidine for Al and Si, diopside (B82245) for Mg and Ca, fayalite for Fe).
-
-
Data Correction: Raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using standard correction procedures like ZAF or PAP.
X-Ray Diffraction (XRD) for Structural Analysis
Single-crystal or powder XRD is used to determine the unit cell parameters and refine the crystal structure.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD detector or a high-resolution powder diffractometer.
-
Sample Preparation:
-
Single-Crystal: A small, optically clear, and inclusion-free crystal fragment (typically < 0.1 mm) is selected and mounted on a glass fiber.
-
Powder: A representative sample is ground to a fine powder (typically < 10 μm) in an agate mortar to ensure random crystallite orientation.
-
-
Data Collection:
-
Radiation: MoKα (for single-crystal) or CuKα (for powder) radiation is commonly used.
-
Procedure: For single-crystal analysis, a full sphere of diffraction data is collected. For powder analysis, data is collected over a specified 2θ range (e.g., 5-90°).
-
-
Data Analysis: The collected diffraction data is used to refine the unit cell parameters using least-squares methods. For detailed structural analysis, the atomic coordinates and site occupancies are refined using software such as SHELXL.
Visualizations
The following diagrams illustrate the relationships within the solid solution series and a typical analytical workflow.
Caption: Logical diagram of the this compound-schorl solid solution series.
Caption: Experimental workflow for tourmaline analysis.
A Technical Guide to the Initial Characterization of Elbaite from New Localities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the initial characterization of elbaite, a lithium-rich tourmaline (B1171579) species, from new geological localities. While the primary audience for mineralogical studies is typically geoscientists, the advanced material properties of tourmalines, such as piezoelectricity and their complex chemical nature, are of growing interest in broader scientific fields, including materials science which can intersect with advanced therapeutic and diagnostic systems. This document focuses on the rigorous, multi-technique approach required to define a new mineral discovery, using the recently established neotype for this compound from Elba, Italy, as a primary case study.
Introduction to this compound Characterization
This compound, with the ideal chemical formula Na(Li₁₅Al₁₅)Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH), is a cyclosilicate mineral belonging to the tourmaline supergroup. It forms in lithium-rich granitic pegmatites and is prized for its vast range of colors, making it a significant gemstone.[1] Beyond its aesthetic value, the complex crystal chemistry of this compound makes it a sensitive recorder of the geochemical evolution of its host pegmatite.[2][3][4][5]
The discovery and characterization of this compound from a new locality require a systematic analytical approach to determine its physical, chemical, and structural properties. This process is essential for confirming its identity, understanding its formation conditions, and evaluating its potential for scientific and industrial applications. A recent landmark study established the neotype material for this compound from its original type locality on Elba island, Italy, providing a modern benchmark for its characterization.[2][3][4] This guide synthesizes the methodologies from such benchmark studies to present a standardized workflow.
Localities and Sample Descriptions
For a comparative analysis, this guide considers this compound from two significant localities: the primary benchmark from the Rosina Pegmatite on Elba island, Italy, and the famed copper-bearing this compound from the state of Paraíba, Brazil.
-
Rosina Pegmatite, Elba, Italy: This is the type locality for this compound. A 2025 study formally described the neotype material from a cavity named the "Geode delle Farfalle".[3] The crystals are euhedral, up to 1.5 cm long, and range from colorless to having a black to dark-green base that transitions to chemically homogeneous, colorless this compound.[2][3][4]
-
São José da Batalha, Paraíba, Brazil: This locality is famous for producing intensely colored, copper-bearing this compound, often called "Paraíba tourmaline".[1][6] These elbaites are found in a decomposed granitic pegmatite and are notable for their vibrant turquoise-blue, green, and violet hues due to significant copper (Cu) content.[1][6][7]
Quantitative Data Presentation
The following tables summarize the key physical, chemical, and crystallographic data for this compound from the selected localities.
Table 1: Physical and Optical Properties
| Property | This compound (Neotype) - Rosina Pegmatite, Italy | Cu-Elbaite - Paraíba, Brazil |
| Color | Colorless with a dark-green base | Vivid blue, green, violet, pink |
| Luster | Vitreous | Vitreous |
| Streak | White | White |
| Hardness (Mohs) | ~7 | 7.5 |
| Calculated Density | 3.04 g/cm³ | 3.03 - 3.12 g/cm³[1] |
| Fracture | Conchoidal | Sub-conchoidal |
| Optical Class | Uniaxial (-) | Uniaxial (-)[1] |
| Refractive Indices | ω = 1.64(5), ε = 1.62(5) | ω = 1.638–1.646, ε = 1.618–1.621[1] |
| Birefringence | ~0.020 | 0.018 - 0.025[1] |
Data for Rosina Pegmatite sourced from Bosi et al. (2025).[2][3][4]
Table 2: Crystallographic Data
| Parameter | This compound (Neotype) - Rosina Pegmatite, Italy |
| Crystal System | Trigonal |
| Space Group | R3m |
| Unit Cell (a) | 15.8117(2) Å |
| Unit Cell (c) | 7.0937(1) Å |
| Unit Cell (V) | 1535.89(4) ų |
| Z | 3 |
Data for Rosina Pegmatite from single-crystal X-ray diffraction.[2][3][4]
Table 3: Chemical Composition (Electron Microprobe Data)
| Oxide (wt%) | This compound (Neotype) - Rosina Pegmatite, Italy | Cu-Elbaite - Paraíba, Brazil (Representative) |
| SiO₂ | 36.63 | 37.10 |
| Al₂O₃ | 44.08 | 42.10 |
| Na₂O | 2.25 | 2.60 |
| CaO | 0.06 | Not Reported |
| MnO | 1.15 | 1.40 |
| FeO | 0.07 | 0.03 |
| CuO | Not Detected | 1.90 |
| Li₂O | (1.75) | Not Reported |
| B₂O₃ | (10.74) | Not Reported |
| H₂O * | (3.26) | Not Reported |
| F | 0.45 | Not Reported |
| Total | 100.49 (-O=F₂) | ~98-99% (partial analysis) |
Light elements (Li, B, H) are typically calculated based on stoichiometry as they cannot be directly measured by electron microprobe. Data for Rosina Pegmatite sourced from Bosi et al. (2025)[2][3] and Paraíba from Brandstätter & Niedermayr (1994) via Mindat.
Empirical Formula (Rosina Neotype): X(Na₀.₇₁□₀.₂₈Ca₀.₀₁) Y(Al₁.₇₇Li₁.₁₆Mn²⁺₀.₀₆Fe²⁺₀.₀₁) ZAl₆.₀₀--INVALID-LINK--₃V(OH)₃W[(OH)₀.₄₈F₀.₂₃O₀.₂₉][2]
Experimental Protocols
Detailed and reproducible methodologies are critical for mineral characterization. The following protocols are generalized from standard practices and the methods cited in the characterization of the Elba neotype.
Electron Probe Microanalysis (EPMA)
Objective: To determine the quantitative elemental composition of the mineral for major and minor elements (Z > 8).
Methodology:
-
Sample Preparation: A fragment of the this compound crystal is mounted in an epoxy resin plug. The plug is then cut and polished to a standard thickness of 30 μm to expose a cross-section of the crystal. The surface must be perfectly flat and highly polished with a final diamond suspension (e.g., 1 μm) to ensure accurate analysis. A conductive carbon coat is applied to the surface to dissipate charge from the electron beam.
-
Instrumentation: A wavelength-dispersive spectrometer (WDS) electron probe microanalyzer (e.g., Cameca SX series) is used.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10 nA
-
Beam Diameter: 2–5 µm
-
Counting Times: 20–30 seconds on peak for elements, 10–15 seconds on background positions.
-
-
Standards: Well-characterized natural or synthetic mineral standards are used for calibration. Examples include: diopside (B82245) (for Ca, Mg, Si), albite (for Na), andalusite (for Al), fluorophlogopite (for F), rhodonite (for Mn), and fayalite (for Fe).
-
Data Processing: Raw X-ray counts are corrected for matrix effects (atomic number, absorption, and fluorescence) using a standard correction program (e.g., ZAF or PAP). Light elements not measured (Li, B, H) are calculated based on crystal-chemical constraints, assuming 3 boron atoms and 4 atoms at the (OH, F, O) site per formula unit.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the crystal structure, unit-cell dimensions, and space group of the mineral.
Methodology:
-
Crystal Selection: A small, high-quality single crystal (typically < 300 microns) free of inclusions and fractures is carefully selected under a microscope.
-
Mounting: The crystal is mounted on the tip of a thin glass fiber or a specialized loop, which is then attached to a goniometer head.
-
Data Collection:
-
Instrumentation: A four-circle X-ray diffractometer equipped with a point or area detector (e.g., CCD or CMOS) is used.
-
X-ray Source: Monochromatic X-ray radiation (e.g., MoKα, λ = 0.71073 Å) is generated.
-
Procedure: The crystal is centered in the X-ray beam. A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans. Data are typically collected at room temperature.
-
-
Data Reduction and Structure Refinement:
-
The collected diffraction intensities are integrated and corrected for instrumental factors (e.g., Lorentz-polarization).
-
The unit-cell parameters are determined from the positions of the diffraction spots.
-
The crystal structure is solved and refined using specialized software (e.g., SHELXL). This iterative process refines the atomic positions, site occupancies, and displacement parameters until the calculated diffraction pattern closely matches the observed data. The quality of the refinement is assessed by the R1 factor, with values around 2-3% indicating a high-quality refinement.[2]
-
Mandatory Visualizations (Graphviz)
The following diagrams illustrate key logical and experimental workflows in this compound characterization.
Experimental Workflow for this compound Characterization
Caption: Generalized experimental workflow for the initial characterization of this compound.
Geochemical Evolution in the Rosina Pegmatite
References
- 1. gia.edu [gia.edu]
- 2. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 3. ejm.copernicus.org [ejm.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tourmaline - Antique Jewelry University [langantiques.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Elbaite
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elbaite is a sodium, lithium, and aluminum boro-silicate mineral belonging to the tourmaline (B1171579) group, with the chemical formula Na(Li₁․₅Al₁․₅)Al₆Si₆O₁₈(BO₃)₃(OH)₄.[1] It is a highly sought-after gemstone due to its wide and vibrant range of colors, which are caused by trace amounts of impurity elements.[1] Quantitative analysis of this compound is crucial for gemological classification, determining geographical origin, and understanding the geological conditions of its formation.[2] For material scientists, understanding the precise elemental composition, including trace elements, is key to characterizing its physical properties like piezoelectricity and pyroelectricity.[3]
This document provides detailed application notes and experimental protocols for the primary techniques used in the quantitative analysis of this compound, focusing on Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
Electron Probe Microanalysis (EPMA)
Application Note
Electron Probe Microanalysis (EPMA or Electron Microprobe) is a non-destructive technique used to determine the chemical composition of small volumes of solid materials.[4] It is considered a gold-standard method for obtaining precise, quantitative data on major and minor elements in minerals like this compound.[5] The technique works by bombarding a highly focused electron beam onto a polished sample surface and analyzing the characteristic X-rays emitted by the elements within the sample.[4][6]
Advantages for this compound Analysis:
-
High Precision and Accuracy: EPMA provides highly accurate (1-2% relative) and precise quantitative results for major and minor elements (e.g., Na, Mg, Al, Si, Ca, Fe).[7]
-
High Spatial Resolution: It allows for "spot" analyses on the scale of 1-5 micrometers, making it ideal for analyzing chemical zoning within a single this compound crystal.[4][8]
-
Non-destructive: The technique is generally considered non-destructive, which is critical when analyzing valuable gemstone samples.[6]
Limitations:
-
Poor Detection of Light Elements: EPMA cannot reliably measure very light elements such as Lithium (Li) and Boron (B), which are essential components of this compound's formula. Their concentrations must be calculated by stoichiometry.[5]
-
Higher Detection Limits: While excellent for major elements, its detection limits for trace elements are typically in the range of 100 parts per million (ppm), which is less sensitive than techniques like LA-ICP-MS.[6][9]
-
Extensive Sample Preparation: Requires the preparation of a flat, highly polished surface and a conductive coating (typically carbon).[6][10]
Experimental Protocol: EPMA of this compound
1. Sample Preparation: a. Mount the this compound crystal or fragment in an epoxy resin puck. b. Grind the mounted sample using a series of progressively finer abrasive papers to expose a flat surface. c. Polish the surface using diamond suspensions (e.g., 6 µm, 3 µm, and 1 µm) until a mirror-like, scratch-free finish is achieved. Proper polishing is critical to prevent erroneous X-ray absorption effects.[6] d. Clean the polished sample ultrasonically in deionized water or ethanol (B145695) to remove polishing residue. e. Apply a thin, uniform conductive coating of carbon to the sample surface using a vacuum evaporator. This prevents charge buildup from the electron beam.
2. Instrumentation and Calibration: a. Load the coated sample and a suite of well-characterized mineral standards (e.g., albite for Na, periclase for Mg, corundum for Al, quartz for Si, wollastonite for Ca, and fayalite for Fe) into the EPMA sample chamber. b. Allow the chamber to pump down to a high vacuum (e.g., <5 x 10⁻⁶ torr). c. Set the instrument's operating conditions. Typical conditions for silicate (B1173343) mineral analysis are:
- Accelerating Voltage: 15 kV
- Beam Current: 20 nA
- Beam Diameter: 5 µm (a slightly defocused beam helps minimize damage to the sample).[8] d. Calibrate the wavelength-dispersive spectrometers (WDS) by analyzing the standards for each element of interest.
3. Data Acquisition: a. Using the optical microscope and backscattered electron (BSE) imaging, navigate to the desired analysis points on the this compound sample. BSE imaging can help identify areas of chemical zoning. b. For each point, acquire X-ray counts for each element. Typical counting times are 20 seconds on the peak and 10 seconds on the background on either side of the peak.[8] c. Collect multiple points across the sample to assess chemical homogeneity or characterize zoning patterns.
4. Data Processing: a. The raw X-ray intensities are converted to elemental concentrations using a matrix correction procedure (e.g., ZAF or PAP) that accounts for atomic number (Z), absorption (A), and fluorescence (F) effects.[6] b. As Li and B cannot be measured, their concentrations are calculated based on tourmaline stoichiometry, assuming an ideal formula.
EPMA Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound : ClassicGems.net [classicgems.net]
- 4. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 5. gia.edu [gia.edu]
- 6. jsg.utexas.edu [jsg.utexas.edu]
- 7. probesoftware.com [probesoftware.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. pages.uoregon.edu [pages.uoregon.edu]
- 10. geology.sk [geology.sk]
Application of Raman Spectroscopy in the Study of Elbaite
Application Note and Protocol
Audience: Researchers, scientists, and gemology professionals.
Introduction
Elbaite, a sodium, lithium, aluminum boro-silicate mineral of the tourmaline (B1171579) group, is renowned for its vast range of colors, making it a prized gemstone. The chemical complexity and crystalline structure of this compound give rise to unique vibrational modes that can be effectively probed using Raman spectroscopy. This non-destructive analytical technique provides a rapid and powerful tool for the identification, characterization, and quality assessment of this compound specimens. Raman spectroscopy is particularly valuable for distinguishing this compound from other tourmaline species and identifying inclusions, which can provide insights into the gem's origin and geological history.[1][2] This document provides a detailed overview of the application of Raman spectroscopy to this compound studies, including experimental protocols and data interpretation.
Key Applications
-
Mineral Identification: Raman spectroscopy offers a distinctive fingerprint for this compound, allowing for its unambiguous identification and differentiation from other minerals, including other tourmalines like dravite and schorl.[1]
-
Chemical Composition Analysis: Variations in the Raman spectrum, particularly in the hydroxyl (OH) stretching region (3400-3800 cm⁻¹), can be correlated with the chemical composition of the this compound sample, such as the content of iron and manganese.[3]
-
Inclusion Analysis: The micro-Raman technique allows for the non-destructive identification of solid and fluid inclusions within this compound crystals.[4] This information is crucial for determining the geological origin and formation conditions of the gemstone.
-
Treatment Detection: Raman spectroscopy can be employed to detect certain treatments in gemstones, although this is a more complex application requiring extensive reference data.
-
Crystallographic Orientation: Polarized Raman spectroscopy can be used to determine the crystallographic orientation of an this compound sample.
Data Presentation
The Raman spectrum of this compound is characterized by several distinct peaks corresponding to different vibrational modes within the crystal lattice. The primary spectral regions of interest are the lower frequency range (150-1600 cm⁻¹), which is associated with metal-oxygen bonding vibrations, and the higher frequency range (3400-3800 cm⁻¹), which corresponds to OH stretching vibrations.[3]
Table 1: Characteristic Raman Peaks of this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment | Symmetry Mode |
| ~224 | (Si,Al,B)-O bending modes | A1 |
| ~373 | Al-O stretching vibration at the Z-site | A1, E |
| ~638 | Si-O-Si bending vibrations within the SiO₄ tetrahedra | A1, E |
| ~707-728 | B-O symmetric stretching in BO₃ groups | A1, E |
| ~1070 | Si-O stretching vibrations within the SiO₄ tetrahedra | A1, E |
| ~3449 | OH stretching (attributed to ZAlZAlYAl) | A1 |
| ~3562 | OH stretching (attributed to ZAlZAlYLi) | A1 |
| ~3636-3655 | OH stretching (influenced by Y-site Al/Li and X-site Na) | A1 |
Note: Peak positions can vary slightly depending on the specific chemical composition and crystal orientation of the this compound sample.[3]
Experimental Protocols
The following protocols provide a general framework for the Raman analysis of this compound. Instrument parameters may need to be optimized for specific samples and research questions.
1. Sample Preparation
Raman spectroscopy of this compound generally requires minimal sample preparation, which is one of its key advantages for analyzing valuable gemstones.[2][5]
-
Solid Crystals/Gemstones:
-
Ensure the surface to be analyzed is clean and free of dust or contaminants. If necessary, gently wipe the surface with a lint-free cloth dampened with ethanol (B145695) or isopropanol.
-
For optimal signal, it is recommended to analyze a flat, polished surface.[6][7] However, spectra can also be obtained from unpolished or faceted surfaces.
-
Mount the sample on a microscope slide or in a suitable sample holder to ensure stability during measurement. Modeling clay or a mechanical stage can be used for this purpose.[7]
-
-
Powdered Samples:
-
If the sample is in powdered form, a small amount can be pressed onto a glass slide or into a shallow well on a sample holder.
-
An unpolarized Raman spectrum is typically obtained from powdered samples, which will contain both A1 and E phonon modes.[3]
-
2. Instrumentation and Data Acquisition
-
Raman Spectrometer: A confocal micro-Raman spectrometer is ideal for the analysis of this compound, as it allows for precise focusing on specific areas of the sample, including inclusions.[8]
-
Laser Excitation: Common laser wavelengths used for this compound analysis include 514.5 nm (Ar-ion), 532 nm (Nd:YAG), and 633 nm (He-Ne).[9] The choice of laser will depend on the sample's fluorescence characteristics; a longer wavelength laser may be necessary to reduce fluorescence in some colored varieties of this compound.
-
Laser Power: The laser power should be kept low (typically <10 mW at the sample) to avoid any potential damage to the gemstone.[5]
-
Microscope Objective: A 10x, 20x, or 50x long-working-distance objective is commonly used to focus the laser onto the sample.
-
Grating: A grating with a suitable line density (e.g., 600 or 1800 grooves/mm) should be selected to achieve the desired spectral resolution.
-
Data Acquisition:
-
Acquire spectra from several different points on the sample to ensure the results are representative.
-
Typical acquisition times range from a few seconds to several minutes, depending on the sample's Raman scattering efficiency. Multiple acquisitions can be averaged to improve the signal-to-noise ratio.[9]
-
For polarized Raman studies, a polarizer is placed in the incident laser beam path, and an analyzer is placed in the scattered light path. Spectra are typically collected in parallel (e.g., x(zz)x) and crossed (e.g., x(yz)x) polarization configurations to distinguish between different symmetry modes (A1 and E modes, respectively).[3]
-
3. Data Analysis
-
Cosmic Ray Removal: Remove any sharp, narrow peaks arising from cosmic rays from the raw spectral data.
-
Baseline Correction: Correct the baseline of the spectrum to remove any broad fluorescence background.
-
Peak Identification and Assignment: Identify the positions of the Raman peaks and compare them to established literature values and databases (such as the RRUFF™ database) to confirm the identity of the mineral and assign the peaks to their corresponding vibrational modes.[10]
-
Quantitative Analysis: The relative intensities and positions of certain Raman bands can be used for semi-quantitative analysis of the chemical composition.[11]
Visualizations
Caption: A flowchart illustrating the key steps in the Raman analysis of this compound.
Caption: The relationship between this compound's structure and its Raman spectrum.
References
- 1. diva-portal.org [diva-portal.org]
- 2. optosky.net [optosky.net]
- 3. researchgate.net [researchgate.net]
- 4. air.unipr.it [air.unipr.it]
- 5. jasco.pl [jasco.pl]
- 6. Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork [ucc.ie]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. gia.edu [gia.edu]
- 10. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Application Notes and Protocols for Electron Probe Microanalysis (EPMA) of Elbaite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantitative analysis of elbaite, a lithium-rich tourmaline, using Electron Probe Microanalysis (EPMA). This powerful technique allows for the precise, non-destructive elemental analysis of microscopic areas of a sample, providing crucial data for researchers in geology, materials science, and other fields.
Introduction to EPMA of this compound
This compound, with the general chemical formula Na(Li,Al)₃Al₆(BO₃)₃Si₆O₁₈(OH)₄, is a cyclosilicate mineral known for its wide range of colors, which are due to minor and trace element variations.[1] EPMA is an ideal technique for studying these compositional variations as it can accurately quantify the elemental makeup of a sample at a micrometer scale.
The principle of EPMA involves bombarding a polished sample with a focused electron beam.[2] This interaction generates characteristic X-rays, the wavelengths and intensities of which are unique to the elements present and their concentrations. By comparing the X-ray intensities from the sample to those from known standards, a quantitative chemical analysis can be obtained.[2] It is important to note that EPMA has limitations in detecting very light elements such as hydrogen (H), lithium (Li), and boron (B), and cannot distinguish between different valence states of elements like iron (Fe²⁺, Fe³⁺).[2][3]
Quantitative Data Presentation
The following table summarizes the typical chemical composition of various this compound samples as determined by EPMA. The data is presented in weight percent (wt%) of oxides.
| Oxide | Colorless this compound[4] | Blue-Green this compound | Liddicoatite-Elbaite[5] |
| SiO₂ | 37.12 | 37.01 | 36.54 |
| Al₂O₃ | 38.53 | 40.76 | 35.11 |
| Na₂O | 2.45 | 1.97 | 1.48 |
| CaO | 0.03 | 0.47 | 2.87 |
| MnO | 0.69 | 1.13 | 0.02 |
| FeO | 0.04 | 0.15 | 0.10 |
| TiO₂ | <0.03 | 0.003 | 0.01 |
| F | 0.81 | 0.95 | 0.85 |
| -O=F₂ | -0.34 | -0.40 | -0.36 |
| Total | 99.32 | 100.71 | 96.62 |
Note: Boron (B) and Lithium (Li) are not typically measured by EPMA and are often calculated based on stoichiometry.
Experimental Protocols
A successful EPMA of this compound requires meticulous sample preparation and careful setup of the instrument's analytical conditions.
Sample Preparation
-
Mounting: The this compound sample, either as a crystal fragment or within a rock matrix, is mounted in an epoxy resin puck, typically 1 inch in diameter.
-
Grinding and Polishing: The mounted sample is ground to expose a fresh surface. This is followed by a series of polishing steps using progressively finer diamond abrasives to achieve a flat, mirror-like surface with a final polish of 0.25 µm. A smooth, flat surface is critical to prevent inaccuracies in the analysis.[2]
-
Carbon Coating: As silicates like this compound are non-conductive, the polished surface must be coated with a thin layer of carbon (typically 20-30 nm) to dissipate the electrical charge from the electron beam.[2]
EPMA Instrumentation and Analytical Conditions
The following conditions are recommended for the quantitative analysis of this compound:
-
Instrument: A wavelength-dispersive spectrometer (WDS) equipped electron probe microanalyzer (e.g., Cameca SX-series, JEOL JXA-series).
-
Accelerating Voltage: 15 kV is a common setting for silicate (B1173343) analysis.[4]
-
Beam Current: A beam current of 10-20 nA is typically used.[4]
-
Beam Diameter: A focused beam of 1-5 µm is generally used for spot analyses. For beam-sensitive areas or to obtain an average composition over a small area, the beam can be rastered over a few square micrometers.
-
Spectrometer Setup: The selection of appropriate diffracting crystals is crucial for resolving the characteristic X-ray peaks of interest. A typical setup for elements in this compound is as follows:
-
Counting Times: Peak counting times are typically 20-40 seconds, with background measurements taken for half the peak time on either side of the peak.
Standardization and Data Correction
-
Standardization: The EPMA must be calibrated using well-characterized standards of known composition. For this compound analysis, common standards include:
-
Data Acquisition: Once calibrated, the instrument can be used to acquire X-ray intensity data from the this compound sample. Multiple points should be analyzed on each sample to check for compositional homogeneity.
-
Data Correction: The raw X-ray intensities are converted into elemental concentrations using matrix correction procedures. The most common correction methods for geological materials are ZAF (atomic number, absorption, fluorescence) and PAP (Pouchou and Pichoir).[4] These corrections account for the complex interactions of the electron beam and X-rays within the sample matrix.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the EPMA of this compound.
Caption: Experimental workflow for the electron probe microanalysis of this compound.
Caption: Logical workflow for EPMA data processing and calculation.
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Elbaite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the single-crystal X-ray diffraction (SC-XRD) analysis of elbaite, a cyclosilicate mineral from the tourmaline (B1171579) group. This compound's complex crystal structure and wide range of chemical substitutions make it an important subject for crystallographic studies, with implications for geology, materials science, and potentially for understanding biomineralization and drug interaction with silicate (B1173343) materials.
Introduction to this compound and its Crystallography
This compound is a sodium, lithium, aluminum boro-silicate with the general chemical formula Na(Li,Al)₃Al₆(BO₃)₃Si₆O₁₈(OH)₄.[1][2] It crystallizes in the trigonal crystal system with the space group R3m.[2][3][4] The crystal structure is characterized by six-membered rings of silica (B1680970) tetrahedra, which are cross-linked by aluminum and lithium/aluminum octahedra. This complex structure allows for a wide variety of elemental substitutions, leading to the many color varieties of tourmaline.
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within the this compound crystal lattice. This allows for the determination of unit cell parameters, bond lengths, bond angles, and site occupancy factors, providing insights into the mineral's formation conditions and physical properties.[5]
Experimental Protocols
The following protocols outline the key steps for a successful single-crystal X-ray diffraction experiment on this compound.
Crystal Selection and Mounting
-
Crystal Selection:
-
Under a polarizing microscope, select a single, optically clear this compound crystal free of visible cracks, inclusions, or twinning.
-
Ideal crystals should have well-defined faces and be of an appropriate size, typically between 0.1 and 0.3 mm in all dimensions. The crystal should be small enough to be fully bathed in the X-ray beam.
-
-
Mounting:
-
Affix the selected crystal to the tip of a glass fiber or a cryoloop using a minimal amount of adhesive (e.g., epoxy or UV-curable glue).
-
For air-sensitive samples or for data collection at low temperatures, the crystal can be coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas.
-
Mount the fiber or loop onto a goniometer head.
-
Data Collection
-
Diffractometer Setup:
-
Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).
-
Commonly, Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used. A graphite (B72142) monochromator is employed to select the characteristic X-ray wavelength.
-
-
Unit Cell Determination:
-
Collect a few initial frames (e.g., 10-20 frames with a 1° oscillation) to locate diffraction spots.
-
Software is used to automatically index these reflections to determine the preliminary unit cell parameters and crystal orientation. The expected trigonal unit cell for this compound should be confirmed.
-
-
Data Collection Strategy:
-
A full sphere of diffraction data is typically collected to ensure high redundancy and accurate intensity measurements.
-
The data collection strategy usually involves a series of ω and φ scans with a frame width of 0.5-1.0° and an exposure time of 10-60 seconds per frame, depending on the crystal's scattering power and the X-ray source intensity.
-
The detector distance is adjusted to ensure that the highest angle reflections are captured without overlapping with other reflections.
-
Data Reduction and Structure Solution
-
Integration and Scaling:
-
The raw diffraction images are processed to integrate the intensities of all the Bragg reflections.
-
The integrated intensities are then corrected for various experimental factors, including Lorentz-polarization effects, absorption, and potential crystal decay. An empirical absorption correction based on multi-scan data is often applied.
-
Software packages such as APEX, CrysAlisPro, or XDS are commonly used for data reduction.[6][7]
-
-
Structure Solution:
-
The crystal structure is solved using direct methods or Patterson methods, which are implemented in software like SHELXT or SIR.[8]
-
These methods provide an initial model of the atomic positions in the asymmetric unit.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares procedure in software such as SHELXL or CRYSTALS.[8][9]
-
In the refinement process, atomic coordinates, anisotropic displacement parameters, and site occupancy factors are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are often located in the difference Fourier map and refined with appropriate restraints.
-
The final refinement statistics, including the R1 factor, wR2, and Goodness-of-Fit (GooF), are used to assess the quality of the final structural model.
-
Data Presentation
The following tables summarize crystallographic data for this compound from various localities, providing a basis for comparison.
Table 1: Unit Cell Parameters of this compound from Different Localities
| Locality | a (Å) | c (Å) | V (ų) | Space Group | Reference |
| Elba, Italy | 15.838 | 7.103 | 1543.03 | R3m | [4] |
| Minas Gerais, Brazil | 15.866(2) | 7.113(1) | 1550.4(6) | R3m | [10] |
| San Diego County, California, USA | ~15.84 | - | - | R3m | [11] |
| Pederneira mine, Brazil | - | - | - | R3m | [12] |
Table 2: Selected Crystal Structure Refinement Data for this compound
| Parameter | This compound (Brazil)[10] | This compound (Generic) |
| Chemical Formula | Na₀.₅₉₁Ca₀.₁₁₈(Al₁.₃₉₅Fe₀.₀₀₇Mn₀.₃₉₀Li₁.₂₀₈)Al₆(Si₅.₉₈₆Al₀.₀₁₄)O₁₈(BO₃)(OH)₄ | Na(Li₁.₅Al₁.₅)Al₆Si₆O₁₈(BO₃)₃(OH)₄ |
| Temperature (K) | Room Temperature | - |
| Wavelength (Å) | - | 0.71073 (Mo Kα) |
| 2θ range (°) | - | - |
| No. of unique reflections | - | - |
| R1 [I > 2σ(I)] | - | - |
| wR2 (all data) | - | - |
| Goodness-of-fit (S) | - | - |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the single-crystal X-ray diffraction analysis of this compound.
Caption: Experimental Workflow for Single-Crystal X-ray Diffraction of this compound.
Caption: Logical Relationship between Crystal, Diffraction Data, and Structure Model.
References
- 1. celestialearthminerals.com [celestialearthminerals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. This compound Mineral Data [webmineral.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. SC-XRD Software | Bruker [bruker.com]
- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 8. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 9. Resources — single-crystal-diffraction 0.0.0 documentation [single-crystal.ornl.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Trace Element Analysis of Elbaite by LA-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elbaite, a sodium-lithium-aluminum borosilicate mineral of the tourmaline (B1171579) group, is a significant indicator mineral in various geological environments, particularly in granitic pegmatites.[1] Its crystal structure can incorporate a wide variety of trace elements, making it a valuable tool for petrogenetic studies and mineral exploration. Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful micro-analytical technique that allows for the in-situ, quantitative determination of trace element concentrations in solid samples with high spatial resolution and minimal sample destruction.[2] This application note provides a detailed protocol for the analysis of trace elements in this compound using LA-ICP-MS, along with a summary of representative quantitative data.
Data Presentation
The following tables summarize the concentrations of selected trace elements in this compound from different geological settings, as determined by LA-ICP-MS. These data highlight the variability in trace element signatures, which can be used to infer the geochemical evolution of the host rocks.
Table 1: Trace Element Concentrations in this compound from Various Pegmatite Localities (ppm)
| Element | This compound (Himalaya Mine, USA)[3] | Pink this compound (Afghanistan)[4] | Colorless this compound (Afghanistan)[4] | This compound (Rosina Pegmatite, Italy)[5] |
| Li | 7879 - 13270 | Not Reported | Not Reported | Not Reported |
| Be | 2.2 - 180.7 | Not Reported | Not Reported | Not Reported |
| Sc | Not Reported | 1.5 - 2.5 | 1.0 - 2.0 | Not Reported |
| Ti | Not Reported | 10 - 25 | 5 - 15 | Not Reported |
| V | Not Reported | Not Reported | Not Reported | Not Reported |
| Cr | Not Reported | Not Reported | Not Reported | Not Reported |
| Mn | Not Reported | 2500 - 4000 | 500 - 1000 | Decreasing from core to rim |
| Fe | Not Reported | Not Reported | Not Reported | Decreasing from core to rim |
| Co | Not Reported | Not Reported | Not Reported | Not Reported |
| Ni | Not Reported | Not Reported | Not Reported | Not Reported |
| Cu | Not Reported | Not Reported | Not Reported | Not Reported |
| Zn | Not Reported | 150 - 250 | 50 - 100 | Not Reported |
| Ga | Not Reported | 50 - 80 | 20 - 40 | Not Reported |
| Ge | Not Reported | Not Reported | Not Reported | Not Reported |
| As | Not Reported | Not Reported | Not Reported | Not Reported |
| Rb | Not Reported | 10 - 20 | 2 - 5 | Not Reported |
| Sr | Not Reported | 1 - 5 | 0.5 - 2 | Not Reported |
| Y | Not Reported | Not Reported | Not Reported | Not Reported |
| Zr | Not Reported | Not Reported | Not Reported | Not Reported |
| Nb | 0.59 - 0.86 | 5 - 15 | 1 - 5 | Not Reported |
| Mo | 0.07 - 0.14 | Not Reported | Not Reported | Not Reported |
| Sn | 0.00 - 0.01 | 100 - 200 | 20 - 50 | Not Reported |
| Sb | 0.00 | Not Reported | Not Reported | Not Reported |
| Cs | Not Reported | 50 - 100 | 10 - 30 | Increasing towards core |
| Ba | 1.23 - 1.52 | Not Reported | Not Reported | Not Reported |
| La | 0.00 | Not Reported | Not Reported | Not Reported |
| Ce | 9.42 - 9.46 | Not Reported | Not Reported | Not Reported |
| Pb | Not Reported | Not Reported | Not Reported | Not Reported |
| Th | Not Reported | Not Reported | Not Reported | Not Reported |
| U | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the data was not available in the cited literature.
Experimental Protocols
This section outlines a general protocol for the quantitative analysis of trace elements in this compound using LA-ICP-MS. The specific parameters may require optimization based on the instrumentation available.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality LA-ICP-MS data.
-
Mounting: this compound crystals or fragments are mounted in epoxy resin pucks (typically 25 mm in diameter). Care should be taken to orient the crystals to expose the desired analytical surface.
-
Polishing: The mounted samples are ground and polished to a flat, smooth surface (e.g., using a series of diamond abrasives down to 1 µm) to ensure optimal laser ablation and minimize surface contamination.
-
Cleaning: Prior to analysis, the polished sample surfaces are thoroughly cleaned to remove any contaminants from the polishing process. This can be done by wiping with a lint-free cloth and high-purity ethanol, followed by ultrasonic cleaning in deionized water.
Instrumentation and Analytical Conditions
A typical LA-ICP-MS system for mineral analysis consists of a laser ablation unit coupled to an inductively coupled plasma mass spectrometer.
Laser Ablation System:
-
Laser Type: A common choice is a Nd:YAG laser with a wavelength of 213 nm or 193 nm.[6]
-
Laser Operating Parameters:
-
Spot Size: A typical spot size for point analysis is between 30 and 55 µm in diameter.[6][7]
-
Fluence (Energy Density): Fluence should be optimized to ensure efficient ablation without excessive fractionation. A typical range is 2-5 J/cm².
-
Repetition Rate: A repetition rate of 5-10 Hz is commonly used.
-
Ablation Mode: Single spot analysis is standard for obtaining discrete data points.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS):
-
Gas Flows:
-
Carrier Gas (Helium): ~0.6 - 1.0 L/min to transport the ablated aerosol to the ICP.
-
Plasma Gas (Argon): ~14 - 15 L/min.
-
Auxiliary Gas (Argon): ~0.8 L/min.
-
-
RF Power: Typically around 1500 W.
-
Data Acquisition: Time-resolved analysis (TRA) mode is used to monitor the signal intensity of each analyte over time for each ablation event.
Calibration and Data Reduction
Accurate quantification requires the use of external and internal standards.
-
External Standardization:
-
Commonly Used Standards: The NIST SRM 610 and 612 glass standards are widely used for the external calibration of a broad range of elements in geological samples.[8]
-
Internal Standardization:
-
An element with a known and homogeneous concentration within the this compound is used as an internal standard to correct for variations in ablation yield and instrumental drift.
-
For this compound, a major element such as Si or Al, whose concentration can be determined by an independent method like electron microprobe analysis (EMPA), is often used.[3]
-
-
Data Reduction:
-
Specialized software (e.g., Iolite, Glitter) is used to process the time-resolved data.
-
The software performs background subtraction, signal integration for each analyte, and calculates concentrations based on the response of the external standards and the internal standard correction.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LA-ICP-MS analysis of trace elements in this compound.
Caption: Workflow for LA-ICP-MS analysis of this compound.
Geochemical Interpretation of this compound Trace Elements
The trace element composition of this compound can provide insights into the evolution of the pegmatite from which it crystallized.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 4. researchgate.net [researchgate.net]
- 5. ejm.copernicus.org [ejm.copernicus.org]
- 6. mdpi.com [mdpi.com]
- 7. mindat.org [mindat.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Laboratory Synthesis of Gem-Quality Elbaite Crystals
Disclaimer: The synthesis of large, gem-quality elbaite crystals in a laboratory setting remains a significant scientific challenge and has not been verifiably reported in peer-reviewed literature. The following protocols are based on experimental data for the synthesis of lithium-rich and other tourmaline-group minerals, which can serve as a foundation for further research into gem-quality this compound growth. These methods have successfully produced micro-crystals of tourmaline (B1171579) with compositions approaching this compound.
Introduction
This compound, a sodium, lithium, aluminum boro-silicate, is a highly prized gemstone due to its vibrant and varied colors. The ability to synthesize high-quality single crystals of this compound in a controlled laboratory environment would have significant implications for the gem industry and for research in materials science and geology. The primary methods explored for the synthesis of tourmaline-group minerals, including this compound, are the hydrothermal and flux growth techniques. This document provides a detailed overview of these methods, summarizing the key experimental parameters and providing protocols for their implementation.
Hydrothermal Synthesis of Li-Rich Tourmaline
The hydrothermal method mimics the natural geological processes of mineral formation from hot, high-pressure aqueous solutions. While the synthesis of large, gem-quality this compound via this method is yet to be achieved, it has been successfully used to grow small crystals of Li-rich tourmaline.
Data Presentation: Hydrothermal Synthesis Parameters
The following table summarizes the experimental conditions from various studies on the hydrothermal synthesis of tourmaline.
| Parameter | High-Pressure Synthesis | Lower-Pressure Synthesis (Experiment Series 1) | Lower-Pressure Synthesis (Experiment Series 2) |
| Temperature | 700 °C | 450 - 750 °C | 600 - 650 °C |
| Pressure | 4.0 GPa (40 kbar) | 150 - 260 MPa (1.5 - 2.6 kbar) | 100 MPa (1 kbar) |
| Duration | 12 days | Not Specified | 14 days |
| Starting Materials | Homogeneous mixture of Li₂O, γ-Al₂O₃, SiO₂, H₃BO₃ | Not Specified | V₂O₃, Al₂O₃, SiO₂, B₂O₃, H₂O and Na₂O, MgO, V₂O₃, Al₂O₃, SiO₂, B₂O₃, H₂O |
| Mineralizer/Solvent | H₂O | Aqueous solutions with varying pH (3-6), addition of HF or HCl | 5 wt% NaOH and 30 wt% H₃BO₃ in deionized water |
| Resulting Crystal Size | 30 x 100 µm | Not Specified | Overgrowth layers up to 0.7 mm |
| Resulting Composition | Rossmanitic tourmaline | Olenite and rossmanite with minor this compound component (0.09-0.15 mole fraction)[1] | V-rich tourmaline |
Experimental Protocol: High-Pressure Hydrothermal Synthesis of Li-Rich Tourmaline
This protocol is adapted from a study that successfully synthesized rossmanitic tourmaline.
2.2.1. Materials and Equipment
-
Starting Materials: Lithium oxide (Li₂O), gamma-alumina (γ-Al₂O₃), silicon dioxide (quartz, SiO₂), boric acid (H₃BO₃). All reagents should be of high purity (≥99.9%).
-
Capsule: Platinum or gold capsule (e.g., 3 mm outer diameter, 0.2 mm wall thickness, 10 mm length).
-
Pressure Assembly: A high-pressure apparatus capable of reaching 4.0 GPa and 700 °C, such as a piston-cylinder or multi-anvil press.
-
Furnace: A furnace compatible with the high-pressure apparatus.
-
Welding Equipment: Arc welder for sealing the capsule.
2.2.2. Procedure
-
Starting Material Preparation: Prepare a homogeneous, stoichiometric mixture of the starting oxides (Li₂O, γ-Al₂O₃, SiO₂) and boric acid. The mixture should be finely ground to ensure reactivity.
-
Capsule Loading: Load the powdered starting material into the platinum or gold capsule. Add a small amount of deionized water to act as the hydrothermal fluid.
-
Capsule Sealing: Crimp and weld the capsule to ensure a hermetic seal. This is crucial to maintain pressure during the experiment.
-
High-Pressure Experiment:
-
Place the sealed capsule into the high-pressure experimental assembly.
-
Pressurize the assembly to the target pressure of 4.0 GPa.
-
Heat the sample to 700 °C at a controlled rate.
-
Maintain the temperature and pressure for the desired duration (e.g., 12 days).
-
-
Quenching and Sample Recovery:
-
Rapidly cool the experiment to room temperature by turning off the furnace power.
-
Slowly decompress the apparatus.
-
Carefully extract the capsule and open it to recover the synthesized crystals.
-
-
Analysis: Analyze the resulting crystals using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and electron microprobe analysis (EMPA) to determine the phase, morphology, and chemical composition.
Experimental Workflow Diagram
Caption: Workflow for high-pressure hydrothermal synthesis of Li-rich tourmaline.
Flux Growth of this compound (Hypothetical Protocol)
The flux growth method involves dissolving the components of the desired crystal in a molten salt (the flux) at high temperatures, followed by slow cooling to induce crystallization. While specific protocols for this compound are not established, the following is a generalized approach based on the successful synthesis of other complex silicates.
Data Presentation: General Flux Growth Parameters for Silicates
| Parameter | Typical Range | Notes |
| Solute to Flux Ratio | 1:10 to 1:100 (by weight) | A higher flux ratio generally leads to smaller but higher quality crystals. |
| Soaking Temperature | 1000 - 1200 °C | Must be sufficient to dissolve all solute components in the flux. |
| Soaking Time | 2 - 12 hours | To ensure a homogeneous melt. |
| Cooling Rate | 1 - 5 °C/hour | Slow cooling is critical for the growth of large, well-formed crystals. |
| Crucible Material | Platinum, Iridium, or high-purity Alumina | Must be inert to the molten flux and solute. Platinum is often preferred for borosilicate systems. |
| Flux Composition | Borates (e.g., Li₂B₄O₇, Na₂B₄O₇), Molybdates (e.g., Li₂MoO₄), or complex mixtures | The choice of flux is critical and depends on the solute composition and desired crystal phase. |
Experimental Protocol: Flux Growth of this compound (Hypothetical)
3.2.1. Materials and Equipment
-
Solute Components: High-purity oxides: Na₂O (or Na₂CO₃), Li₂O (or Li₂CO₃), Al₂O₃, SiO₂, B₂O₃.
-
Flux: Lithium molybdate (B1676688) (Li₂MoO₄) or a mixture of lithium borate (B1201080) (Li₂B₄O₇) and sodium borate (Na₂B₄O₇).
-
Crucible: Platinum crucible with a tight-fitting lid.
-
Furnace: A programmable high-temperature furnace capable of reaching at least 1200 °C with precise temperature control.
-
Safety Equipment: High-temperature gloves, face shield, and proper ventilation.
3.2.2. Procedure
-
Mixture Preparation:
-
Thoroughly mix the solute components (Na₂O, Li₂O, Al₂O₃, SiO₂, B₂O₃) in the stoichiometric ratio for this compound.
-
Mix the solute with the chosen flux in a 1:20 solute-to-flux weight ratio.
-
-
Crucible Loading: Place the mixture into the platinum crucible and cover it with a tight-fitting lid to minimize flux evaporation.
-
Furnace Program:
-
Ramp up: Heat the furnace to a soaking temperature of 1150 °C at a rate of 100 °C/hour.
-
Soak: Hold the temperature at 1150 °C for 10 hours to ensure complete dissolution and homogenization of the melt.
-
Slow Cool: Cool the furnace slowly to 800 °C at a rate of 2 °C/hour. This is the crystal growth phase.
-
Rapid Cool: Turn off the furnace and allow it to cool to room temperature.
-
-
Crystal Recovery:
-
The this compound crystals will be embedded in the solidified flux.
-
The crucible can be placed in a beaker of hot deionized water or a dilute acid (e.g., nitric acid) to dissolve the flux and release the crystals. This process may take several hours to days.
-
Carefully decant the solution and wash the crystals with deionized water and ethanol.
-
-
Analysis: Characterize the obtained crystals using XRD, SEM, and EMPA.
Logical Relationship Diagram
Caption: Key parameters influencing this compound crystal quality in flux growth.
Challenges and Future Directions
The primary obstacles in synthesizing gem-quality this compound are:
-
Complex Crystal Chemistry: Tourmaline has a complex crystal structure with many possible elemental substitutions, making it difficult to crystallize a specific end-member like this compound.
-
Slow Growth Rates: The growth of large, high-quality single crystals is an inherently slow process.
-
Phase Stability: The pressure-temperature-composition window for this compound stability may be narrow and difficult to access experimentally.
Future research should focus on:
-
Seed Crystals: Utilizing high-quality natural this compound seed crystals to promote homoepitaxial growth.
-
Advanced Flux Compositions: Exploring novel flux systems that have high solubility for this compound components and low viscosity.
-
In-situ Monitoring: Developing techniques to monitor the crystal growth process in real-time to optimize growth parameters.
By systematically addressing these challenges, the laboratory synthesis of gem-quality this compound crystals may one day become a reality.
References
Application Notes and Protocols: Elbaite as a Petrogenetic Indicator in Pegmatites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elbaite, a sodium-, lithium-, and aluminum-rich member of the tourmaline (B1171579) group of minerals, serves as a powerful petrogenetic indicator in granitic pegmatites. Its complex crystal structure allows for a wide range of elemental substitutions, making its chemical composition a sensitive recorder of the physical and chemical evolution of the pegmatite-forming melt.[1][2] By analyzing the major, trace, and isotopic composition of this compound, researchers can deduce critical information about the degree of fractionation, melt composition, and the potential for rare-element mineralization within a pegmatite system.[3][4] These application notes provide a comprehensive overview of the use of this compound as a petrogenetic tool, including detailed analytical protocols and data interpretation guidelines.
Petrogenetic Significance of this compound Chemistry
The chemical composition of this compound evolves systematically with the increasing fractionation of a pegmatitic melt. As the melt cools and crystallizes, incompatible elements become progressively concentrated in the residual liquid. This evolution is mirrored in the composition of crystallizing this compound.
Major Element Variations:
Generally, with increasing fractionation, this compound compositions trend from Fe-rich (schorl) towards Li- and Al-rich (this compound).[3][4][5] Key major element trends include:
-
Decrease in Fe and Mg: Early-formed tourmalines in less-evolved pegmatite zones are typically richer in iron (schorl) and magnesium (dravite). As fractionation proceeds, the melt becomes depleted in these elements, leading to a decrease in their concentrations in later-formed this compound.[5][6]
-
Increase in Li and Al: Lithium and aluminum are incompatible elements that become enriched in the late-stage, highly fractionated melts from which this compound crystallizes.[5][6] The substitution of Li and Al for Fe is a key indicator of increasing fractionation.[7][8]
-
Increase in Mn: Manganese also tends to increase with fractionation, with Mn-rich this compound being characteristic of highly evolved pegmatites.[5]
Trace Element Indicators:
Trace elements incorporated into the this compound structure provide further insights into the pegmatite's evolution and mineralization potential. Elevated concentrations of elements such as Rb, Cs, Ta, and Sn in this compound are indicative of a highly fractionated melt with the potential to host economic deposits of these rare elements.[3]
Stable Isotope Geochemistry:
Boron isotopes (δ¹¹B) in this compound can help to constrain the source of boron in the pegmatite-forming melt and to track processes such as fluid exsolution.[9] Relatively consistent δ¹¹B values within a zoned crystal may suggest a closed-system evolution without significant fluid loss.[9]
Data Presentation: Quantitative Composition of this compound
The following tables summarize the typical compositional variations of tourmaline-group minerals, including this compound, as a function of pegmatite evolution.
Table 1: Major Element Trends in Tourmaline from Pegmatite Zones
| Pegmatite Zone | Dominant Tourmaline Species | Key Major Element Characteristics |
| Country Rock/Border Zone | Dravite-Schorl | High Mg, Ti, and Ca due to contamination from host rock.[5] |
| Wall Zone | Schorl | Decreasing Mg and Ti; Fe is a dominant component.[5][6] |
| Intermediate Zone | Schorl-Elbaite | Decreasing Fe; increasing Li and Al.[5][6] |
| Core/Pockets | This compound, Fluor-elbaite | High Li and Al; low Fe; often enriched in Mn.[5][6][10] |
Table 2: Trace Element Indicators in this compound for Pegmatite Fractionation
| Degree of Fractionation | Key Trace Element Characteristics in this compound |
| Low | Low concentrations of Li, Rb, Cs, Ta, Sn. |
| Moderate | Increasing concentrations of Li and Mn.[3] |
| High | High concentrations of Li, Rb, Cs, Ta, Sn, indicating potential for rare-element mineralization.[3][11] |
Experimental Protocols
Protocol 1: Sample Preparation for Microanalysis
-
Sample Selection: Select representative this compound crystals from different zones of the pegmatite. If crystals are zoned, note the position of each analytical point relative to the zoning.
-
Mounting and Polishing: Mount the selected crystals in epoxy resin and polish the surface to a 1-micron finish using diamond paste.
-
Carbon Coating: Apply a thin, uniform carbon coat to the polished surface to ensure electrical conductivity for electron microprobe analysis.
Protocol 2: Electron Microprobe Analysis (EMPA) for Major Elements
-
Instrumentation: A wavelength-dispersive spectrometer (WDS) electron microprobe is recommended for accurate quantitative analysis.
-
Operating Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 5-10 µm (a wider beam may be necessary for volatile-rich tourmalines to minimize sample damage).
-
-
Standards: Use well-characterized natural and synthetic mineral standards for calibration (e.g., albite for Na, orthoclase (B78304) for K and Al, diopside (B82245) for Si, Mg, and Ca, and hematite (B75146) for Fe).
-
Data Acquisition: Analyze for all major elements, including Si, Al, Fe, Mg, Mn, Ca, Na, K, and Ti.
-
Data Reduction: Apply a standard ZAF (atomic number, absorption, fluorescence) or PAP (Pouchou and Pichoir) correction procedure to the raw data to obtain accurate elemental concentrations.
Protocol 3: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements
-
Instrumentation: A high-resolution ICP-MS coupled with a UV laser ablation system (e.g., 193 nm ArF excimer laser).
-
Operating Conditions:
-
Laser Fluence: 3-5 J/cm²
-
Repetition Rate: 5-10 Hz
-
Spot Size: 30-50 µm
-
-
Internal Standard: Use an element analyzed by EMPA with a relatively uniform concentration (e.g., Si or Al) as an internal standard to correct for variations in ablation yield.
-
External Standard: Use a certified glass reference material (e.g., NIST SRM 610/612) for external calibration.
-
Data Acquisition: Acquire data for a suite of trace elements relevant to pegmatite petrogenesis (e.g., Li, Be, B, Sc, V, Cr, Co, Ni, Cu, Zn, Ga, Ge, Rb, Sr, Y, Zr, Nb, Sn, Cs, Ba, REE, Hf, Ta, W, Pb, Th, U).
-
Data Reduction: Process the raw time-resolved data using appropriate software to correct for background, instrumental drift, and interferences.
Protocol 4: Secondary Ion Mass Spectrometry (SIMS) or LA-MC-ICP-MS for Boron Isotopes
-
Instrumentation: A large-radius multicollector secondary ion mass spectrometer (SIMS) or a multicollector LA-ICP-MS is required for high-precision boron isotope analysis.
-
Sample Preparation: Ensure the polished sample surface is ultra-clean to avoid surface contamination.
-
Standardization: Use a well-characterized tourmaline standard with a known δ¹¹B value for instrumental mass fractionation correction.
-
Data Acquisition: Measure the ion beams of ¹⁰B and ¹¹B simultaneously.
-
Data Presentation: Report boron isotope compositions in delta notation (δ¹¹B) in per mil (‰) relative to the NIST SRM 951 boric acid standard.
Visualizations
Caption: Experimental workflow for this compound petrogenetic analysis.
Caption: Relationship between this compound chemistry and pegmatite evolution.
Conclusion
The chemical composition of this compound provides a detailed record of the petrogenetic history of granitic pegmatites. Through systematic analysis of major elements, trace elements, and stable isotopes, researchers can unravel the processes of melt evolution, fractional crystallization, and fluid-rock interaction. This information is not only crucial for fundamental geological research but also has practical applications in the exploration for rare-element mineral deposits. The protocols and guidelines presented here offer a framework for utilizing this compound as a robust petrogenetic indicator.
References
- 1. is.muni.cz [is.muni.cz]
- 2. Tourmaline geochemistry as genetic evolution and metallogenic potential indicators of pegmatites: a case study from the Tugeman Be-Li deposit, Middle Altun [en.earth-science.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. [PDF] Tourmaline as a recorder of pegmatite evolution | Semantic Scholar [semanticscholar.org]
- 7. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 8. ejm.copernicus.org [ejm.copernicus.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. powermetalscorp.com [powermetalscorp.com]
Application Notes and Protocols: Leveraging Elbaite Composition to Unravel Magma Evolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chemical and isotopic composition of elbaite, a lithium-rich tourmaline (B1171579), as a powerful tool to understand the complex processes of magma evolution. The detailed protocols and data presentation will enable researchers to effectively apply these techniques in their own studies of granitic and pegmatitic systems.
Introduction
This compound, a colorful and compositionally diverse member of the tourmaline supergroup, is a common accessory mineral in lithium-rich granite pegmatites.[1] Its crystal structure can incorporate a wide variety of elements, making it a sensitive recorder of the physical and chemical conditions of the magma from which it crystallized. By analyzing the major, trace, and isotopic composition of this compound, researchers can gain invaluable insights into processes such as fractional crystallization, magma-fluid separation, and the overall evolution of magmatic-hydrothermal systems.[2][3]
Key Concepts and Applications
The composition of this compound provides a detailed narrative of magma evolution through several key indicators:
-
Degree of Differentiation: The concentrations of elements like lithium (Li), manganese (Mn), and cesium (Cs) in this compound tend to increase with magma differentiation, while elements such as iron (Fe), magnesium (Mg), and titanium (Ti) decrease. This allows for the relative timing of this compound crystallization within the magmatic history to be determined.
-
Magmatic vs. Hydrothermal Processes: The transition from a purely magmatic to a magmatic-hydrothermal environment is often marked by abrupt changes in this compound composition.[3] For instance, an increase in sodium (Na) and a decrease in calcium (Ca) can indicate the exsolution of a hydrothermal fluid.
-
Magma Source and Contamination: The boron isotopic composition (δ¹¹B) of this compound can help to identify the source of the boron in the magma (e.g., continental crust vs. marine sediments) and to trace processes like magma degassing, where the lighter ¹⁰B isotope is preferentially partitioned into the vapor phase.[2][4]
-
Mineralization Potential: The presence of certain trace elements in this compound, such as tin (Sn), tantalum (Ta), and niobium (Nb), can be indicative of the potential for rare-element mineralization within the pegmatite system.[5]
Experimental Protocols
Sample Preparation
-
Thin Section Preparation: Prepare polished thin sections (30 µm thick) of the rock containing this compound crystals for petrographic analysis and in-situ chemical analysis.
-
Mineral Separation: For bulk analysis, crush the rock sample and separate this compound crystals using heavy liquids and magnetic separation techniques. Hand-pick pure grains under a binocular microscope to ensure >99% purity.
Electron Probe Microanalysis (EPMA) for Major and Minor Elements
This protocol outlines the quantitative analysis of major and minor elements in this compound.
-
Instrumentation: A CAMECA SX100 electron microprobe or a similar instrument is used.[6]
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-5 µm
-
Counting Times: 20 seconds on peak and 10 seconds on background for most elements.
-
-
Standards: Use well-characterized natural and synthetic standards for calibration (e.g., albite for Na, periclase for Mg, andradite (B1144000) for Ca and Fe, etc.).
-
Data Reduction: Raw data is corrected using a ZAF (atomic number, absorption, fluorescence) or PAP (Pouchou and Pichoir) correction procedure.[6]
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Elements
This protocol details the in-situ analysis of trace elements in this compound.
-
Instrumentation: A pulsed excimer laser (e.g., 193 nm ArF) coupled with an ICP-MS instrument.
-
Analytical Conditions:
-
Laser Fluence: 3-5 J/cm²
-
Repetition Rate: 5-10 Hz
-
Spot Size: 20-50 µm
-
Carrier Gas: Helium, mixed with Argon before entering the ICP.
-
-
Internal Standard: Use an element determined by EPMA (e.g., Si or Al) as an internal standard to correct for variations in ablation yield.
-
External Standards: Use certified glass reference materials (e.g., NIST SRM 610, 612) for external calibration.
-
Data Processing: Process the time-resolved signal to select the stable portion of the ablation signal and perform background subtraction and calibration.
In-situ Boron Isotope Analysis
This protocol describes the determination of boron isotopic compositions in this compound using Secondary Ion Mass Spectrometry (SIMS) or LA-MC-ICP-MS.
-
Instrumentation: A high-resolution SIMS instrument (e.g., CAMECA IMS 1280) or a multi-collector LA-ICP-MS.
-
Primary Beam (SIMS): A focused Cs⁺ primary ion beam is used to sputter negative secondary ions from the sample surface.
-
Mass Resolution: High mass resolution is required to separate the ¹⁰B¹H⁻ interference from the ¹¹B⁻ peak.
-
Standardization: Use a tourmaline standard with a known δ¹¹B value for instrumental mass fractionation correction.
-
Data Presentation: Boron isotope compositions are reported in delta notation (δ¹¹B) in per mil (‰) relative to the NIST SRM 951 boric acid standard.
Data Presentation
The following tables summarize typical compositional ranges of this compound from different stages of magma evolution.
Table 1: Major Element Composition of this compound (wt%)
| Element Oxide | Early Magmatic | Late Magmatic | Magmatic-Hydrothermal Transition |
| SiO₂ | 36-38 | 35-37 | 35-37 |
| Al₂O₃ | 38-42 | 36-40 | 35-39 |
| FeO | 5-10 | 1-5 | <1 |
| MgO | 1-3 | <1 | <0.5 |
| MnO | 0.5-2 | 2-8 | 1-5 |
| Li₂O | 1-1.5 | 1.5-2.5 | 1-2 |
| Na₂O | 2-2.5 | 2.5-3.5 | 3-4 |
| CaO | 0.1-0.5 | <0.1 | <0.1 |
Table 2: Trace Element Composition of this compound (ppm)
| Element | Early Magmatic | Late Magmatic | Magmatic-Hydrothermal Transition |
| Zn | 100-500 | 500-2000 | 200-1000 |
| Ga | 50-150 | 150-400 | 100-300 |
| Sn | <50 | 100-1000 | 50-500 |
| Sr | 10-50 | <10 | <10 |
| Cs | 10-100 | 100-1000 | 50-500 |
Table 3: Boron Isotope Composition of this compound
| Magmatic Stage/Process | Typical δ¹¹B (‰) | Interpretation |
| Early Magmatic | -10 to -15 | Reflects the primary magma source. |
| Late Magmatic (after degassing) | -15 to -20 | ¹⁰B is lost to the vapor phase, leaving the melt depleted in the lighter isotope. |
| Hydrothermal Overprint | -5 to -10 | Interaction with external fluids or country rocks can alter the isotopic signature.[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual model of using this compound to trace magma evolution.
Caption: Experimental workflow for this compound analysis.
Caption: this compound composition as a tracer of magma evolution.
References
Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) for the Analysis of Elbaite
Audience: Researchers, scientists, and drug development professionals.
Introduction Elbaite, a sodium, lithium, and aluminum-rich member of the tourmaline (B1171579) supergroup, is a complex borosilicate mineral with the general chemical formula Na(Li₁̣₅Al₁̣₅)Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH). Due to its complex crystal structure and wide range of possible elemental substitutions, detailed characterization is crucial for various geological, gemological, and materials science applications. Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides valuable insights into the molecular vibrations within the this compound crystal lattice.[1] This application note details the principles, experimental protocols, and data interpretation for the FTIR analysis of this compound, serving as a comprehensive guide for researchers. The technique allows for the identification of key functional groups and can help in the classification of tourmaline species.[1]
Principle of FTIR Spectroscopy in this compound Analysis FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within the this compound structure, the radiation is absorbed. The resulting spectrum is a unique fingerprint of the material's molecular composition and structure. For this compound, FTIR is particularly sensitive to the vibrations of hydroxyl (OH) groups, borate (B1201080) (BO₃) triangles, and silicate (B1173343) (SiO₄) tetrahedra.[1] The positions and intensities of these absorption bands can reveal information about the cations occupying specific structural sites (e.g., Y, Z, V, and W sites) and the overall structural order.[2][3][4]
Quantitative Data: Characteristic FTIR Absorption Bands of this compound
The FTIR spectrum of this compound can be divided into several key regions, each corresponding to specific molecular vibrations. The precise positions of these bands may shift based on the specific chemical composition of the sample.
| Wavenumber Range (cm⁻¹) | Assignment | Description |
| 3400 - 3800 | O-H Stretching Vibrations (ν-OH) | This region is critical for distinguishing tourmaline species.[2] Bands above ~3600 cm⁻¹ are assigned to OH stretching at the O1 (or W) site.[2][5][6] Bands below 3600 cm⁻¹ correspond to OH stretching at the O3 (or V) site.[2][5] The specific positions are influenced by the cations at the adjacent Y and Z sites. For instance, bands at 3449 and 3562 cm⁻¹ can be attributed to ᶻAlᶻAlʸAl and ᶻAlᶻAlʸLi environments, respectively.[5] A band around 3636 cm⁻¹ is assigned to ʸLiʸAlʸAl coordination.[5] The presence of three distinct peaks in this region is indicative of iron-bearing elbaites.[5][7][8][9] |
| ~1300 - 1354 | Asymmetric B-O Stretching (νₐₛ B-O) | These absorptions are characteristic of the [BO₃]³⁻ triangular groups within the tourmaline structure.[5][10] The presence of strong bands in the 1200-1400 cm⁻¹ range is a key feature that distinguishes tourmalines from other silicate minerals.[1][2] |
| 988 - 1112 | Si-O Stretching Vibrations (ν Si-O) | This region is dominated by vibrations within the [SiO₄] tetrahedra that form the six-membered rings of the tourmaline structure. Specific bands at 988 cm⁻¹ and 1031 cm⁻¹ are attributed to symmetric (νₛ) and asymmetric (νₐₛ) stretching of O-Si-O, while bands around 1056 cm⁻¹ and 1112 cm⁻¹ are from Si-O-Si asymmetric stretching.[5][10] |
| 600 - 800 | Si-O-Si Bending/Stretching (δ/ν Si-O-Si) | Absorptions in this range are related to the symmetric stretching and bending of the Si-O-Si bonds that link the silicate tetrahedra.[5][7] |
| ~500 - 600 | Si-O Bending & B-O Bending | This area contains contributions from Si-O stretching and bending vibrations.[5] A band near 503 cm⁻¹ has been specifically attributed to the bending vibration of the [BO₃] group.[5][10] |
| ~400 - 450 | Metal-Oxygen Vibrations (ν M-O) | Weak absorptions in this region may be associated with vibrations of cations in the octahedral sites.[10] Bands around 428 cm⁻¹ and 449 cm⁻¹ can be linked to [FeO₆] and [MgO₆] vibrations, respectively.[5][10] |
Experimental Protocols
This section provides a generalized protocol for the FTIR analysis of this compound, based on common laboratory practices and instrument settings reported in the literature.
1. Instrumentation
-
Spectrometer: A Fourier-transform infrared spectrometer (e.g., Bruker Tensor 27, Thermo-Nicolet 6700) equipped with a suitable detector (e.g., MCT-B).[5][11][12]
-
Accessory: The choice of accessory depends on the sample form. A 6x beam condenser can be used for focusing the beam on small samples or specific regions of a gemstone.[11][12] For powdered samples, a KBr pellet press or a diffuse reflectance accessory is required.
2. Sample Preparation The method of sample preparation depends on the desired analysis type.
-
Method A: KBr Pellet (for Transmission of Powdered Samples)
-
Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar.
-
Gently mix the this compound powder and KBr until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet and place it in the spectrometer's sample holder.
-
-
Method B: Thin Section (for Polarized or Unpolarized Transmission)
-
Prepare a doubly polished thin section of the this compound crystal. The standard thickness is typically around 30-50 µm.[6]
-
Ensure the crystallographic orientation (e.g., parallel or perpendicular to the c-axis) is known if polarized analysis is required.
-
Mount the thin section directly in the path of the IR beam.
-
-
Method C: Reflectance (Non-destructive)
-
Ensure the surface of the this compound sample is clean and polished.
-
Place the sample on the reflectance accessory stage. This method is non-destructive and requires minimal sample preparation.[5]
-
3. Data Acquisition
-
Background Spectrum: Collect a background spectrum with no sample in the beam path. For KBr pellets, a pure KBr pellet is used as the background. This step is crucial to remove contributions from atmospheric CO₂ and H₂O, as well as instrumental artifacts.
-
Instrument Settings: Set the acquisition parameters. Typical settings for this compound analysis are:
-
Sample Spectrum: Place the prepared this compound sample in the spectrometer and collect the spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
4. Data Analysis
-
Baseline Correction: Apply a baseline correction to the spectrum to account for any scattering effects or instrumental drift.
-
Peak Identification: Identify the positions (in cm⁻¹) of the major absorption bands.
-
Interpretation: Compare the observed peak positions with the data in the quantitative table above and with reference literature to assign them to specific vibrational modes. Analyze shifts in peak positions to infer details about the sample's specific chemical composition.
Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Correlation of this compound's crystal structure to its FTIR spectrum.
References
- 1. naturalgemsbelgium.shop [naturalgemsbelgium.shop]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopy Characteristics and Color-Influencing Factors of Green Iron-Bearing this compound | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gia.edu [gia.edu]
- 12. gia.edu [gia.edu]
- 13. e3s-conferences.org [e3s-conferences.org]
Application Note: Sample Preparation of Elbaite for Geochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Elbaite is a sodium, lithium, and aluminum boro-silicate mineral belonging to the tourmaline (B1171579) group, with the chemical formula Na(Li₁₅Al₁₅)Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH)[1][2]. As a common gem tourmaline, it is found in a wide range of colors and often occurs in granite pegmatites[1][3]. Geochemical analysis of this compound provides valuable insights into the petrogenesis of its host rock, fluid evolution, and mineralization processes[4]. Accurate and precise analysis, however, is critically dependent on meticulous sample preparation. This document outlines the detailed protocols for preparing this compound samples for various advanced geochemical analyses, including in-situ and bulk sample methods.
Part 1: Initial Sample Processing & Mineral Separation
The initial goal is to isolate pure this compound crystals from the host rock matrix. This involves a multi-step physical separation process that leverages the specific physical properties of tourmaline.
Experimental Protocol: Mineral Separation
-
Crushing and Grinding:
-
Begin by breaking the bulk rock sample into smaller pieces (~1-2 cm) using a rock hammer or a jaw crusher[5].
-
Clean the crushed fragments ultrasonically in deionized water to remove surface contaminants.
-
Grind the cleaned fragments using a ceramic plate pulverizer to avoid metallic contamination[5]. The sample should be ground in stages to minimize the production of very fine material[5].
-
-
Sieving:
-
Sieve the ground material to separate it into different size fractions. For most micro-analytical techniques, a grain size of 250-500 μm is ideal. This allows for easier handling and mounting of individual grains.
-
-
Magnetic Separation:
-
Use a Frantz Isodynamic Magnetic Separator to remove magnetic minerals[6]. This compound is typically diamagnetic or weakly paramagnetic, allowing for its separation from more magnetic minerals like schorl (Fe-rich tourmaline), biotite, and iron oxides[6].
-
The sample is fed onto a vibrating chute that passes through a strong magnetic field. By carefully adjusting the current (magnetic field strength) and the side-slope of the chute, minerals are separated based on their magnetic susceptibility[6].
-
-
Heavy Liquid Separation:
-
Further purify the non-magnetic fraction using heavy liquids to separate minerals based on their density[6]. This compound has a density of approximately 3.06 g/cm³.
-
Sodium polytungstate (SPT) is a non-toxic and reusable heavy liquid that can be adjusted to specific densities[6].
-
Prepare an SPT solution with a density of ~2.9 g/cm³ to float and remove lighter minerals like quartz and feldspar.
-
After removing the float fraction, adjust the SPT density to ~3.1 g/cm³ to float the this compound, separating it from denser minerals which will sink.
-
The separated fractions must be thoroughly rinsed with deionized water and dried[6].
-
-
Final Purification (Hand-Picking):
-
For the highest purity, the separated this compound grains should be examined under a binocular microscope.
-
Use fine-tipped tweezers or a needle to hand-pick pure, inclusion-free this compound crystals. This step is crucial for obtaining high-quality data, especially for trace element and isotopic analysis.
-
Data Presentation: Mineral Properties for Separation
| Mineral | Typical Density (g/cm³) | Magnetic Susceptibility | Separation Notes |
| This compound | ~3.06 | Diamagnetic/Weakly Paramagnetic | Target mineral. |
| Quartz | 2.65 | Diamagnetic | Removed by heavy liquids. |
| Feldspars | 2.55 - 2.76 | Diamagnetic | Removed by heavy liquids. |
| Muscovite | 2.76 - 2.88 | Paramagnetic | Can be removed by magnetic and heavy liquid separation. |
| Schorl | 3.10 - 3.25 | Paramagnetic | Separated by magnetic properties and slightly higher density. |
| Biotite | 2.70 - 3.40 | Paramagnetic | Removed by magnetic separation. |
Part 2: Preparation for In-Situ Geochemical Analysis
In-situ techniques like Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and Secondary Ion Mass Spectrometry (SIMS) analyze the mineral directly in its solid state. Sample preparation involves creating a flat, polished surface.
Experimental Protocol: Mount Preparation for In-Situ Analysis
-
Mounting:
-
Arrange the hand-picked this compound grains on double-sided tape at the bottom of a 1-inch diameter cylindrical mold.
-
Mix epoxy resin and hardener according to the manufacturer's instructions.
-
Place the mixture in a vacuum chamber for several minutes to remove trapped air bubbles.
-
Pour the epoxy into the mold, ensuring the grains are fully submerged.
-
Cure the epoxy mount at room temperature or in a low-temperature oven as per instructions.
-
-
Polishing:
-
Expose the embedded this compound grains by grinding the mount surface with a series of progressively finer abrasive papers (e.g., 400, 600, 1200 grit).
-
Polish the surface using diamond suspensions on polishing cloths, starting with a coarser grit (e.g., 6 μm) and finishing with a fine grit (e.g., 1 μm or 0.25 μm).
-
Clean the mount ultrasonically in deionized water between polishing steps to remove abrasive particles.
-
The final surface should be a mirror finish, free of scratches, to ensure accurate analytical results.
-
-
Conductive Coating (for EPMA and SIMS):
-
For analysis by EPMA or SIMS, the sample must be conductive to prevent charge buildup from the electron or ion beam.
-
Apply a thin (~20 nm) coat of carbon (for EPMA) or gold (for SIMS) to the polished surface using a sputter coater or vacuum evaporator. LA-ICP-MS does not typically require a conductive coating[2].
-
Data Presentation: Comparison of In-Situ Analytical Techniques
| Technique | Information Provided | Sample Volume Analyzed | Key Preparation Step |
| EPMA | Major and minor element concentrations. | < 150 µm³[7] | Carbon Coating |
| LA-ICP-MS | Trace element concentrations and isotopic ratios.[1][8] | Several thousand µm³[8] | Polishing |
| SIMS | High-precision isotopic ratios (e.g., δ¹¹B), trace elements.[9] | Smallest volume, high spatial resolution. | Gold Coating |
Part 3: Preparation for Solution-Based Geochemical Analysis
Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) require the sample to be in a liquid (aqueous) form[10]. This necessitates the complete digestion of the this compound mineral structure.
Experimental Protocol: Acid Digestion for Bulk Analysis
This compound is a refractory silicate, making it challenging to dissolve completely. Closed-vessel microwave digestion is generally more effective than open-vessel methods as it achieves higher temperatures and pressures, and prevents the loss of volatile elements like boron[10].
-
Sample Weighing:
-
Grind a pure this compound separate into a fine powder (< 75 μm) using an agate mortar and pestle to maximize surface area for reaction.
-
Accurately weigh approximately 0.1 g of the powdered sample into a clean, acid-leached PTFE microwave digestion vessel[11].
-
-
Acid Digestion (Microwave):
-
Caution: This procedure involves highly corrosive acids, including hydrofluoric acid (HF), and must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Add a mixture of high-purity acids to the vessel. A common mixture for silicates is:
-
5 mL Nitric Acid (HNO₃)
-
2 mL Hydrofluoric Acid (HF)
-
1 mL Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄)
-
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200-220 °C and hold for 20-30 minutes. The exact program will depend on the microwave system and sample matrix.
-
After cooling, carefully open the vessels. The solution should be clear, with no solid residue.
-
-
HF Removal and Final Dilution:
-
HF must be complexed or removed as it can damage the glass components of the ICP-MS introduction system. This is typically done by adding boric acid (H₃BO₃) or by evaporating the solution with HNO₃ (if an open-vessel approach is used, though this is not recommended for boron analysis).
-
Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask.
-
Dilute the sample to the final volume with ultrapure deionized water. The final acid concentration should be around 2-5% HNO₃. The sample is now ready for analysis.
-
Data Presentation: Acid Digestion Reagent Schemes
| Digestion Method | Acid Mixture (Typical) | Advantages | Disadvantages |
| Microwave Digestion | HNO₃ + HF + HCl/HClO₄ | Faster, cleaner, more reproducible, suitable for volatile elements.[10] | Requires specialized equipment. |
| Open-Vessel Digestion | HNO₃ + HF + HClO₄ | Simple, inexpensive.[10] | Loss of volatile elements (e.g., B, As), potential for contamination.[10] |
| Alkali Fusion | e.g., Lithium Metaborate (LiBO₂) | Effective for highly refractory minerals. | High total dissolved solids, can introduce contaminants. |
Workflow Visualization
Below is a diagram illustrating the complete sample preparation workflow for this compound, from a raw rock sample to the final analytical stage.
Caption: Workflow for this compound sample preparation.
References
- 1. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 2. gia.edu [gia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gem this compound as a Recorder of Pegmatite Evolution: In Situ Major, Trace Elements and Boron Isotope Analysis of a Colour-Zoning Tourmaline Crystal [mdpi.com]
- 5. emrlibrary.gov.yk.ca [emrlibrary.gov.yk.ca]
- 6. Mineral Separation [geomar.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. High resolution in-situ analysis by LA-ICP-MS and SIMS applied to ore deposit [inis.iaea.org]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Pressure Experiments Utilizing Elbaite
For Researchers, Scientists, and Material Science Professionals
These application notes provide a comprehensive overview of the utilization of elbaite, a lithium-rich tourmaline (B1171579) group mineral, in high-pressure experimental research. The following sections detail the primary applications, present key quantitative data from high-pressure studies, and offer standardized protocols for conducting such experiments.
Introduction to this compound in High-Pressure Research
This compound, with the general chemical formula Na(Li1.5Al1.5)Al6(BO3)3Si6O18(OH)4, is a cyclosilicate mineral.[1] Its unique physical properties, particularly its piezoelectric nature and structural stability under compression, make it a subject of interest in materials science and geophysics.[2][3] High-pressure experiments on this compound are crucial for understanding its equation of state, compressional anisotropy, and potential phase transitions at conditions relevant to the Earth's crust and upper mantle.
Two primary applications of this compound in high-pressure experiments have been identified:
-
As a Sample Under Investigation: To determine its fundamental physical properties, such as compressibility and structural changes under extreme pressures.[4][5] This data is vital for modeling the behavior of tourmaline-group minerals in geological processes.
-
As a Piezoelectric Pressure Sensor: Historically, the piezoelectric properties of tourmalines, including this compound, have been utilized in pressure-sensing applications.[1][3] Applying mechanical stress to an this compound crystal generates a measurable electrical potential.[1][2]
Quantitative Data from High-Pressure Experiments
The following tables summarize the key quantitative data obtained from high-pressure studies on this compound.
Table 1: Equation of State Parameters for this compound
This table presents the Birch-Murnaghan equation of state (EoS) parameters for a natural this compound sample, as determined by in-situ synchrotron X-ray diffraction at room temperature.[4][5] The EoS describes the relationship between the mineral's volume and the applied pressure. No phase transitions were observed up to a pressure of 21.1 GPa.[4][5]
| Parameter | Value (K'T0 = 4.2, fitted) | Value (K'T0 = 4, fixed) | Unit | Reference |
| Zero-pressure unit-cell volume (V0) | 1540.7 (6) | 1540.1 (4) | ų | [4][5] |
| Zero-pressure bulk modulus (KT0) | 114.7 (7) | 116.4 (4) | GPa | [4][5] |
| Pressure derivative of bulk modulus (K'T0) | 4.2 (1) | 4 (fixed) | - | [4][5] |
Table 2: Axial Compressibility of this compound
This compound exhibits significant anisotropic compression, meaning it compresses differently along its different crystallographic axes. The c-axis is considerably more compressible than the a-axis.[4][5][6]
| Parameter | Value | Unit | Reference |
| Axial modulus for a-axis (Ka0) | 201 (4) | GPa | [4][5] |
| Axial modulus for c-axis (Kc0) | 60 (1) | GPa | [4][5] |
| Axial compressibility of a-axis (βa) | 1.66 × 10-3 | GPa-1 | [4][5] |
| Axial compressibility of c-axis (βc) | 5.56 × 10-3 | GPa-1 | [4][5] |
| Anisotropic ratio (βa:βc) | 0.30 : 1.00 | - | [4][5] |
Table 3: Piezoelectric Properties of Tourmaline Group Minerals
This table provides a qualitative comparison of the piezoelectric strength of this compound relative to other common tourmaline minerals. The static voltage generated increases with pressure, although the relationship is not linear.[2]
| Mineral | Relative Piezoelectric Strength |
| This compound | Strongest |
| Schorl | Intermediate |
| Dravite | Weakest |
Experimental Protocols
The following protocols provide detailed methodologies for conducting high-pressure experiments on this compound.
Protocol 1: Determination of this compound's Equation of State using a Diamond Anvil Cell (DAC) and Synchrotron X-ray Diffraction
This protocol is based on the methodology described by Chen et al. (2022).[4][5]
Objective: To measure the unit-cell volume of this compound at various pressures to determine its equation of state.
Materials and Equipment:
-
Natural or synthetic this compound single crystal or powder.
-
Symmetric-type diamond anvil cell (DAC).
-
Rhenium (Re) gasket.
-
Pressure-transmitting medium (e.g., silicone oil or a mixture of methanol (B129727) and ethanol).
-
Ruby spheres for pressure calibration.
-
Synchrotron X-ray source with a focused beam.
-
X-ray detector.
-
Microscope for sample loading.
-
Software for data analysis and EoS fitting.
Procedure:
-
Sample Preparation:
-
Select a high-quality, inclusion-free this compound crystal.
-
Grind a small portion of the crystal into a fine powder.
-
Alternatively, a small single crystal can be used.
-
-
DAC and Gasket Preparation:
-
Pre-indent a rhenium gasket to a desired thickness using the diamond anvils.
-
Drill a hole in the center of the indented area to serve as the sample chamber.
-
-
Sample Loading:
-
Place the DAC under a microscope.
-
Load a small amount of the this compound powder or a single crystal into the sample chamber.
-
Add a few small ruby spheres into the sample chamber for in-situ pressure measurement.
-
Fill the sample chamber with the pressure-transmitting medium to ensure quasi-hydrostatic conditions.
-
Seal the DAC by bringing the diamond anvils together and applying a small initial pressure.
-
-
Data Collection at Synchrotron Facility:
-
Mount the loaded DAC onto the beamline sample stage.
-
Measure the pressure inside the sample chamber by focusing a laser on a ruby sphere and measuring the fluorescence spectrum.
-
Align the DAC so that the focused X-ray beam passes through the this compound sample.
-
Collect an X-ray diffraction pattern of the this compound at the initial pressure.
-
Incrementally increase the pressure in the DAC. At each pressure step, repeat the pressure measurement using ruby fluorescence and collect a new X-ray diffraction pattern.
-
Continue this process up to the maximum desired pressure (e.g., 21.1 GPa).[4][5]
-
-
Data Analysis:
Protocol 2: Investigation of this compound's Piezoelectric Response to Pressure
This protocol outlines a general procedure for observing the piezoelectric effect in this compound.
Objective: To measure the static voltage generated by an this compound crystal under varying compressive stress.
Materials and Equipment:
-
This compound crystal with well-defined crystallographic axes.
-
Hydraulic press or a similar device capable of applying controlled pressure.
-
Electrodes (e.g., conductive plates).
-
High-impedance voltmeter or electrometer.
-
Data acquisition system.
Procedure:
-
Sample Preparation:
-
Select an this compound crystal and ensure its end faces are parallel.
-
Clean the crystal surfaces to remove any contaminants.
-
-
Experimental Setup:
-
Place the this compound crystal between two conductive electrodes.
-
Position the electrode-crystal assembly in the hydraulic press.
-
Connect the electrodes to the high-impedance voltmeter.
-
-
Data Collection:
-
Record the baseline voltage with no pressure applied.
-
Gradually increase the pressure on the this compound crystal in controlled increments.
-
At each pressure step, record the corresponding static voltage reading from the voltmeter.
-
Continue until the maximum desired pressure is reached or until the crystal fractures. Note that the static voltage may reach its maximum at the point of fracture.[2]
-
Gradually release the pressure and record the voltage at each step. Observe the reversal in the direction of the static voltage.[2]
-
-
Data Analysis:
-
Plot the measured static voltage as a function of the applied pressure.
-
Analyze the relationship between pressure and voltage, noting that it may not be linear.[2]
-
Visualizations
Experimental Workflow for Equation of State Determination
Caption: Workflow for determining the equation of state of this compound using a diamond anvil cell.
Logical Relationship in Piezoelectric Effect Measurement
Caption: Logical flow of the piezoelectric effect in this compound under pressure.
References
- 1. celestialearthminerals.com [celestialearthminerals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. Equation of state of this compound at high pressure up to 21.1 GPa and room temperature - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
Determining the Origin of Color in Elbaite Gemstones: Application Notes and Protocols
Introduction
Elbaite, a member of the tourmaline (B1171579) group, is renowned for its vast and vibrant color palette, making it a highly sought-after gemstone. The origin of color in this compound is a complex interplay of trace element chemistry and crystal lattice defects. Understanding the specific causes of different colors is crucial for gemological identification, origin determination, and valuation. This document provides detailed application notes and experimental protocols for researchers and scientists to investigate the chromophores, charge transfer mechanisms, and color centers responsible for the diverse coloration in this compound gemstones.
Pure this compound is colorless (achroite); its color is allochromatic, arising from the presence of trace amounts of transition metal ions and defects within the crystal structure.[1][2] The primary mechanisms responsible for color are:
-
Crystal Field (d-d) Transitions: The presence of transition metal ions such as iron (Fe), manganese (Mn), and copper (Cu) in the crystal lattice results in the absorption of specific wavelengths of light, leading to the perception of color.[3][4][5][6]
-
Intervalence Charge Transfer (IVCT): The transfer of an electron between two adjacent metal ions, such as Fe²⁺ and Fe³⁺ or Mn²⁺ and Ti⁴⁺, is a strong absorption mechanism that can produce intense colors.[3][7][8][9]
-
Color Centers: Atomic-level defects in the crystal lattice, often induced by natural irradiation, can create "color centers" that absorb light. A notable example is the oxidation of Mn²⁺ to Mn³⁺, which is responsible for the pink to red hues in this compound.[4][10]
This guide outlines the key analytical techniques and provides step-by-step protocols for their application in determining the origin of color in this compound.
Mechanisms of Color in this compound
The diverse colors of this compound are primarily attributed to the presence and interaction of various chromophoric transition metal ions. The following diagram illustrates the relationship between these elements and the resulting gemstone color.
Quantitative Analysis of Chromophores
The concentration of specific chromophoric elements directly correlates with the observed color of the this compound gemstone. The following tables summarize typical concentration ranges for key elements in different color varieties of this compound, as determined by techniques such as Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS).
Table 1: Chromophore Concentrations in Green this compound
| Chromophore | Concentration Range (ppm) | Reference |
| Vanadium (V) | 0 - 16.9 | [11] |
| Chromium (Cr) | 1.4 - 9.0 | [11] |
| Manganese (Mn) | 3,063 - 18,160 | [11] |
| Iron (Fe) | 1,996 - 32,085 | [11] |
| Copper (Cu) | 0 - 9.5 | [11] |
Table 2: Chromophore Concentrations in Blue this compound
| Chromophore | Concentration/Ratio | Notes | Reference |
| Copper (Cu) | Present | Primary chromophore in "Paraíba-type" blue this compound. | [2][3][12][13] |
| Manganese (Mn) | Present | Contributes to violet/purple hues in Cu-bearing this compound. | [3][12][13] |
| CuO/MnO ratio | ≥ 0.5 | Suggested for unheated blue "Paraíba-type" samples. | [14] |
| Iron (Fe) | FeO up to ~1 wt.% | Can be the sole chromophore in non-copper-bearing blue this compound. | [1][15] |
| Titanium (Ti) | Below detection limit | In Fe-bearing blue this compound from Elba Island. | [1][15] |
Table 3: Chromophore Concentrations in Pink/Red and Yellow this compound
| Color | Primary Chromophore(s) | Typical Concentrations/Notes | Reference |
| Pink/Red | Mn³⁺ | Formed by oxidation of Mn²⁺. Pink varieties show higher concentrations of volatile and incompatible elements. | [16][17] |
| Yellow | Mn²⁺-Ti⁴⁺ IVCT | Mn-rich varieties can contain up to 9.18 wt.% MnO. | [17][18] |
Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of the origin of color in this compound. The following diagram outlines a recommended analytical workflow.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data from all analytical techniques.
-
Selection: Choose a representative this compound sample with uniform color or distinct color zoning.
-
Cutting and Polishing: For spectroscopic and microprobe analyses, prepare doubly polished, parallel-sided wafers. For anisotropic minerals like tourmaline, it is advantageous to prepare two wafers oriented parallel and perpendicular to the c-axis.[19] For EPMA, samples are typically mounted in epoxy resin and polished to a 1-micron finish.[8][20][21]
-
Cleaning: Thoroughly clean the prepared samples with ethanol (B145695) or isopropanol (B130326) in an ultrasonic bath to remove any surface contamination.
UV-Vis-NIR Spectroscopy
This technique identifies the absorption bands of chromophoric ions and charge transfer mechanisms.
-
Instrumentation: A dual-beam spectrophotometer with a wavelength range of at least 200-1100 nm is recommended.[4][7] Models such as the PerkinElmer Lambda series or specialized gemological spectrometers are suitable.[19][22]
-
Protocol:
-
Configure the spectrometer for transmission or reflection mode, depending on the sample's transparency. An integrating sphere is often used for faceted gemstones to collect transmitted light.[4]
-
Record a baseline spectrum of the light source without the sample.
-
Mount the polished this compound wafer in the sample holder, ensuring the light beam passes through a clear, inclusion-free area. For anisotropic samples, collect spectra with the polarization of the incident light oriented parallel and perpendicular to the c-axis.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 350-1050 nm).[23]
-
Process the raw data to obtain the absorbance spectrum.
-
Identify and assign the observed absorption bands to specific chromophores and electronic transitions based on established literature values.
-
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS provides precise quantitative data on the trace element composition of the gemstone.
-
Instrumentation: A high-resolution ICP-MS coupled with a laser ablation system (e.g., Nd:YAG or excimer laser).
-
Protocol:
-
Mount the prepared this compound sample in the laser ablation cell.
-
Select appropriate laser parameters (e.g., spot size, frequency, and energy) to ensure controlled ablation with minimal damage to the gemstone.
-
Calibrate the instrument using certified reference materials. NIST glass standards (e.g., NIST 610, 612) are commonly used, but matrix-matched tourmaline standards are preferable for higher accuracy.[3][11][14][18]
-
Perform single-spot analyses or line scans across different color zones of the this compound sample.
-
Process the raw data, using an internal standard (e.g., an element with a known concentration from EPMA) to correct for variations in ablation yield.
-
Quantify the concentrations of chromophoric and other trace elements.
-
Electron Probe Microanalysis (EPMA)
EPMA is used to determine the major and minor element composition of the this compound.
-
Instrumentation: An electron probe microanalyzer equipped with wavelength-dispersive spectrometers.
-
Protocol:
-
Ensure the mounted and polished sample is coated with a thin layer of carbon to provide electrical conductivity.[24]
-
Set the instrument operating conditions, typically an accelerating voltage of 15 keV and a beam current of 10-20 nA, with a focused or slightly defocused beam (2-5 µm).[8][25]
-
Calibrate the instrument using well-characterized mineral standards.
-
Perform quantitative analyses on selected points within the different color zones of the this compound.
-
Process the raw X-ray intensity data using a ZAF or similar correction procedure to obtain elemental weight percentages.
-
Calculate the mineral formula based on the chemical composition.
-
Mössbauer Spectroscopy
This technique is indispensable for determining the valence state and site occupancy of iron in this compound, which is crucial for understanding its contribution to the gemstone's color.
-
Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.[26]
-
Protocol:
-
Prepare a sample by gently crushing a small fragment of the this compound into a fine powder.
-
Mount the powder in a sample holder.
-
Acquire the Mössbauer spectrum at room temperature. For some samples, low-temperature measurements may be necessary to resolve certain spectral features.
-
Fit the resulting spectrum with a series of doublets and/or sextets corresponding to the different iron sites and valence states (Fe²⁺ and Fe³⁺).
-
Interpret the hyperfine parameters (isomer shift, quadrupole splitting, and magnetic hyperfine field) to determine the relative proportions of Fe²⁺ and Fe³⁺ and their coordination environments within the tourmaline structure.[2][4][5][6][9][13][23][27][28]
-
Data Interpretation and Conclusion
The data from the different analytical techniques should be integrated to build a comprehensive model for the origin of color in the this compound sample.
-
Correlate Chemistry with Spectra: Compare the quantitative elemental data from LA-ICP-MS and EPMA with the absorption features observed in the UV-Vis-NIR spectra. For example, a high concentration of copper should correspond to the characteristic absorption bands of Cu²⁺.
-
Assess Iron's Role: Use the Mössbauer spectroscopy results to determine the Fe²⁺/Fe³⁺ ratio and correlate this with the intensity of Fe-related absorption bands in the optical spectra.
-
Identify IVCT: Look for broad, intense absorption bands in the UV-Vis-NIR spectra that correspond to known intervalence charge transfer mechanisms and correlate their presence with the co-occurrence of the relevant ion pairs (e.g., Fe²⁺ and Ti⁴⁺) in the chemical analysis.
-
Consider Color Centers: In pink to red elbaites, the presence of Mn³⁺, often formed from the irradiation of Mn²⁺, should be confirmed by its characteristic absorption bands.
By systematically applying these protocols and integrating the resulting data, researchers can accurately and reliably determine the fundamental origins of the captivating colors observed in this compound gemstones.
References
- 1. Blue growth zones caused by Fe2+ in tourmaline crystals from the San Piero in Campo gem-bearing pegmatites, Elba Island, Italy | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 2. Paraiba Tourmaline - Color First [colorfirst.com]
- 3. Paraiba | Brazilian Origin | Copper Manganese… | Mayer and Watt [mayerandwatt.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. mdpi.com [mdpi.com]
- 9. Mössbauer Spectroscopy [serc.carleton.edu]
- 10. jgeosci.org [jgeosci.org]
- 11. mdpi.com [mdpi.com]
- 12. Paraiba Tourmaline | Smithsonian National Museum of Natural History [naturalhistory.si.edu]
- 13. danyalparaiba.com [danyalparaiba.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. skyjems.ca [skyjems.ca]
- 18. researchgate.net [researchgate.net]
- 19. LA-ICP-MS Imaging Analysis of Gem-quality Tourmaline: A Novel Method for Direct Identification of Chromophore in Gemstone Samples [at-spectrosc.com]
- 20. mun.ca [mun.ca]
- 21. repository.lsu.edu [repository.lsu.edu]
- 22. GemmoSphere™ - MagiLABS [gemmoraman.com]
- 23. thunderoptics.fr [thunderoptics.fr]
- 24. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 25. Research Portal [ourarchive.otago.ac.nz]
- 26. Iron Analytics - A World Leader in Mössbauer Spectroscopy Innovations [iron-analytics.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Protocol for the Differentiation of Natural and Synthetic Elbaite
Introduction
Elbaite is a sodium, lithium, aluminum boro-silicate mineral of the tourmaline (B1171579) group, prized for its wide variety of colors. As with many valuable gemstones, the possibility of synthetic counterparts entering the market is a concern for researchers, gemologists, and the jewelry industry. While the widespread commercial availability of gem-quality synthetic this compound is considered to be limited, laboratory-synthesized examples exist for research purposes. This document provides a detailed protocol for the differentiation of natural and synthetic this compound using a combination of gemological, chemical, and spectroscopic techniques. The protocol is designed for researchers, scientists, and professionals in drug development who may encounter these materials.
Analytical Techniques Overview
A multi-technique approach is essential for a conclusive determination of this compound origin. The following methods are recommended:
-
Standard Gemological Testing: Provides initial, non-destructive screening.
-
Microscopic Examination: To identify internal features characteristic of natural or synthetic growth.
-
Chemical Analysis (LA-ICP-MS): To determine trace element signatures that can be indicative of the growth environment.
-
Spectroscopic Analysis (FTIR, Raman, UV-Vis-NIR): To identify characteristic vibrational and electronic absorption features.
Summary of Distinguishing Characteristics
The following tables summarize the key quantitative and qualitative differences between natural and known synthetic gemstones, with specific data for natural this compound where available. Data for synthetic this compound is often inferred from the general characteristics of synthetic minerals due to a lack of extensive public data on commercially produced synthetic this compound.
Table 1: Gemological and Physical Properties
| Property | Natural this compound | Synthetic this compound (Anticipated) |
| Refractive Index (RI) | 1.614 - 1.666[1] | Expected to be within the same range as natural this compound. |
| Birefringence | 0.018 - 0.037[1] | Expected to be within the same range as natural this compound. |
| Specific Gravity (SG) | 2.90 - 3.20[1] | Expected to be within the same range as natural this compound. |
| Pleochroism | Moderate to strong, with varying shades of the body color. | Expected to be similar to natural this compound. |
| Inclusions | Often contains natural inclusions such as liquid and gas-filled "trichites" (hair-like tubes), healing fractures, and mineral crystals.[1] | May be flawless or contain inclusions related to the synthesis process, such as remnants of flux, metallic platelets (from the crucible), or seed crystals. |
Table 2: Chemical Composition - Indicative Trace Elements (LA-ICP-MS)
| Element/Ratio | Natural this compound | Synthetic this compound (Anticipated) |
| Lithium (Li) | Typically present in significant amounts. | Expected to be present as it is a defining element of this compound. |
| Gallium (Ga), Tin (Sn) | Often present in pegmatitic tourmalines. | May be absent or at very low levels unless intentionally added. |
| Lead (Pb), Bismuth (Bi) | Can be present in notable concentrations in some natural elbaites. | Unlikely to be present unless part of the flux or crucible. |
| Elements from Flux/Crucible | Absent. | Potential for trace amounts of elements from the synthesis environment, such as platinum (Pt), gold (Au), or components of the flux (e.g., lead, bismuth). |
| Trace Element Ratios | Specific ratios (e.g., Sr/Pb, Zn/Cu) can be indicative of the geological environment of formation. | Ratios are unlikely to match those of natural geological environments. |
Table 3: Spectroscopic Features
| Technique | Natural this compound | Synthetic this compound (Anticipated) |
| FTIR Spectroscopy (Mid-IR) | Shows characteristic absorption bands related to OH, B-O, and Si-O vibrations. The hydroxyl (OH) region (around 3400-3800 cm⁻¹) is particularly diagnostic of cation arrangements.[1] | May show sharper, more well-defined peaks due to a more ordered crystal structure. The OH region might lack the complexity seen in natural samples due to the absence of certain trace element substitutions. |
| Raman Spectroscopy | Displays characteristic peaks related to the tourmaline structure. The spectra are primarily generated by the vibration of anionic groups.[2] | May exhibit differences in peak positions or the absence of certain peaks compared to natural this compound due to a highly ordered and pure crystal lattice. |
| UV-Vis-NIR Spectroscopy | The spectrum is dominated by absorptions related to chromophoric transition metals (e.g., Fe²⁺, Fe³⁺, Mn²⁺, Mn³⁺). For example, a broad absorption band around 725 nm is often attributed to Fe²⁺-Fe³⁺ intervalence charge transfer.[3] | The spectrum will be dependent on the intentionally added chromophores. The absence of absorption features related to common trace elements found in natural this compound could be an indicator of synthetic origin. |
Experimental Protocols
Standard Gemological Testing
-
Refractive Index (RI) Measurement:
-
Utilize a standard gemological refractometer.
-
Place a small drop of RI fluid on the prism.
-
Place the table facet of the this compound onto the fluid.
-
Observe the shadow edge through the eyepiece and record the ordinary and extraordinary refractive indices.
-
Calculate the birefringence by subtracting the lower RI value from the higher one.
-
-
Specific Gravity (SG) Determination:
-
Use a hydrostatic balance.
-
Weigh the this compound in air.
-
Weigh the this compound submerged in water.
-
Calculate the SG using the formula: SG = Weight in Air / (Weight in Air - Weight in Water).
-
-
Pleochroism Observation:
-
Use a dichroscope.
-
View the this compound through the dichroscope from different crystallographic directions.
-
Observe and record the different colors or shades of color.
-
Microscopic Examination
-
Instrumentation: Use a gemological microscope with variable magnification (10x to 60x or higher) and appropriate lighting (darkfield, brightfield, and fiber-optic illumination).
-
Procedure:
-
Immerse the this compound in a high RI liquid (e.g., diiodomethane) to reduce surface reflections and enhance the visibility of internal features.
-
Systematically examine the entire volume of the stone.
-
Look for characteristic inclusions as listed in Table 1.
-
Document any observed inclusions with photomicrographs.
-
Chemical Analysis: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
-
Instrumentation: A high-resolution LA-ICP-MS system.
-
Sample Preparation: The this compound sample should be properly cleaned. No other specific preparation is needed for a polished gemstone.
-
Procedure:
-
Ablate a series of spots or lines on an inconspicuous area of the sample (e.g., the girdle).
-
Analyze the ablated material for a wide range of trace elements.
-
Pay close attention to the elements listed in Table 2.
-
Compare the trace element profile to established databases for natural tourmalines from various localities.
-
The presence of elements associated with synthesis processes (e.g., Pt, Au from crucibles; Pb, Bi from fluxes) and the absence of common geological trace elements can be strong indicators of a synthetic origin.
-
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrumentation: An FTIR spectrometer equipped with a microscope or a beam condenser.
-
Procedure:
-
Acquire a transmission spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analyze the hydroxyl (OH) stretching region (around 3400-3800 cm⁻¹) for characteristic absorption bands.[1]
-
Compare the obtained spectrum with reference spectra of natural this compound. Look for unusually sharp peaks or the absence of features typically associated with natural stones.
-
-
-
Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer with a microscope and a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Procedure:
-
Focus the laser on the surface of the this compound.
-
Acquire a Raman spectrum, typically in the range of 100 to 2000 cm⁻¹.
-
The main Raman peaks for this compound are related to metal-oxygen bonding.[2]
-
Compare the spectrum to a reference database of natural this compound. While the main peaks should be present in both, synthetic samples may show subtle shifts or a lack of minor peaks associated with impurities in natural stones.
-
-
-
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy:
-
Instrumentation: A UV-Vis-NIR spectrophotometer.
-
Procedure:
-
Obtain a transmission spectrum of the this compound.
-
Analyze the absorption bands, which are related to the electronic transitions of chromophoric elements.
-
For example, in green this compound, an absorption band at around 720 nm is attributed to Fe²⁺ d-d transitions.[1]
-
A synthetic this compound will only show absorption features related to the specific chromophores introduced during its growth. The absence of a complex absorption spectrum typical of natural stones with various trace elements can be an indicator of a synthetic origin.
-
-
Logical Workflow for Identification
The following diagram illustrates a logical workflow for the identification of this compound origin.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chemical Analysis of Elbaite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical analysis of elbaite, a complex sodium, lithium, and aluminum boro-silicate mineral.[1] This resource offers detailed experimental protocols, data presentation tables, and workflow visualizations to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the chemical analysis of this compound?
A1: The primary challenges in this compound analysis stem from its complex chemical composition and the presence of light elements. Key difficulties include:
-
Light Element Analysis: Accurately quantifying light elements such as lithium (Li), boron (B), hydrogen (H), and fluorine (F) is difficult with techniques like Electron Probe Microanalysis (EPMA).[2]
-
Matrix Effects: In techniques like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS), the sample's overall composition (the matrix) can influence the accuracy of the results for the elements of interest.[3]
-
Chemical Zoning: this compound crystals are often chemically zoned, meaning their composition varies within a single crystal. This requires high-spatial-resolution analytical techniques to characterize accurately.
-
Lack of Certified Reference Materials: A shortage of well-characterized, matrix-matched this compound standards can complicate instrument calibration and data validation.
-
Valence State Determination: Determining the oxidation state of transition metals like iron (Fe²⁺ vs. Fe³⁺), which influences color and crystal chemistry, is not straightforward with standard microanalytical techniques.[2]
Q2: Which analytical technique is best suited for this compound analysis?
A2: The choice of technique depends on the specific research question.
-
Electron Probe Microanalysis (EPMA): This is a well-established technique for accurate and precise measurement of major and minor elements. However, it has limitations with light elements.[2]
-
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This method is highly sensitive for trace element analysis and can measure some light elements like Li and B. It is also a rapid and minimally destructive technique.[4][5]
-
Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a rapid, field-portable technique that requires minimal sample preparation and can detect a wide range of elements, including light ones.[6] However, it can be affected by sample heterogeneity.[7]
Q3: How can I minimize matrix effects in LA-ICP-MS analysis of this compound?
A3: To mitigate matrix effects, it is crucial to use matrix-matched reference materials for calibration. This means using a standard with a similar chemical and physical composition to the this compound sample being analyzed. When matrix-matched standards are unavailable, mathematical correction models can be applied, though with potentially lower accuracy.
Q4: What is the ideal way to handle chemically zoned this compound crystals during analysis?
A4: Characterizing zoned crystals requires a technique with high spatial resolution. Both EPMA and LA-ICP-MS can perform spot analyses at the micron scale, allowing for the analysis of different compositional zones within a single crystal. Elemental mapping with these techniques can also provide a visual representation of the chemical zoning.
Troubleshooting Guides
Issue 1: Inaccurate quantification of light elements (Li, B, F).
-
Problem: Standard EPMA struggles to accurately measure light elements.
-
Solution:
-
For Li and B, LA-ICP-MS is a more suitable technique.
-
For F, ensure your EPMA is equipped with appropriate analyzing crystals (e.g., LDE1 or LDE2).
-
Alternatively, consider Secondary Ion Mass Spectrometry (SIMS) for high-sensitivity light element analysis if available.
-
Issue 2: Poor reproducibility of LIBS measurements.
-
Problem: LIBS results can be inconsistent due to sample heterogeneity and variations in the laser-sample interaction.
-
Solution:
-
Increase the number of laser shots per analysis spot and average the results to obtain a more representative composition.
-
Raster the laser across a larger area of the sample to average out compositional variations.
-
Ensure the sample surface is as flat and homogeneous as possible. For powdered samples, pressing them into a pellet can improve reproducibility.
-
Issue 3: Difficulty in calculating the chemical formula from oxide data.
-
Problem: Converting weight percent (wt%) oxide data from EPMA to a mineral formula can be complex due to unanalyzed elements like Li, B, and H₂O.
-
Solution:
-
Utilize a standardized calculation protocol based on the general tourmaline (B1171579) formula: XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W.
-
Assume a stoichiometric amount of B₂O₃ (around 10.5 wt%) if not measured.
-
Estimate Li content based on charge balance calculations or by using empirical relationships with other measured elements.
-
The hydroxyl (OH) and fluorine (F) content can also be estimated based on stoichiometry and charge balance.
-
Data Presentation
Table 1: Ideal Chemical Composition of this compound
| Oxide | Formula | Wt. % |
| Sodium Oxide | Na₂O | 3.38 |
| Lithium Oxide | Li₂O | 4.07 |
| Aluminum Oxide | Al₂O₃ | 36.15 |
| Silicon Dioxide | SiO₂ | 39.33 |
| Boron Trioxide | B₂O₃ | 11.39 |
| Water | H₂O | 3.93 |
| Total | 98.25 |
Source: Mineralogy Database[8]
Table 2: Typical Trace Element Concentrations in Colored this compound Varieties (in ppm)
| Element | Pink/Red (Rubellite) | Blue (Indicolite) | Green (Verdelite) | Colorless (Achroite) |
| Manganese (Mn) | High (can be >10,000) | Low to moderate | Low to moderate | Very low |
| Iron (Fe) | Low | Moderate to high | Moderate to high | Very low |
| Copper (Cu) | Can be present in Paraíba type | Can be present in Paraíba type | Can be present in Paraíba type | Very low |
| Titanium (Ti) | Low | Low to moderate | Low to moderate | Very low |
| Chromium (Cr) | Very low | Very low | Can be present | Very low |
| Vanadium (V) | Very low | Very low | Can be present | Very low |
Note: Concentrations can vary significantly based on locality and specific crystal chemistry.[4][9][10]
Experimental Protocols
Protocol 1: Electron Probe Microanalysis (EPMA) of this compound
-
Sample Preparation:
-
Prepare a polished thin section or an epoxy mount of the this compound crystal.
-
Ensure the surface is flat, highly polished, and free of scratches or pits.
-
Carbon-coat the sample to ensure electrical conductivity.
-
-
Instrument Setup:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 5-10 µm (use a defocused beam to minimize damage to the sample).
-
-
Calibration:
-
Use well-characterized mineral standards for calibration. Examples include:
-
Albite for Na and Si
-
Kyanite or corundum for Al
-
Forsterite for Mg
-
Fayalite for Fe
-
Rhodonite for Mn
-
Diopside for Ca
-
A synthetic boron nitride or a tourmaline standard for B
-
Apatite or fluorite for F
-
-
-
Data Acquisition:
-
Select appropriate analyzing crystals for each element.
-
Perform wavelength-dispersive spectrometry (WDS) scans to measure X-ray intensities for each element.
-
Acquire data from multiple points on the sample, especially if zoning is present.
-
-
Data Processing:
-
Apply a ZAF or similar matrix correction to the raw data.
-
Calculate the mineral formula based on the corrected oxide weight percentages.
-
Protocol 2: Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) of this compound
-
Sample Preparation:
-
Prepare a polished thick section or an epoxy mount of the this compound.
-
Clean the sample surface with high-purity alcohol to remove any contaminants.
-
-
Instrument Setup:
-
Laser: Typically a 193 nm ArF excimer or a 213 nm Nd:YAG laser.
-
Spot Size: 30-50 µm, depending on the scale of chemical zoning.
-
Repetition Rate: 5-10 Hz.
-
Carrier Gas: Helium, mixed with argon before entering the ICP.
-
-
Tuning and Calibration:
-
Tune the ICP-MS for maximum sensitivity and low oxide production (e.g., ThO⁺/Th⁺ < 0.5%).
-
Use an external standard for calibration, such as NIST SRM 610/612 glass.
-
Use an internal standard to correct for variations in ablation yield and instrument drift. For this compound, ²⁹Si is a common choice, with its concentration determined beforehand by EPMA or assumed based on stoichiometry.
-
-
Data Acquisition:
-
Collect data for a blank (gas background) before each analysis.
-
Ablate the sample for a set period (e.g., 30-60 seconds).
-
Analyze the reference materials periodically throughout the analytical session to correct for drift.
-
-
Data Processing:
-
Process the time-resolved data using specialized software (e.g., Iolite, Glitter).
-
Select the stable portion of the signal for integration.
-
Calculate elemental concentrations relative to the internal and external standards.
-
Protocol 3: Laser-Induced Breakdown Spectroscopy (LIBS) of this compound
-
Sample Preparation:
-
Minimal preparation is needed. Ensure the sample surface is clean.
-
For quantitative analysis, a flat surface is preferred.
-
-
Instrument Setup:
-
Laser: Typically a pulsed Nd:YAG laser (1064 nm or its harmonics).
-
Pulse Energy: 10-100 mJ.
-
Gate Delay: A few microseconds to allow the initial plasma continuum to decay.
-
Spectrometer: A broad-range spectrometer to cover the emission lines of interest.
-
-
Data Acquisition:
-
Focus the laser onto the sample surface.
-
Acquire spectra from multiple laser shots at each location and average them.
-
Analyze multiple locations on the sample to account for heterogeneity.
-
-
Data Analysis:
-
Identify the characteristic emission lines for the elements of interest.
-
For quantitative analysis, create a calibration curve using matrix-matched standards or use a calibration-free method if appropriate standards are unavailable.
-
The intensity of the emission lines is proportional to the concentration of the elements in the sample.
-
Mandatory Visualizations
Caption: General experimental workflow for this compound chemical analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jgeosci.org [jgeosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopy Characteristics and Color-Influencing Factors of Green Iron-Bearing this compound | MDPI [mdpi.com]
- 5. gia.edu [gia.edu]
- 6. researchgate.net [researchgate.net]
- 7. discoveryalert.com.au [discoveryalert.com.au]
- 8. This compound Mineral Data [webmineral.com]
- 9. rockygems.com [rockygems.com]
- 10. skyjems.ca [skyjems.ca]
Technical Support Center: Accurate Lithium Measurement in Elbaite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of lithium (Li) measurement in elbaite tourmaline (B1171579).
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of lithium in this compound using various analytical techniques.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate Lithium Quantification | Matrix Effects: The complex and variable composition of this compound can significantly affect the accuracy of Li measurements, especially when using non-matrix-matched calibration standards.[1][2][3][4][5] This is a well-documented issue in Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) analysis of tourmaline. | Use matrix-matched tourmaline reference materials for calibration.[2][3][4] Several studies have highlighted the importance of this for obtaining accurate results. If matrix-matched standards are unavailable, consider using techniques that can mitigate matrix effects, such as femtosecond LA-ICP-MS or introducing water into the plasma.[5] |
| Spectral Interferences: Polyatomic interferences can overlap with lithium isotopes (⁶Li and ⁷Li), leading to inaccurate measurements in mass spectrometry techniques.[6] For instance, ¹²C²⁺ can interfere with ⁶Li, and ¹⁴N²⁺ or ⁶LiH⁺ can interfere with ⁷Li.[6] | Employ high-resolution mass spectrometers to resolve interfering peaks from lithium isotopes.[6] Alternatively, collision/reaction cell technology in ICP-MS can be used to reduce or eliminate polyatomic interferences.[6] | |
| Poor Reproducibility | Sample Heterogeneity: this compound crystals can exhibit compositional zoning, meaning the lithium concentration can vary within a single sample. | Conduct multiple analyses at different points on the sample to obtain a representative average concentration. For techniques like Laser-Induced Breakdown Spectroscopy (LIBS), it is recommended to acquire a sufficient number of spectra from different locations on the sample.[7] |
| Instrumental Drift: Changes in instrument performance over time can lead to poor reproducibility. | Regularly monitor and correct for instrumental drift by analyzing a known standard at regular intervals throughout the analytical session. | |
| Low Signal Intensity | Sub-optimal Instrument Parameters: Incorrect settings for parameters such as laser energy, spot size, or gas flow rates can result in a weak signal. | Optimize the instrumental parameters for the specific analytical technique and sample type. This may involve adjusting laser fluence, repetition rate, and carrier gas flow to maximize the signal-to-noise ratio.[8] |
| Sample Preparation Issues: An uneven or poorly polished sample surface can affect the efficiency of techniques like Secondary Ion Mass Spectrometry (SIMS) and LA-ICP-MS.[9][10][11] | Ensure that the sample surface is flat, highly polished, and free of contaminants. For insulating samples like this compound, a conductive coating (e.g., gold) is often necessary for SIMS analysis to prevent charge buildup.[10][11] |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for measuring lithium in this compound?
A1: The choice of technique depends on the specific research requirements, such as spatial resolution, sensitivity, and sample throughput.
-
LA-ICP-MS is a widely used technique for in-situ trace element analysis and can provide quantitative data for lithium.[12][13] However, it is prone to matrix effects, and matrix-matched standards are crucial for accuracy.[1][2][3][4][5]
-
SIMS offers high sensitivity, making it suitable for measuring low concentrations of lithium and for isotopic analysis.[9][14][15] It provides excellent spatial resolution for analyzing small-scale compositional variations.[9]
-
LIBS is a rapid analytical technique that requires minimal sample preparation and is particularly sensitive to light elements like lithium.[7][16][17] It can be used for both qualitative and quantitative analysis.[18][19]
Q2: What are "matrix effects" and why are they a problem for lithium analysis in this compound?
A2: Matrix effects refer to the influence of the overall composition of the sample (the "matrix") on the analytical signal of the element of interest (in this case, lithium).[1][4] this compound has a complex silicate (B1173343) matrix with variable concentrations of elements like Al, Na, and B. These variations can either enhance or suppress the lithium signal during analysis, leading to inaccurate results if not properly corrected for.[4] Using calibration standards that do not closely match the matrix of the this compound sample is a primary source of this error.[2][3][4]
Q3: Can I use non-matrix-matched standards for calibration?
A3: Using non-matrix-matched standards, such as NIST glass standards, for the analysis of lithium in this compound is generally not recommended as it can lead to significant inaccuracies.[1][3][5] Studies have shown that this can result in a bias of several per mil for isotopic measurements and significant errors in concentration determination.[3] If matrix-matched standards are unavailable, some studies suggest that techniques like femtosecond laser ablation or the addition of water to the plasma can help to reduce matrix effects in LA-ICP-MS.[5]
Q4: How can I identify and mitigate spectral interferences in my mass spectrometry data?
A4: Spectral interferences occur when ions of other elements or molecules have the same mass-to-charge ratio as the lithium isotopes being measured.[6] These can be identified by running a full mass scan of a representative sample to see if there are any other peaks at or near the mass of ⁶Li and ⁷Li. Mitigation strategies include using high-resolution mass spectrometers that can distinguish between the analyte and interfering ions, or employing collision/reaction cells in ICP-MS to remove the interfering species.[6]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the primary analytical techniques used for lithium measurement in this compound.
| Technique | Typical Detection Limit | Spatial Resolution | Key Advantages | Key Disadvantages |
| LA-ICP-MS | ng/g to µg/g[6] | 15-100 µm[20] | High sample throughput, multi-element analysis capability.[13][20] | Prone to matrix effects, requires matrix-matched standards for high accuracy.[1][12] |
| SIMS | ppb to ppm[9] | ~1-25 µm[9] | High sensitivity for light elements, excellent for isotopic analysis.[14][15] | Lower sample throughput, can be more complex to operate. |
| LIBS | ~5 ppm[21] | 50-100 µm | Rapid analysis, minimal sample preparation, sensitive to light elements.[7][16][17] | Can have lower precision compared to LA-ICP-MS and SIMS.[18] |
Experimental Protocols
Sample Preparation for LA-ICP-MS and SIMS
-
Mounting: Mount the this compound sample in an epoxy resin puck.
-
Grinding and Polishing: Grind the mounted sample to expose a fresh surface. Polish the surface to a mirror finish (typically using diamond pastes down to 1 µm) to ensure a flat and smooth surface for analysis.[10][11]
-
Cleaning: Thoroughly clean the polished surface to remove any contaminants from the polishing process. This can be done using deionized water and ethanol (B145695) in an ultrasonic bath.
-
Coating (for SIMS): For non-conductive samples like this compound, apply a thin conductive coating of gold or carbon to prevent surface charging during SIMS analysis.[10][11]
General Protocol for LA-ICP-MS Analysis
-
Instrument Tuning: Tune the LA-ICP-MS instrument to achieve optimal sensitivity and stability. This typically involves optimizing gas flows, lens settings, and detector parameters.
-
Calibration: Use a set of matrix-matched tourmaline standards with known lithium concentrations to create a calibration curve.
-
Ablation: Ablate the surface of the standards and the unknown this compound samples using a focused laser beam. The ablated material is transported to the ICP-MS for analysis.
-
Data Acquisition: Measure the ion signals for lithium (e.g., ⁷Li) and an internal standard (an element with a known and constant concentration in the sample, if available).
-
Data Processing: Use the calibration curve to calculate the lithium concentration in the unknown samples, correcting for instrumental drift and using the internal standard to account for variations in ablation efficiency.
Visualizations
Caption: Troubleshooting workflow for inaccurate lithium measurements in this compound.
Caption: Potential sources of error in the analytical process for lithium in this compound.
References
- 1. Matrix effects during laser ablation MC ICP-MS analysis of boron isotopes in tourmaline - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of matrix effects in boron isotope analysis using 257 nm fs-LA and 193 nm ns-LA-MC-ICP-MS with new tourmaline reference materials - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects during laser ablation MC ICP-MS analysis of boron isotopes in tourmaline - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantify Lithium with ICP-MS: Procedure and Challenges [eureka.patsnap.com]
- 7. EJM - Laser-induced breakdown spectroscopy analysis of tourmaline: protocols, procedures, and predicaments [ejm.copernicus.org]
- 8. <i>In situ</i> Quantitative Analysis of Chemical Composition of Lithium and Beryllium Minerals by Laser Ablation Inductively Coupled Plasma-Mass Spectrometry [ykcs.ac.cn]
- 9. SIMS technique | School of GeoSciences | GeoSciences [geosciences.ed.ac.uk]
- 10. Secondary Ion Mass Spectrometer (SIMS) [serc.carleton.edu]
- 11. TechFi™ [micro.org.au]
- 12. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 13. Major and Trace Element Analysis of Natural and Experimental Igneous Systems using LA–ICP–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Laser-Induced Breakdown Spectroscopy in Mineral Exploration and Ore Processing [mdpi.com]
- 20. Trace Element Analysis of Minerals in Magmatic-Hydrothermal Ores by Laser Ablation Inductively-Coupled Plasma Mass Spectrometry: Approaches and Opportunities [mdpi.com]
- 21. Analysis of Minerals Using Handheld Laser-Induced Breakdown Spectroscopy Technology [mdpi.com]
Technical Support Center: LA-ICP-MS Analysis of Elbaite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) of elbaite.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the LA-ICP-MS analysis of this compound, and why are they a concern?
A1: Matrix effects in LA-ICP-MS refer to the combined physical and chemical phenomena that cause a sample's unique composition to influence the analytical signal of the elements of interest.[1][2] In this compound, a complex borosilicate mineral, the matrix is primarily composed of elements like Si, Al, B, and Na, with variable concentrations of other elements such as Li, Mn, and Ca. These variations can lead to significant analytical challenges.
The primary concerns with matrix effects are:
-
Inaccurate Quantification: Differences in the ablation characteristics (e.g., absorption of laser energy, particle size distribution) between the this compound sample and the calibration standard can lead to elemental fractionation, where the composition of the aerosol reaching the plasma is not representative of the sample.[2][3] This results in either underestimation or overestimation of elemental concentrations.[4]
-
Signal Suppression or Enhancement: The high concentration of matrix elements can affect the plasma's energy, leading to incomplete atomization and ionization of the analytes, which can suppress or enhance their signal.[4]
-
Polyatomic Interferences: Ions from the argon plasma gas can combine with matrix elements to form polyatomic species that have the same mass-to-charge ratio as the analyte isotopes, leading to isobaric interferences.[5][6] For example, the presence of Ca in some this compound varieties could potentially lead to 40Ca4+ interference on 10B+ during isotopic analysis.[7]
Q2: How can I choose an appropriate standard to minimize matrix effects for this compound analysis?
A2: The most effective way to minimize matrix effects is to use a matrix-matched standard for external calibration.[3][7] This means the standard should have a similar major element composition and physical properties to the this compound samples being analyzed.
-
Matrix-Matched Standards: For this compound, which is a type of tourmaline (B1171579), using a certified tourmaline reference material is the ideal approach.[8] Natural tourmaline reference materials, such as HGL-3 dravite, have been developed and characterized for this purpose.[8][9] Using a silicate (B1173343) glass standard with a composition as close as possible to tourmaline is a viable alternative if a tourmaline standard is unavailable. Non-transparent silicate glasses are often preferred as they can be used interchangeably with better than 10% accuracy.[10]
-
Non-Matrix-Matched Standards: While widely used, non-matrix-matched standards like the NIST SRM 61x series of glasses can introduce significant inaccuracies due to differences in ablation behavior.[9][11] If using these, it is crucial to employ robust correction strategies, such as internal standardization.
Q3: What is internal standardization, and how should I apply it for this compound analysis?
A3: Internal standardization is a crucial technique to correct for matrix effects and instrumental drift.[4][12] It involves adding a known concentration of an element that is not naturally present in the sample or using an element with a known and constant concentration within the sample as an internal standard (IS). For this compound analysis, the latter approach is common.
-
Choosing an Internal Standard: The ideal internal standard should have similar physicochemical properties (e.g., ionization potential, mass) to the analytes of interest. For this compound, a major element with a constant concentration across the sample is preferred. Silicon (Si) is often used as the internal standard because its concentration is relatively constant in tourmaline.[13] Calcium (Ca) can also be used.[12]
-
Application: The concentration of the internal standard is typically determined beforehand by another technique, such as electron probe microanalysis (EPMA).[13] The LA-ICP-MS software then uses the signal of the internal standard to normalize the signals of the other elements, correcting for variations in ablation yield and plasma conditions.
Q4: What instrumental parameters can I optimize to reduce matrix effects?
A4: Optimizing the LA-ICP-MS instrumental parameters can significantly improve data quality by ensuring more efficient and congruent ablation and ionization.[4]
-
Laser Parameters:
-
Wavelength: Shorter wavelength lasers (e.g., 193 nm) are generally preferred for silicate analysis as they couple more efficiently with the sample, leading to more stoichiometric ablation.
-
Fluence (Energy Density): Using the highest possible laser energy can help minimize volatility-induced elemental fractionation, especially in transparent materials.[10][11]
-
Ablation Mode: Rastering or scanning the laser beam across the sample surface is often preferred over static spot analyses as it can reduce time-dependent elemental fractionation.
-
-
ICP-MS Parameters:
-
Carrier Gas: Adding a small amount of nitrogen (~0.2% v/v) to the helium carrier gas can create a more robust plasma, enhancing sensitivity and reducing elemental fractionation.[9]
-
Plasma Power and Gas Flow Rates: Optimizing the plasma power (RF power) and nebulizer gas flow rate can improve the ionization efficiency for a given matrix.[4]
-
Collision/Reaction Cells: Using a collision/reaction cell with a gas like helium can help to reduce polyatomic interferences by breaking apart interfering molecular ions.[4]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor accuracy and reproducibility | Matrix mismatch between standard and sample. | - Use a matrix-matched tourmaline or silicate glass reference material.[7][14] - If using a non-matrix-matched standard, ensure robust internal standardization is applied.[13] |
| Elemental fractionation. | - Optimize laser parameters (e.g., use a shorter wavelength, higher fluence).[11] - Employ a rastering ablation pattern instead of static spots. | |
| Inappropriate internal standard. | - Select an internal standard with a known and constant concentration in the sample (e.g., 29Si).[12][13] - Ensure the internal standard has similar properties to the analytes. | |
| Signal suppression or enhancement | High total dissolved solids (TDS) effect from the matrix. | - This is less of a concern for LA-ICP-MS than for solution-based ICP-MS, but optimizing plasma conditions can help. |
| Plasma loading. | - Optimize carrier gas flow rates. - Consider adding nitrogen to the carrier gas to create a more robust plasma.[9] | |
| Isobaric interferences | Formation of polyatomic ions. | - Use a collision/reaction cell with an appropriate gas (e.g., He) to break up interfering molecules.[4] - Select alternative, interference-free isotopes for quantification if available.[12] |
| Doubly charged ions. | - Optimize plasma conditions (e.g., reduce plasma temperature slightly) to minimize the formation of doubly charged species.[5][6] |
Experimental Protocols
Protocol 1: Internal Standardization using Silicon (Si)
-
Determine Internal Standard Concentration: Analyze a representative portion of the this compound sample using Electron Probe Microanalysis (EPMA) to accurately determine the weight percent of SiO2.
-
LA-ICP-MS Setup:
-
Select 29Si as the internal standard isotope in the LA-ICP-MS software.
-
Input the known Si concentration (in ppm) for the specific sample.
-
-
Data Acquisition:
-
Perform LA-ICP-MS analysis, acquiring data for both the internal standard and the analytes of interest.
-
-
Data Processing:
-
The software will normalize the raw counts per second (cps) of each analyte to the cps of 29Si.
-
This ratio is then used in conjunction with the external calibration curve to calculate the final concentrations, correcting for variations in ablated volume and plasma efficiency.[13]
-
Quantitative Data Summary
Table 1: Comparison of Analytical Error with and without Matrix-Matched Standards
| Analyte | Matrix | Standard | Reported Error | Reference |
| Li Isotopes (δ7Li) | Tourmaline | Non-matrix-matched (NIST 610 glass) | ~10.0‰ deviation (ns-LA) | [15] |
| Li Isotopes (δ7Li) | Tourmaline | Non-matrix-matched (NIST 610 glass) | ~1.5‰ deviation (fs-LA) | [15] |
| Major Elements (Na, Mg, Al, Si, Ca, Fe) | Tourmaline | Proper calibration and standardization | Within 3% relative | [13] |
| Refractory & Volatile Elements | Transparent Glass (SRM 614) | Non-transparent glass | ~20% concentration offsets | [10][11] |
| Refractory & Volatile Elements | Transparent Glass (SRM 612) | Non-transparent glass | ~10-15% concentration offsets | [10][11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in quantitative LA-ICP-MS analysis: challenges and solutions in the life sciences and environmental chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current approaches to calibration of LA-ICP-MS analysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Natural Tourmaline Reference Material for LA-MC-ICP-MS B and Sr Isotopic Determinations [at-spectrosc.com]
- 9. researchgate.net [researchgate.net]
- 10. Elemental fractionation during LA-ICP-MS analysis of silicate glasses: implications for matrix-independent standardization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 14. air.app.br [air.app.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystal Growth for Synthetic Elbaite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the hydrothermal synthesis of elbaite.
Troubleshooting Guide
This guide addresses common issues encountered during synthetic this compound growth experiments in a question-and-answer format.
Question: My synthesis resulted in a mixture of tourmaline (B1171579) species (e.g., dravite, schorl) instead of pure this compound. What went wrong?
Answer: The formation of mixed tourmaline phases is a common challenge in this compound synthesis. The chemical composition of the starting materials is a critical factor. To favor the crystallization of this compound, ensure a lithium- and aluminum-rich and magnesium- and iron-poor precursor mixture. The presence of excess boron can also influence the final product. Consider the following adjustments:
-
Increase Lithium Concentration: Ensure a stoichiometric excess of lithium in your precursor solution.
-
Control pH: The pH of the aqueous solution plays a significant role. Experiments using HCl have shown higher incorporation of lithium.[1]
-
Reagent Purity: Use high-purity reagents to avoid unintentional introduction of elements that favor the formation of other tourmaline species.
Question: The resulting crystals are too small or have poor crystalline quality. How can I improve crystal size and perfection?
Answer: Achieving large, high-quality this compound crystals is challenging due to slow growth rates and the propensity for spontaneous nucleation.[2] To improve crystal size and quality, consider the following:
-
Optimize Temperature and Pressure: The stability of this compound is favored within a specific temperature and pressure range. Refer to the optimized parameter tables below. Gradual heating and cooling rates can also promote better crystal growth.
-
Use of Seed Crystals: Introducing a seed crystal of natural this compound can provide a template for growth, reducing spontaneous nucleation and promoting the growth of a larger, single crystal.
-
Control Supersaturation: A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals. You can control supersaturation by adjusting the temperature gradient within the autoclave or by slowly introducing the reactants.
Question: My this compound crystals are exhibiting unwanted color variations or inclusions. What is the cause and how can I prevent this?
Answer: Color in tourmaline is primarily due to the presence of chromophoric elements. Unwanted coloration or inclusions in synthetic this compound can result from impurities in the precursor materials or reactions with the autoclave components.
-
Precursor Purity: Use the highest purity reagents available to minimize the incorporation of coloring elements like iron and manganese.
-
Inert Autoclave Liner: Employ an inert liner, such as gold or platinum, within your steel autoclave to prevent leaching of iron and other metals from the autoclave walls into the reaction mixture.
-
Control of Redox Conditions: The oxidation state of elements can affect their incorporation and the resulting color. While challenging to control in a closed hydrothermal system, the initial oxygen fugacity can be influenced by the choice of precursors.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and pressure ranges for the hydrothermal synthesis of this compound?
A1: Successful synthesis of tourmaline, including lithium-bearing varieties, has been reported in the temperature range of 450°C to 750°C and pressures from 150 to 260 MPa.[1] However, the optimal conditions for pure this compound are still a subject of research.
Q2: What are the essential precursor materials for synthetic this compound?
A2: The essential components for this compound synthesis are sources of lithium, aluminum, silicon, and boron, along with a mineralizer (typically an acidic or alkaline aqueous solution). Common precursors include oxides (e.g., Li₂O, Al₂O₃, SiO₂, B₂O₃) or salts (e.g., LiCl, AlCl₃).
Q3: How does the pH of the hydrothermal fluid affect this compound synthesis?
A3: The pH of the fluid significantly influences the solubility of the precursors and the incorporation of lithium into the tourmaline structure. Acidic conditions, particularly with the use of HCl, have been shown to promote higher lithium content in the synthetic tourmaline.[1]
Q4: Is it possible to grow large, gem-quality synthetic this compound?
A4: While theoretically possible, the synthesis of large, gem-quality this compound remains a significant challenge due to slow growth rates, the difficulty in controlling nucleation, and the tendency for compositional zoning.[2] Most synthetic tourmalines produced to date are small crystals not suitable for gem applications.
Quantitative Data Summary
The following tables summarize key quantitative data for the hydrothermal synthesis of this compound based on available experimental studies.
Table 1: Optimized Hydrothermal Synthesis Parameters for Lithium-Bearing Tourmaline
| Parameter | Recommended Range | Notes |
| Temperature | 450 - 750 °C | Stability and Li incorporation are temperature-dependent.[1] |
| Pressure | 150 - 260 MPa | Higher pressure can modestly increase lithium content.[1] |
| pH of Solution | 3 - 6 | Acidic conditions (using HCl) favor higher Li content.[1] |
| Duration | Several days to weeks | Longer durations can promote larger crystal growth. |
Table 2: Influence of Acidic Additives on Lithium Incorporation
| Additive | Effect on Lithium Content | Resulting Tourmaline Composition | Reference |
| HCl | Highest Li content (up to 0.97 Li apfu) | Low in Fe and Mg | [1] |
| HF | Lowest Li content | Higher Na occupancy, with Fe and Mg | [1] |
Experimental Protocols
Detailed Methodology for Hydrothermal Synthesis of this compound
This protocol provides a general framework for the hydrothermal synthesis of this compound. Researchers should optimize these parameters based on their specific equipment and research goals.
1. Precursor Preparation:
-
Accurately weigh high-purity oxides or salts of lithium, aluminum, silicon, and boron in the desired stoichiometric ratio for this compound (Na(Li₁.₅Al₁.₅)Al₆(BO₃)₃Si₆O₁₈(OH)₄).
-
Thoroughly mix the powdered precursors to ensure homogeneity.
-
Prepare the mineralizing solution, typically a dilute acid (e.g., HCl) or deionized water.
2. Autoclave Assembly:
-
Place the precursor mixture into an inert crucible (e.g., gold or platinum).
-
If using a seed crystal, position it securely within the crucible.
-
Carefully add the mineralizing solution to the autoclave, ensuring the fill volume is appropriate to achieve the target pressure at the desired temperature.
-
Seal the autoclave according to the manufacturer's instructions.
3. Hydrothermal Synthesis:
-
Place the sealed autoclave in a furnace with programmable temperature control.
-
Heat the autoclave to the target temperature at a controlled rate.
-
Maintain the desired temperature and pressure for the specified duration of the experiment.
-
Cool the autoclave to room temperature at a controlled rate.
4. Sample Recovery and Analysis:
-
Once cooled, carefully open the autoclave in a well-ventilated area.
-
Remove the crucible containing the synthesized crystals.
-
Wash the crystals with deionized water to remove any residual solution.
-
Dry the crystals at a low temperature.
-
Characterize the synthesized material using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and electron microprobe analysis (EMPA) to determine the phase purity, morphology, and chemical composition.
Visualizations
Caption: Experimental workflow for hydrothermal synthesis of this compound.
Caption: Troubleshooting logic for synthetic this compound crystal growth.
References
addressing interferences in spectroscopic analysis of elbaite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of elbaite, a complex borosilicate mineral. The following sections address common interferences and issues encountered during analysis using Laser-Induced Breakdown Spectroscopy (LIBS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy.
Laser-Induced Breakdown Spectroscopy (LIBS) Analysis
LIBS is a powerful technique for rapid elemental analysis of this compound. However, its accuracy can be affected by several factors, primarily matrix effects.
Frequently Asked Questions (FAQs) - LIBS
Q1: What are matrix effects in LIBS analysis of this compound and why are they a problem?
A1: Matrix effects in LIBS refer to the combined chemical and physical characteristics of the this compound sample that influence the laser-induced plasma and the resulting emission spectrum.[1][2] this compound's complex composition, with wide variations in elements like Li, B, Al, Si, and various transition metals, can alter the plasma's temperature and electron density. This causes the intensity of an element's spectral line to not be directly proportional to its concentration, leading to inaccurate quantitative analysis.[1][3] Chemical matrix effects occur when the presence of one element influences the emission of another in the plasma.[1] Physical matrix effects are due to variations in the sample's surface, hardness, and grain size.[1][4]
Q2: My quantitative results for trace elements in this compound are inconsistent. What could be the cause?
A2: Inconsistent quantitative results are often a direct consequence of matrix effects.[3] If your calibration standards are not closely matrix-matched to your this compound samples, significant errors can arise.[1] The variability in the bulk composition of geological materials like this compound makes univariate calibrations challenging and can lead to high uncertainty.[3] Additionally, shot-to-shot variability in the laser energy, sample inhomogeneity, and instabilities within the plasma can contribute to inconsistent readings.[1]
Q3: How can I mitigate matrix effects in my LIBS experiments?
A3: Several strategies can be employed to mitigate matrix effects:
-
Normalization: Dividing the analytical signal by the intensity of a reference line (an element with a constant concentration or the total spectral intensity) can compensate for fluctuations in laser energy and plasma conditions.[2][3]
-
Matrix-Matched Standards: Using calibration standards with a similar composition to the this compound samples being analyzed is crucial for accurate quantitative results.[1]
-
Chemometrics: Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can model the relationship between the entire spectrum and the elemental concentrations, effectively accounting for matrix effects.[1]
-
Calibration-Free LIBS (CF-LIBS): This method uses the physical parameters of the plasma, calculated from the emission lines of multiple elements, to determine the sample's composition without the need for calibration standards.[1]
Q4: I'm seeing spectral drift during a long series of measurements. How do I correct for this?
A4: Spectrometer drift can be identified in PCA loading plots by a characteristic splitting of element peaks.[5] To correct for this, a prominent and stable spectral line, such as the Ca II peak at 393.34 nm, can be used as a reference.[5][6] The spectra are then shifted to align this reference peak across all measurements, which eliminates the split peaks in the loading plots.[5][6]
Troubleshooting Guide - LIBS
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate Quantitative Results | Matrix effects from varying sample composition.[1][3][7] | - Implement spectral normalization using an internal standard or total spectral intensity.[2][3]- Utilize matrix-matched calibration standards.[1]- Employ multivariate calibration models (e.g., PLS).[1]- Consider using the Calibration-Free LIBS (CF-LIBS) approach.[1] |
| Poor Reproducibility (Shot-to-Shot Variation) | Sample inhomogeneity, laser pulse energy fluctuation, plasma instability.[1] | - Increase the number of laser shots per measurement location and average the spectra. A total of 64 spots may be needed for a representative analysis of tourmaline (B1171579).[4][5][6]- Normalize spectra to an internal standard to correct for energy fluctuations.[3] |
| Contamination from Previous Ablation Sites | Laser shots are spaced too closely, leading to analysis of redeposited material (recast) from prior shots.[4][5][6] | - Increase the spacing between analytical laser shots. For tourmaline, a minimum spacing of 800 µm has been suggested to avoid analyzing the recast layer.[4][5][6] |
| Spectrometer Drift | Instrumental instability over time.[6] | - Perform a drift correction by aligning all spectra to a stable, prominent peak (e.g., Ca II at 393.34 nm).[5][6] |
Experimental Protocol: Mitigating Matrix Effects with Normalization
-
Data Acquisition: Acquire LIBS spectra from your this compound samples and calibration standards under identical experimental conditions.
-
Reference Selection: Identify a suitable reference for normalization. This can be the emission line of a major element with a known and constant concentration across all samples or the total intensity of the acquired spectrum.
-
Calculation: For each spectrum, divide the intensity of the analyte's spectral line by the intensity of the selected reference.
-
Calibration: Construct a new calibration curve using the normalized intensities of the standards.
-
Quantification: Use the new calibration curve to determine the concentration of the analyte in your this compound samples from their normalized intensities.
Visualization: LIBS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in LIBS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a valuable tool for investigating the structural and chemical characteristics of this compound, particularly the hydroxyl (OH) groups.
Frequently Asked Questions (FAQs) - FTIR
Q1: I'm observing a broad absorption band in the 3000-3750 cm⁻¹ region of my this compound spectrum that is obscuring the sharper OH peaks. What is this?
A1: This broad band is likely due to the interference of adsorbed water on the surface of your sample.[8][9] Structural water and hydroxyl groups within the this compound crystal structure typically produce sharper, more defined peaks in this region.
Q2: The positions of the OH-stretching bands in my this compound samples seem to shift. Why does this happen?
A2: Shifts in the OH-stretching frequencies are commonly caused by cation substitutions in the Y- and Z-sites of the tourmaline crystal structure.[10][11] The specific cations bonded to the OH groups influence their vibrational frequencies. This sensitivity to the local chemical environment makes FTIR a useful tool for classifying different tourmaline species.[12]
Q3: Can mineral inclusions affect my FTIR spectrum?
A3: Yes, mineral inclusions within the this compound can certainly affect the FTIR spectrum.[11] These inclusions will have their own characteristic absorption bands, which may overlap with and interfere with the bands of the host this compound.
Troubleshooting Guide - FTIR
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad, undefined OH bands | Adsorbed water on the sample surface.[8][9] | - Ensure the sample is thoroughly dried before analysis.- If using a KBr pellet, ensure the KBr is completely dry. |
| Unexpected peaks in the spectrum | Mineral inclusions within the this compound crystal.[11] | - Examine the sample microscopically to identify and, if possible, isolate inclusion-free areas for analysis.- Compare the spectrum with reference spectra of common inclusion minerals to identify the interfering peaks. |
| Shifting OH band positions | Cationic substitutions in the crystal lattice.[10][11] | - This is an intrinsic property of the sample, not an error. Correlate the observed shifts with the sample's chemical composition, determined by other methods like LIBS or EMPA, to understand the structure-composition relationships.[12] |
Visualization: Factors Influencing FTIR OH Bands in this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Laser-induced breakdown spectroscopy and digital image data fusion for determination of the Al, Ca, Fe, Mg, and P in mineral fertilizer: overcome matrix effects in solid direct analysis [opg.optica.org]
- 3. Matrix Effects in Quantitative Analysis of Laser-Induced Breakdown Spectroscopy (LIBS) of Rock Powders Doped with Cr, Mn, Ni, Zn, and Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Laser-induced breakdown spectroscopy analysis of tourmaline: protocols" by Nancy J. McMillan and Barbara L. Dutrow [repository.lsu.edu]
- 6. EJM - Laser-induced breakdown spectroscopy analysis of tourmaline: protocols, procedures, and predicaments [ejm.copernicus.org]
- 7. Laser-induced breakdown spectroscopy for quantitative spectrochemical analysis of geological materials: effects of the matrix and simultaneous determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. naturalgemsbelgium.shop [naturalgemsbelgium.shop]
Technical Support Center: Refinement of Elbaite Crystal Structure with Complex Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals engaged in the refinement of the elbaite crystal structure, particularly when dealing with complex chemical substitutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in refining the crystal structure of this compound with complex substitutions?
A1: The primary challenges in refining the this compound crystal structure, a member of the tourmaline (B1171579) group, stem from its complex chemical formula and the extensive isomorphic substitutions that can occur. Key difficulties include:
-
Site Occupancy Determination: Distinguishing between elements with similar scattering factors (e.g., Al, Mg, Fe) at the Y and Z octahedral sites is a significant hurdle.[1][2] This is further complicated by the presence of light elements like Li, which are difficult to accurately locate using X-ray diffraction alone.
-
Positional Disorder: Complex substitutions can lead to positional disorder, particularly at the O1 and O2 anion sites, which coordinate the Y cations.[3][4] This can manifest as unusually large anisotropic displacement parameters (thermal ellipsoids).
-
Incorrect Symmetry Assignment: While this compound typically crystallizes in the R3m space group, complex cation ordering can sometimes lead to a reduction in symmetry.[5] Incorrectly assigning a higher symmetry can average atomic positions and mask important structural details.[6]
-
Twinning: Although rare, twinning can occur in this compound and complicate data collection and processing.[7]
Q2: How can I accurately determine the site occupancy of different cations in the Y and Z sites?
A2: Accurately determining site occupancy requires a multi-faceted approach:
-
High-Quality Single-Crystal X-ray Diffraction (SCXRD) Data: Collect a full sphere of high-resolution data, preferably at low temperatures to minimize thermal vibrations.[6][8]
-
Site-Scattering Refinement: Refine the site-scattering values for the Y and Z sites. This value represents the total scattering power at that site.[2]
-
Chemical Analysis: Obtain precise chemical data for your crystal using techniques like Electron Microprobe Analysis (EMPA) for major elements and Secondary Ion Mass Spectrometry (SIMS) or Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) for light elements like Li and B.
-
Constraints and Restraints: Use the chemical data to constrain the refinement. For example, the sum of the occupancies of Al, Fe, Mn, Mg, and Li at the Y site must equal the total occupancy determined from the chemical analysis.
-
Bond Valence Sums: Calculate the bond valence sums for the Y and Z sites based on the refined bond lengths. These should be consistent with the expected oxidation states of the occupying cations.
-
Neutron Diffraction: For distinguishing between elements with similar X-ray scattering factors but different neutron scattering lengths (e.g., Fe and Mn), single-crystal neutron diffraction is a powerful, albeit less accessible, technique.[3]
Q3: My refinement results show unusually large and elongated thermal ellipsoids for some oxygen atoms. What could be the cause?
A3: Large and anisotropic displacement parameters (ADPs), or thermal ellipsoids, for oxygen atoms, particularly O1 and O2, can indicate several issues:
-
Positional Disorder: This is a common issue in tourmalines with significant cation substitution at the adjacent Y and Z sites.[3][9] The different sizes of the substituting cations can lead to slight displacements of the coordinating oxygen atoms. A "split-site" model, where the oxygen atom is modeled in two or more closely spaced positions with partial occupancy, can sometimes resolve this issue and lead to a more realistic physical model and lower R-indices.[9]
-
Incorrect Symmetry: If the true symmetry of the crystal is lower than the one used for refinement, atoms that are not related by symmetry in the true structure may be forced into equivalent positions, leading to smeared electron density that is modeled as large ADPs.[6]
-
Absorption Correction Errors: An inadequate correction for X-ray absorption by the crystal can also lead to systematically erroneous structure factors and manifest as distorted thermal ellipsoids.
-
Poor Data Quality: Insufficient high-angle data can lead to difficulties in refining anisotropic displacement parameters accurately.[6]
Troubleshooting Guides
Issue 1: High R-indices and Poor Convergence in the Least-Squares Refinement
| Possible Cause | Troubleshooting Steps |
| Incorrect Space Group | Re-evaluate the systematic absences in your diffraction data. Consider the possibility of lower symmetry space groups if significant cation ordering is expected.[5] Software tools can be used to search for missed symmetry elements. |
| Poor Initial Structural Model | Ensure your starting atomic coordinates are appropriate for this compound. Use a well-refined this compound structure from the literature as a starting point.[10] |
| Inaccurate Absorption Correction | Re-collect data with a more accurate crystal shape model for the absorption correction. If the crystal is highly irregular, consider using a multi-scan absorption correction method. |
| Twinning | Check for evidence of twinning in the diffraction pattern. If twinning is present, specific software routines will be needed to integrate and refine the data.[8] |
| Positional Disorder | Examine the difference Fourier map for significant positive or negative peaks near atomic sites, which could indicate positional disorder. Consider implementing a split-site model for the affected atoms.[9] |
Issue 2: Chemically Unrealistic Site Occupancies
| Possible Cause | Troubleshooting Steps |
| Correlation Between Parameters | High correlation can occur between the occupancy and the displacement parameters of a site, especially with atoms of similar scattering factors. Try fixing the displacement parameters to reasonable values while refining the occupancies, and then refine all parameters together in the final stages. |
| Insufficient Constraints | The refinement of site occupancies for multiple substituting elements is often an underdetermined problem.[1] It is crucial to use the results of an independent chemical analysis to constrain the total occupancy of each site. |
| Incorrect Scattering Factors | Ensure that the correct scattering factors are being used for all elements, including their ionization states. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Refinement
-
Crystal Selection and Mounting: Select a small, euhedral crystal of this compound (typically < 0.2 mm in all dimensions) with minimal visible inclusions or defects. Mount the crystal on a glass fiber or in a cryo-loop.
-
Data Collection: Use a four-circle diffractometer equipped with a CCD or CMOS detector and MoKα radiation (λ = 0.71073 Å).[11] Collect a full sphere of data to a high resolution (e.g., 2θ up to 60°). Data collection at low temperature (e.g., 100 K) is recommended to reduce thermal vibrations and improve data quality.[6]
-
Data Reduction: Integrate the raw diffraction images and apply corrections for Lorentz, polarization, and absorption effects.[8][11] An empirical absorption correction based on multi-scan data is often necessary for tourmaline crystals.
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or by using a known tourmaline structure as a starting model.
-
Perform full-matrix least-squares refinement on F².
-
Initially, refine the scale factor, atomic coordinates, and isotropic displacement parameters.
-
In subsequent cycles, introduce anisotropic displacement parameters.
-
For sites with complex substitutions, refine the site occupancy factors, constraining the total occupancy based on chemical analysis.
-
Locate and refine hydrogen atom positions if the data quality allows.
-
The refinement is considered converged when the shifts in all parameters are less than their standard uncertainties, and the R1 value is typically below 3-4% for high-quality data.
-
Data Presentation
Table 1: Example Crystallographic Data and Refinement Details for an Al-rich this compound
| Parameter | Value |
| Chemical Formula | X(Na₀.₇₅Ca₀.₀₅□₀.₂₀) Y(Al₁.₃₀Li₁.₁₀Fe²⁺₀.₃₅Mn²⁺₀.₂₅) ZAl₆(BO₃)₃Si₆O₁₈(OH)₃(OH) |
| Crystal System | Trigonal |
| Space Group | R3m |
| a (Å) | 15.855(2) |
| c (Å) | 7.102(1) |
| V (ų) | 1542.5(3) |
| Z | 3 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| 2θ range for data collection (°) | 4.0 - 60.0 |
| Reflections collected / unique | 5420 / 835 |
| R(int) | 0.025 |
| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.065 |
| Goodness-of-fit on F² | 1.05 |
Note: This table presents hypothetical but realistic data for illustrative purposes.
Visualizations
Caption: Workflow for this compound crystal structure refinement.
Caption: Troubleshooting logic for high ADPs in refinement.
References
- 1. Constraints & Restraints: Site Occupancy [pd.chem.ucl.ac.uk]
- 2. cnmnc.units.it [cnmnc.units.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. handbookofmineralogy.org [handbookofmineralogy.org]
- 8. crystallography.fr [crystallography.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
troubleshooting twinning and defects in elbaite crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elbaite crystals. The information provided addresses common issues related to twinning and defects encountered during experimental synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Twinning in this compound Crystals
Q1: What is crystal twinning and how do I identify it in my this compound samples?
A1: Crystal twinning is the symmetrical intergrowth of two or more crystals of the same mineral.[1][2] In this compound, this can manifest as crystals appearing to be composed of two or more individual crystals joined at a specific angle. Twinning can be identified through several methods:
-
Visual Inspection: Macroscopic twinning may be visible as sharp re-entrant angles or a distinct boundary between two crystal orientations.
-
Polarized Light Microscopy (PLM): Under cross-polarized light, twinned crystals will show different extinction angles in adjacent domains. The boundary between the twins will be a sharp line.
-
X-ray Diffraction (XRD): Twinning can be identified by the presence of extra diffraction spots that are related to the main crystal lattice by a specific symmetry operation.[3][4]
Q2: What are the common twin laws observed in tourmaline (B1171579) group minerals like this compound?
A2: While specific twin laws for this compound are not extensively documented in readily available literature, tourmaline group minerals, belonging to the trigonal crystal system, can exhibit twinning. General twin laws are defined by a twin plane (a mirror plane) or a twin axis (a rotation axis).[5][6] For some trigonal minerals, common twin laws include twinning on the basal pinacoid {0001} or on a rhombohedral face {011̅2}.[5] Hemimorphic twins are also noted to be common in tourmaline.[1]
Q3: My synthetic this compound crystals are consistently twinned. What are the potential causes and how can I prevent it?
A3: Twinning in synthetic crystals often originates from instabilities during nucleation and growth.[1][7] Here are some potential causes and troubleshooting steps for hydrothermal synthesis:
| Potential Cause | Troubleshooting/Prevention Strategy |
| High Supersaturation | Decrease the concentration of the starting materials to reduce the driving force for rapid nucleation. |
| Rapid Temperature Changes | Ensure a slow and controlled cooling rate. Sudden temperature fluctuations can induce stress and lead to twinning.[7] |
| Impurities in the Growth Solution | Use high-purity starting materials and ensure the autoclave is thoroughly cleaned to avoid heterogeneous nucleation sites that can promote twinning.[8] |
| Mechanical Stress | Ensure the growing crystals are in a stable environment with minimal vibration or mechanical shock.[1] |
Common Defects in this compound Crystals
Q4: I am observing significant color zoning in my synthetic this compound crystals. What causes this and how can I achieve uniform coloration?
A4: Color zoning in this compound is primarily caused by variations in the chemical composition of the growth solution over time.[9][10][11] Different chromophores (color-causing elements) are incorporated into the crystal lattice at different stages of growth.
To achieve uniform coloration, it is crucial to maintain a stable chemical environment throughout the synthesis process.
-
Stable Nutrient Supply: Ensure a continuous and homogenous supply of nutrients to the growing crystal.
-
Constant Temperature and Pressure: Fluctuations in temperature and pressure can alter the solubility of different components and their incorporation rates.[12]
-
Controlled Growth Rate: A slower, more controlled growth rate can allow for more uniform incorporation of elements.[8]
Q5: My this compound crystals contain numerous fluid inclusions. How can I minimize their formation?
A5: Fluid inclusions are small pockets of fluid trapped within a crystal during its growth.[13][14][15] They can be a significant issue in hydrothermal synthesis.
| Potential Cause | Troubleshooting/Prevention Strategy |
| Rapid Crystal Growth | A fast growth rate can lead to the entrapment of the growth solution. Reduce the temperature gradient or the concentration of the starting materials to slow down the growth rate.[16] |
| Unstable Growth Conditions | Fluctuations in temperature and pressure can cause momentary dissolution and regrowth, leading to the trapping of fluids. Maintain stable autoclave conditions. |
| High Viscosity of the Solution | A highly viscous solution can impede the diffusion of solutes to the crystal surface and promote the trapping of the solvent. Adjust the solvent composition if possible. |
Q6: What are solid inclusions and how can I prevent them in my synthetic this compound?
A6: Solid inclusions are crystals of other minerals that have been trapped within the this compound crystal during its growth.[14]
-
Source of Impurities: The primary cause is the presence of impurities in the starting materials or the precipitation of secondary phases in the autoclave.
-
Prevention: Use the highest purity starting materials available. Ensure that the temperature and pressure conditions are within the stability field of this compound and do not favor the crystallization of other phases.[8]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of this compound Crystals
This protocol provides a general methodology for the synthesis of this compound crystals via the hydrothermal method.
Materials:
-
High-purity oxides or other compounds of Na, Li, Al, Si, and B (e.g., Na₂SiO₃, Li₂CO₃, Al₂O₃, SiO₂, H₃BO₃).
-
Mineralizer (e.g., HCl, HF, or boric acid).
-
Deionized water.
-
Seed crystals of this compound (optional).
-
Teflon-lined stainless steel autoclave.
Procedure:
-
Preparation of Starting Materials: Accurately weigh the starting chemical components in the desired stoichiometric ratio for this compound (Na(Li₁₅Al₁₅)Al₆(BO₃)₃Si₆O₁₈(OH)₄).
-
Mixing: Thoroughly mix the powdered starting materials.
-
Loading the Autoclave: Place the mixed powders and any seed crystals into the Teflon liner of the autoclave.
-
Addition of Solvent and Mineralizer: Add deionized water and the chosen mineralizer to the liner. The degree of fill should be carefully calculated to achieve the desired pressure at the target temperature.
-
Sealing the Autoclave: Seal the autoclave tightly.
-
Heating and Crystal Growth: Place the autoclave in a furnace and heat it to the desired temperature (typically 400-600°C). Maintain the temperature for a period of several days to weeks to allow for crystal growth.
-
Cooling: Slowly cool the autoclave to room temperature. A controlled cooling rate is crucial to prevent thermal shock and cracking of the crystals.
-
Crystal Recovery: Open the autoclave, retrieve the crystals, and wash them with deionized water to remove any residual solution.
Protocol 2: Characterization of this compound Crystals using Polarized Light Microscopy (PLM)
Equipment:
-
Polarizing light microscope with a rotating stage, polarizer, and analyzer.
-
Glass microscope slides and cover slips.
-
Immersion oil (optional).
Procedure:
-
Sample Preparation: Prepare a thin section of the this compound crystal or mount a small, transparent crystal on a glass slide.
-
Plane-Polarized Light Observation:
-
Insert the polarizer into the light path.
-
Observe the crystal's color and pleochroism (change in color with rotation of the stage).
-
Note the crystal's morphology and any visible inclusions or fractures.
-
-
Cross-Polarized Light Observation:
-
Insert the analyzer perpendicular to the polarizer.
-
Rotate the stage and observe the interference colors and extinction behavior.
-
For twinned crystals, different domains will go into extinction at different rotation angles. Measure the angle between the extinction positions of the twin domains.
-
Observe for any signs of strain or deformation, which may appear as undulatory extinction.
-
Data Presentation
Table 1: Common Defects in Synthetic this compound and Their Primary Causes
| Defect Type | Primary Cause(s) | Key Observational Characteristics |
| Twinning | High supersaturation, rapid temperature changes, mechanical stress | Sharp, planar boundaries between crystal domains with different optical orientations. |
| Color Zoning | Fluctuations in the chemical composition of the growth medium | Bands or patches of different colors within a single crystal.[9] |
| Fluid Inclusions | Rapid crystal growth, unstable growth conditions | Microscopic to macroscopic pockets of liquid and/or gas within the crystal.[13] |
| Solid Inclusions | Impurities in the starting materials, co-precipitation of other phases | Crystals of foreign minerals embedded within the this compound crystal.[14] |
| Fractures/Cracks | Thermal shock, mechanical stress | Irregular cracks propagating through the crystal. |
Mandatory Visualizations
Caption: Factors leading to the formation of twinning in this compound crystals.
Caption: A logical workflow for troubleshooting defects in synthetic this compound.
References
- 1. Crystal Twinning: Types of Twinning With Photos – Geology In [geologyin.com]
- 2. scribd.com [scribd.com]
- 3. Albite twin | crystallography | Britannica [britannica.com]
- 4. twinning-patterns-in-minerals-twinned-crystals [mineralspak.com]
- 5. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 6. s20f9447fef29b6fb.jimcontent.com [s20f9447fef29b6fb.jimcontent.com]
- 7. rockstoc.com [rockstoc.com]
- 8. Hydrothermal Growth of Crystals: Techniques and Challenges | Official Blog Shilpent [blog.shilpent.com]
- 9. mdpi.com [mdpi.com]
- 10. gems-inclusions.com [gems-inclusions.com]
- 11. Understanding Color Zoning in Gemstones: A Comprehensive Guide [gemselect.com]
- 12. gia.edu [gia.edu]
- 13. Tourmaline Traits and Inclusions | GIA Research [gia.edu]
- 14. Micro-Features of Tourmaline [gia.edu]
- 15. Understanding inclusions: part 5 tourmaline - Jeweller Magazine: Jewellery News and Trends [jewellermagazine.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Elbaite Raman Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) of their elbaite Raman spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound Raman spectra?
A1: A low SNR in this compound Raman spectra can stem from several factors. These include inherent properties of the sample, such as fluorescence, and issues with the experimental setup. Common causes are a weak Raman signal from the sample itself, high background noise from fluorescence, sample degradation from excessive laser power, and suboptimal instrument parameters like laser wavelength and acquisition time.[1][2] Proper sample preparation and instrument alignment are also critical for obtaining a strong signal.[1]
Q2: How does fluorescence affect my this compound Raman spectrum and how can I minimize it?
A2: Fluorescence is a common issue in the Raman spectroscopy of minerals and can obscure the Raman signal by creating a high background.[1] To minimize fluorescence, consider using a laser with a longer wavelength, such as 785 nm, as this is less likely to excite fluorescence in many samples.[2] Another technique is photobleaching, where the sample is exposed to the laser for a period before acquiring the spectrum to reduce fluorescent impurities.[3]
Q3: What is the ideal laser wavelength for analyzing this compound?
A3: The choice of laser wavelength is a trade-off between scattering efficiency and fluorescence. Shorter wavelengths like 532 nm produce stronger Raman scattering (proportional to λ⁻⁴), but are more likely to induce fluorescence.[4][5] Longer wavelengths, such as 785 nm, are often preferred for fluorescent samples as they reduce the background noise, leading to a better overall SNR despite the lower scattering efficiency.[6][7] For this compound, a 785 nm laser is often a good starting point to minimize potential fluorescence.
Q4: Can sample preparation influence the signal-to-noise ratio?
A4: Yes, sample preparation significantly impacts the quality of the Raman spectrum. For solid samples like this compound, a polished surface can reduce scattering and enhance the signal.[1] If analyzing a powder, the particle size can affect signal intensity. For some silicate (B1173343) minerals, the highest peak intensities are observed in samples with particle sizes in the range of 38–106 μm. It is also crucial to ensure the sample is clean and free from contaminants that could contribute to the background signal.[1]
Troubleshooting Guide
Problem: Weak or Noisy Raman Signal
This guide provides a step-by-step approach to diagnosing and resolving issues with low signal-to-noise ratios in your this compound Raman experiments.
Step 1: Initial Signal Check and Optimization
-
Symptom: The Raman peaks are barely distinguishable from the baseline noise.
-
Possible Cause: Insufficient Raman scattering, high background noise, or incorrect instrument settings.
-
Solution:
-
Increase Laser Power: The Raman signal is directly proportional to the laser power. Cautiously increase the laser power, but monitor for any signs of sample damage, especially for dark-colored samples.[1][3]
-
Increase Integration Time: A longer exposure time allows for the collection of more Raman scattered photons, which can improve the SNR.[8]
-
Increase Number of Accumulations: Averaging multiple spectra can reduce random noise.
-
Check Focus: Ensure the laser is correctly focused on the sample surface.
-
Step 2: Addressing High Background and Fluorescence
-
Symptom: A high, sloping, or curved baseline that obscures the Raman peaks.
-
Possible Cause: Sample fluorescence.
-
Solution:
-
Switch to a Longer Wavelength Laser: If using a 532 nm laser, try a 785 nm laser to reduce fluorescence.[2][7]
-
Photobleaching: Expose the sample to the laser for a few minutes before acquiring the spectrum to "burn off" fluorescent impurities.[3]
-
Baseline Correction: Use software algorithms to subtract the background fluorescence from the raw spectrum.
-
Step 3: Mitigating Cosmic Rays
-
Symptom: Sharp, narrow, and random spikes in the spectrum that are not reproducible.
-
Possible Cause: High-energy cosmic particles hitting the CCD detector.
-
Solution:
-
Cosmic Ray Removal Algorithms: Most Raman software includes algorithms to identify and remove cosmic ray artifacts.
-
Multiple Acquisitions: Acquire multiple spectra and average them. Cosmic rays are random events and will be averaged out.
-
Step 4: Reviewing Sample Preparation
-
Symptom: Inconsistent or weak signal across the sample.
-
Possible Cause: Poor sample surface or inappropriate particle size.
-
Solution:
-
Solid Samples: Ensure the surface is as flat and polished as possible.
-
Powder Samples: Check if the particle size is within an optimal range (typically 38-106 μm for silicates).
-
Data Presentation
Table 1: Effect of Laser Wavelength on Raman Signal and Fluorescence
| Laser Wavelength | Raman Scattering Efficiency | Typical Fluorescence Level | Recommended Use for this compound |
| 532 nm (Green) | High (proportional to λ⁻⁴)[4][5] | Can be high, potentially obscuring Raman peaks[4] | Use with caution; may require significant baseline correction. Good for non-fluorescent samples. |
| 785 nm (Near-IR) | Lower than 532 nm[4] | Generally low, effective at reducing fluorescence background[2][7] | Recommended for most this compound samples to minimize fluorescence and improve SNR. |
Table 2: Optimizing Acquisition Parameters for Improved SNR
| Parameter | Effect on Signal | Effect on Noise | Recommendation for this compound |
| Laser Power | Increases linearly with power[1][3] | Can increase shot noise if fluorescence is present. | Start with low power and gradually increase, monitoring for sample damage. |
| Integration Time | Increases signal collected over time. | Longer times reduce random noise.[8] | Increase until the signal is sufficiently strong, but be mindful of potential sample heating. |
| Number of Accumulations | Does not increase signal strength per se. | Reduces random noise by averaging. | Use multiple accumulations (e.g., 3-5) for noisy spectra. |
Experimental Protocols
Detailed Methodology for Acquiring High-Quality this compound Raman Spectra
-
Sample Preparation:
-
For Crystalline this compound: If possible, use a polished, flat surface of the crystal. Clean the surface with a suitable solvent (e.g., ethanol) to remove any contaminants.
-
For Powdered this compound: Gently grind the sample to a fine powder. While a specific particle size may be optimal, a consistently fine powder is a good starting point. Press the powder into a sample holder to create a flat surface.
-
-
Instrument Setup and Calibration:
-
Laser Selection: Start with a 785 nm laser to minimize potential fluorescence.
-
Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer) to ensure wavenumber accuracy.
-
Optical Alignment: Ensure the laser path is properly aligned to maximize signal collection.
-
-
Data Acquisition:
-
Focusing: Use the microscope to bring the sample surface into sharp focus under the laser spot.
-
Initial Test Spectrum:
-
Set the laser power to a low level (e.g., 1-5 mW).
-
Use a moderate integration time (e.g., 10 seconds) and a small number of accumulations (e.g., 2).
-
Acquire a test spectrum to assess the signal strength and background fluorescence.
-
-
Parameter Optimization:
-
If the signal is weak and there is no evidence of sample damage, gradually increase the laser power.
-
If the background is low, increase the integration time and/or the number of accumulations to improve the SNR.
-
If fluorescence is high, consider photobleaching the sample by exposing it to the laser for 1-5 minutes before acquisition.
-
-
Final Spectrum Acquisition: Once the optimal parameters are determined, acquire the final spectrum.
-
-
Data Processing:
-
Cosmic Ray Removal: Apply a cosmic ray rejection filter to the raw spectrum.
-
Baseline Correction: If a significant fluorescence background is present, apply a baseline correction algorithm (e.g., polynomial fit, asymmetric least squares).
-
Smoothing: If necessary, apply a gentle smoothing filter (e.g., Savitzky-Golay) to reduce high-frequency noise. Be cautious not to over-smooth, as this can broaden and distort peaks.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low signal-to-noise ratio in this compound Raman spectra.
Caption: Experimental workflow for acquiring high-quality this compound Raman spectra.
References
correcting for compositional heterogeneity in elbaite studies
<
This guide provides researchers, scientists, and drug development professionals with technical support for addressing compositional heterogeneity in elbaite. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is compositional heterogeneity in this compound and why is it a concern?
A: Compositional heterogeneity in this compound, a member of the tourmaline (B1171579) group, refers to variations in its chemical composition within a single crystal. This is a significant concern because tourmaline's composition is highly sensitive to the conditions of its growth environment.[1] Variations can occur at different scales, from micrometers to millimeters, and manifest as color zoning, concentric bands, or sector zones.[2] These variations, known as zoning, record the evolution of the magma or fluid from which the crystal grew.[3] Accurately characterizing this heterogeneity is crucial for correctly interpreting the petrogenetic history of the host rock.[3] Unaccounted for heterogeneity can lead to inaccurate bulk composition measurements and flawed geological interpretations.
Q2: What are the primary causes of compositional heterogeneity in this compound?
A: The primary causes are changes in the physical and chemical conditions of the magmatic or hydrothermal system during crystal growth. These include:
-
Changes in Melt/Fluid Composition: As crystallization proceeds, the composition of the parent melt or fluid evolves, leading to the formation of compositionally distinct layers in the this compound crystal.[3][4]
-
Pressure and Temperature Fluctuations: Variations in pressure and temperature can alter element partitioning between the crystal and the melt, resulting in compositional zoning.[5]
-
Kinetic Effects: Rapid crystal growth can prevent the crystal from maintaining chemical equilibrium with the melt, leading to the preservation of compositional gradients.[4]
-
Sector Zoning: Different crystal faces may incorporate elements at different rates, leading to compositionally distinct sectors within the crystal.[2][6]
Below is a diagram illustrating the logical relationships between the sources of heterogeneity.
Troubleshooting Guides
Q3: My Electron Probe Microanalysis (EPMA) data shows significant scatter for a single this compound crystal. How can I determine if this is true heterogeneity or an analytical artifact?
A: Significant data scatter can be real or an artifact. Follow these steps to troubleshoot:
-
Re-examine the Sample: Use Back-Scattered Electron (BSE) imaging. Compositional zoning is often visible as variations in grey levels in BSE images.[2] This can quickly confirm if the crystal is zoned.
-
Check Analytical Conditions:
-
Beam Size: Ensure the electron beam diameter is appropriate for the scale of zoning. A large beam may overlap different zones, giving an "average" composition that varies with slight shifts in position. A typical beam diameter for this compound is 5 μm.[7][8]
-
Stability: Check for instrument drift during the analytical session by periodically re-analyzing a stable standard.
-
-
Perform a Line Scan or Map: Instead of random point analyses, perform a line scan across the crystal or an elemental map (e.g., for Fe, Mg, Mn, Ca, Na). This will clearly visualize any systematic compositional zoning.[2]
-
Rule out Inclusions: Carefully inspect the analysis locations using high-magnification BSE and optical microscopy to ensure you have not inadvertently analyzed micro-inclusions, which can drastically alter results.
Q4: I am using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for trace elements, but my results are inconsistent with EPMA data for major elements. What should I do?
A: Discrepancies between EPMA and LA-ICP-MS are common and often relate to standardization, sample matrix effects, or the inherent heterogeneity of the sample.
-
Internal Standardization: LA-ICP-MS requires an internal standard (an element of known concentration) to quantify other elements. This value is typically obtained from prior EPMA analysis. Ensure the EPMA value used for the internal standard is representative of the exact spot ablated by the laser. In a zoned crystal, using a bulk average or a value from a different zone will introduce significant error.
-
Ablation Spot Size: Similar to EPMA, the laser spot size is critical. If the spot is larger than the compositional zones, it will sample a mixed composition.[9] Try to analyze homogenous areas identified by prior EPMA mapping.
-
Standard-Sample Matrix Mismatch: Ideally, the calibration standard should be matrix-matched to the unknown (i.e., another tourmaline or a silicate (B1173343) glass with similar properties). Using non-matrix-matched standards can lead to inaccurate results. While some studies show matrix effects can be trivial for many materials, it is a potential source of error.[9]
-
Volatile Elements: Note that LA-ICP-MS is not reliable for volatile elements like Li, B, and H, which are crucial for the this compound formula.[10][11] These must be determined by other methods or calculated stoichiometrically.
The workflow below outlines a decision process for selecting the appropriate analytical technique.
Data Presentation
Table 1: Comparison of Key Analytical Techniques for this compound Analysis
| Feature | Electron Probe Microanalysis (EPMA) | Laser Ablation-ICP-MS (LA-ICP-MS) |
| Analytes | Major & Minor Elements (>100 ppm) | Trace & Ultra-trace Elements (ppb-ppm) |
| Spatial Resolution | Excellent (1-5 µm)[12] | Good (10-100 µm, technique dependent)[9] |
| Detection Limits | ~100-1000 ppm | sub-ppm[9] |
| Quantification | High Precision & Accuracy (with standards) | Good (requires internal standard)[10] |
| Destructive? | Non-destructive (volume is negligible) | Minimally destructive (leaves ablation pit)[10] |
| Key Limitation | Cannot measure very light elements (H, Li, B) effectively.[12] | Not ideal for major elements; unreliable for volatiles (H, Li, B, F).[10][11] |
Experimental Protocols
Methodology 1: Electron Probe Microanalysis (EPMA) of this compound
This protocol provides a generalized procedure for obtaining quantitative major and minor element data from this compound.
-
Sample Preparation:
-
Prepare a standard 30-micron-thick polished thin section or a polished epoxy mount of the this compound crystal.
-
The surface must be flat and highly polished to avoid analytical errors.[12]
-
Apply a thin, uniform carbon coat to the surface to ensure electrical conductivity.
-
-
Instrument Calibration:
-
Calibrate the instrument using well-characterized natural and synthetic standards.[8] For silicates, common standards include albite (for Na), anorthite (B1171534) (for Al, Ca, Si), forsterite (for Mg), and fayalite (for Fe).
-
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV is typical for tourmaline analysis.[7][8]
-
Beam Current: 10-20 nA is a common range.[7][8] A lower current may be needed for sodium (Na) to prevent migration.
-
Beam Diameter: Use a focused beam of 2-5 µm for point analysis.[7][8] A broader, defocused beam may be used to obtain an average composition over a small area.
-
Counting Times: Peak count times are typically 20-40 seconds, with half that time for background counts on either side of the peak.[8]
-
-
Data Acquisition:
-
Acquire initial BSE images to identify zones, inclusions, and fractures to be avoided.
-
Perform point analyses in areas of interest. For zoned crystals, this should be done along transects from core to rim.
-
Acquire qualitative or quantitative X-ray maps for key zoning elements (e.g., Fe, Mg, Ca, Na) to visualize the full extent of heterogeneity.
-
-
Data Correction:
-
Raw X-ray counts must be corrected for matrix effects. The ZAF (atomic number, absorption, fluorescence) or PAP (Pouchou and Pichoir) correction method is standard for this process.[7][8]
-
Since B and Li cannot be measured directly, their concentrations are often calculated based on stoichiometry, assuming an ideal formula.[7] H₂O is also calculated by stoichiometry.[8]
-
Methodology 2: Data Correction and Formula Calculation Workflow
The following workflow outlines the steps to process raw EPMA data and address heterogeneity.
References
- 1. researchgate.net [researchgate.net]
- 2. GMS - Zoning in Minerals [gamineral.org]
- 3. ejm.copernicus.org [ejm.copernicus.org]
- 4. ALEX STREKEISEN-Zoning- [alexstrekeisen.it]
- 5. researchgate.net [researchgate.net]
- 6. eps.mcgill.ca [eps.mcgill.ca]
- 7. mdpi.com [mdpi.com]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. soest.hawaii.edu [soest.hawaii.edu]
- 10. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 11. gia.edu [gia.edu]
- 12. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
Technical Support Center: Elbaite Microanalysis Polishing Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their polishing techniques for elbaite samples intended for microanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the target surface finish for this compound samples undergoing microanalysis?
A1: For quantitative microanalysis techniques such as Electron Probe Microanalysis (EPMA), a high-quality, flat, and smooth surface is critical. The aim is to achieve a final polish using abrasives down to 1 µm or finer. For techniques like Electron Backscatter Diffraction (EBSD), an even finer polish, down to 0.02 µm, may be necessary to minimize surface damage and obtain high-quality data.[1] The surface should be free of scratches, pits, and relief between minerals of different hardness.
Q2: What are the most common abrasives and polishing cloths used for this compound?
A2: Diamond pastes are the most common abrasives for polishing geological samples like this compound due to their hardness, which allows for a level surface across minerals with varying hardnesses.[2] A typical sequence of diamond paste sizes is 15 µm, 6 µm, and 1 µm.[2] For the final polishing steps, alumina (B75360) (Al₂O₃) or colloidal silica (B1680970) suspensions can also be used.[3][4]
Regarding polishing cloths, both napless and napped cloths are used. Texmet is a common choice for geological specimens as it is a napless cloth that works well with diamond paste.[2] Napped cloths can be used for final polishing but may cause relief if used for extended periods on samples with minerals of varying hardness.[3]
Q3: How can I prevent contamination between polishing steps?
A3: Preventing contamination is crucial for achieving a good polish and for accurate microanalysis. After each grinding and polishing step, the sample must be thoroughly cleaned to remove all abrasive particles from the previous stage. This is typically done using an ultrasonic bath with a cleaning solution like ethanol (B145695).[5] It is also essential to use separate polishing cloths for each abrasive size to prevent cross-contamination.
Q4: What are the white scratches I see on my polished this compound surface?
A4: White scratches are often caused by contamination from a coarser abrasive grit, plucking of mineral grains that then scratch the surface, or from using a worn-out or inappropriate polishing cloth. Ensure thorough cleaning between steps and inspect your polishing cloths for embedded particles or wear.
Q5: How does the crystallographic orientation of this compound affect polishing?
A5: this compound, like many minerals, can exhibit hardness anisotropy, meaning its hardness can vary depending on the crystallographic direction. This can lead to uneven polishing. While specific literature on this compound's polishing anisotropy is scarce, it is a known phenomenon in other minerals. Polishing with a consistent motion and ensuring the sample is held firmly and flat against the lap can help mitigate these effects.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Persistent Scratches | 1. Contamination from coarser grit. 2. Plucking of mineral grains. 3. Worn or damaged polishing cloth. 4. Insufficient polishing time at the previous stage. | 1. Thoroughly clean the sample and holder in an ultrasonic bath between steps. 2. Use a lubricant and ensure gentle, consistent pressure. Consider impregnating friable samples with epoxy. 3. Replace the polishing cloth. 4. Increase polishing time with the preceding finer abrasive until all scratches from the previous step are removed. |
| "Orange Peel" Texture (Relief) | 1. Over-polishing with a napped cloth. 2. Significant hardness variation between this compound and surrounding minerals. 3. Excessive pressure during polishing. | 1. Use a napless cloth for the majority of the polishing process. 2. Use diamond abrasives, which are effective for polishing materials with heterogeneous compositions to a flat surface.[2] 3. Apply gentle and consistent pressure. |
| Pitting | 1. Plucking of mineral grains. 2. Inherent porosity in the this compound sample. 3. Aggressive grinding in the initial stages. | 1. Ensure the sample is well-mounted and consider vacuum impregnation with epoxy to fill pores and fractures. 2. Use a gentler grinding and polishing technique with finer abrasives and less pressure. |
| Dull or Uneven Polish | 1. Insufficient polishing time. 2. Incorrect lubricant or abrasive-to-lubricant ratio. 3. Worn-out polishing lap or cloth. 4. Hardness anisotropy of the this compound crystal. | 1. Ensure each polishing stage is continued long enough to remove the damage from the previous stage. 2. Follow the manufacturer's recommendations for the abrasive and lubricant. 3. Resurface or replace the lap; use a fresh polishing cloth. 4. Vary the polishing direction to address different hardness orientations. |
| Zoned this compound Polishing Unevenly | 1. Compositional variations within the this compound crystal leading to hardness differences. | 1. Use a consistent, light pressure and a steady polishing motion. 2. Diamond abrasives are recommended to minimize differential polishing. 3. Check the surface frequently with a reflected light microscope to monitor progress across different zones. |
Experimental Protocols
Detailed Polishing Protocol for this compound Microanalysis
This protocol outlines a general procedure for preparing high-quality polished this compound samples suitable for EPMA and other microanalytical techniques.
1. Sample Preparation and Mounting:
-
Cut the this compound sample to the desired size using a diamond saw.
-
Clean the sample ultrasonically in ethanol to remove cutting debris.
-
Mount the sample in an epoxy resin puck. If the sample is porous or fractured, vacuum impregnation with a low-viscosity epoxy is recommended to ensure stability during polishing.
-
After the epoxy has cured, grind the sample surface flat using a grinding machine with a series of silicon carbide (SiC) papers (e.g., 240, 400, 600, 800, and 1200 grit). Ensure the surface is flat and free of major scratches from the cutting process.
2. Lapping and Polishing:
| Step | Abrasive Type & Size | Polishing Cloth | Lubricant | Approximate Time | Notes |
| Coarse Polishing | Diamond Paste, 15 µm | Napless cloth (e.g., Texmet) | Oil-based or water-based diamond lubricant | 10-15 minutes | Use moderate pressure and a figure-eight motion to ensure even polishing. Clean thoroughly in an ultrasonic bath with ethanol afterward. |
| Intermediate Polishing | Diamond Paste, 6 µm | Napless cloth (e.g., Texmet) | Oil-based or water-based diamond lubricant | 15-20 minutes | Reduce pressure slightly. The goal is to remove all scratches from the 15 µm stage. Clean thoroughly. |
| Fine Polishing | Diamond Paste, 1 µm | Napless cloth (e.g., Texmet) | Oil-based or water-based diamond lubricant | 20-30 minutes | Use light pressure. The surface should have a mirror-like finish with no visible scratches under a reflected light microscope at 100x magnification. Clean thoroughly. |
| Final Polishing (Optional, for high-resolution techniques) | Colloidal Silica (0.05-0.02 µm) or Alumina Suspension (0.3 µm) | Napped cloth (e.g., Microcloth) | Distilled Water | 5-10 minutes | Use very light pressure and for a short duration to avoid creating relief.[2] This step is crucial for techniques like EBSD. Clean thoroughly. |
3. Final Cleaning and Inspection:
-
After the final polishing step, clean the sample extensively in an ultrasonic bath with ethanol to remove any remaining abrasive particles and lubricant residue.
-
Dry the sample with a clean, lint-free cloth or compressed air.
-
Inspect the polished surface under a high-magnification reflected light microscope to ensure it is free of scratches, pits, and relief.
Visualizations
Caption: Workflow for this compound Polishing for Microanalysis.
References
Technical Support Center: Differentiation of Elbaite from other Li-Tourmalines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who encounter challenges in distinguishing elbaite from other lithium-rich tourmalines. The following information is designed to address specific issues that may arise during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in distinguishing this compound from other Li-tourmalines like liddicoatite and rossmanite?
A1: The main challenges stem from their similar crystal structures and the extensive solid solution series that exist between them.[1] this compound is defined by having sodium (Na) as the dominant cation in the X-site of the tourmaline (B1171579) structure, while liddicoatite is characterized by calcium (Ca) dominance, and rossmanite by a vacancy in the X-site. However, intermediate compositions are common, making clear-cut identification difficult. Furthermore, chemical zoning within a single crystal can mean that different parts of the same specimen have compositions that fall into different species categories.[2]
Q2: Can visual characteristics like color be used for reliable identification?
A2: No, visual characteristics such as color are not reliable for distinguishing between Li-tourmaline species.[3] While certain colors are often associated with this compound (e.g., green "verdelite", red "rubellite", blue "indicolite"), these are variety names and do not correspond to a specific chemical species.[1][4][5] Other Li-tourmalines, such as liddicoatite, can exhibit a similar range of colors.[5] Therefore, chemical analysis is essential for accurate species identification.[3]
Q3: What are the key chemical differences I should look for to differentiate this compound, liddicoatite, and rossmanite?
A3: The primary distinguishing feature is the dominant cation at the X-site in the tourmaline crystal structure.
-
This compound: Sodium (Na) is the dominant cation.
-
Liddicoatite: Calcium (Ca) is the dominant cation.
-
Rossmanite: The X-site is predominantly vacant.
Analysis of the Y-site occupants, such as Li, Al, Mn, and Fe, is also crucial for a complete characterization. The following table summarizes the key chemical distinctions.
Quantitative Data Summary
| Species | Ideal Chemical Formula | Dominant X-site Cation | Key Distinguishing Elements |
| This compound | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH)[1] | Sodium (Na) | High Na, Li, Al |
| Liddicoatite | Ca(Li2Al)Al6(Si6O18)(BO3)3(OH)3F | Calcium (Ca) | High Ca, Li, Al |
| Rossmanite | (☐,Na)(LiAl2)Al6(Si6O18)(BO3)3(OH)3(OH) | Vacancy (☐) | X-site vacancy, High Al, Li |
Troubleshooting Guides
Issue 1: Inconsistent results from Electron Probe Microanalysis (EPMA).
Symptoms:
-
Wide variation in Na and Ca concentrations across a single crystal.
-
Difficulty in achieving charge balance in the calculated mineral formula.
-
Non-stoichiometric results.
Possible Causes and Solutions:
-
Chemical Zoning: The tourmaline crystal may be chemically zoned, with different domains having distinct compositions.
-
Solution: Perform multiple point analyses across the crystal, from core to rim, to map the compositional variations. Use back-scattered electron (BSE) imaging to identify zoned regions prior to analysis.
-
-
Analytical Limitations of EPMA: EPMA cannot directly measure light elements like lithium (Li) and boron (B), and has difficulty quantifying hydrogen (H).[6] These elements are typically estimated based on stoichiometry, which can introduce errors if the assumed stoichiometry is incorrect.[6]
-
Incorrect Standardization: The use of inappropriate standards for calibration can lead to inaccurate results.
-
Solution: Ensure that well-characterized tourmaline standards with similar matrices are used for calibration to minimize matrix effects.
-
Issue 2: Ambiguous species identification using Raman Spectroscopy.
Symptoms:
-
Overlapping Raman peaks in the fingerprint region.
-
Inconsistent peak positions between different crystal orientations.
Possible Causes and Solutions:
-
Crystal Orientation: The fingerprint region of the Raman spectrum can be orientation-dependent.[10]
-
Solution: Focus on the OH-stretching region of the spectrum (around 3400-3800 cm⁻¹), which is less sensitive to crystal orientation and can show distinct peaks for this compound and liddicoatite.[10] For liddicoatite, the main Raman band in this region is typically slightly above 3600 cm⁻¹, while for this compound it is slightly below 3600 cm⁻¹.[10]
-
-
Solid Solution Effects: Intermediate compositions between end-members can produce ambiguous spectra.
-
Solution: Use Raman spectroscopy as a complementary technique to chemical analysis (EPMA, LA-ICP-MS) for a more definitive identification.
-
Experimental Protocols
Sample Preparation for Micro-analysis
A standardized protocol for preparing tourmaline samples for techniques like EPMA and LA-ICP-MS is crucial for obtaining high-quality data.
-
Sectioning and Mounting:
-
Cut the tourmaline crystal to expose the desired cross-section, typically perpendicular to the c-axis to best observe zoning.
-
Mount the sample in an epoxy resin puck.
-
Grind the surface using a series of progressively finer abrasive papers.
-
Polish the surface to a mirror finish using diamond pastes (e.g., 6 µm, 3 µm, 1 µm, and 0.25 µm).
-
Clean the polished section ultrasonically in deionized water to remove any polishing residue.
-
-
Carbon Coating (for EPMA):
-
Apply a thin, uniform coat of carbon to the polished surface to ensure electrical conductivity and prevent charging under the electron beam.
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) Analysis
LA-ICP-MS is a powerful technique for quantitative analysis of major, minor, and trace elements in tourmaline, including the light elements Li and B.[7][11][12]
-
Instrumentation: A high-resolution ICP-MS coupled with a UV laser ablation system (e.g., 193 nm ArF excimer laser).
-
Ablation Parameters:
-
Spot Size: Typically 30-50 µm, depending on the size of the features to be analyzed.
-
Laser Fluence and Repetition Rate: Optimize for controlled ablation and sufficient signal intensity (e.g., 4-6 J/cm² at 5-10 Hz).
-
-
Data Acquisition:
-
Acquire data for a suite of elements, including Si, Al, Na, Ca, Mg, Fe, Mn, Li, and B.
-
Use a well-characterized external standard (e.g., NIST SRM 610/612) for calibration and an internal standard (e.g., Si, assuming stoichiometric SiO₂) to correct for variations in ablation yield.
-
-
Data Processing:
-
Process the time-resolved data to select stable signal intervals and subtract the background.
-
Calculate element concentrations using the calibration and internal standardization data.
-
Normalize the data to 100% oxides and calculate the mineral formula based on the tourmaline structure.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mindat.org [mindat.org]
- 4. This compound - National Gem Lab [nationalgemlab.in]
- 5. takosminerals.com [takosminerals.com]
- 6. jgeosci.org [jgeosci.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. gia.edu [gia.edu]
- 12. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
Technical Support Center: Optimization of Analytical Conditions for Light Elements in Elbaite
Welcome to the technical support center for the analysis of light elements in elbaite. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for measuring light elements (Li, Be, B) in this compound?
A1: The most common techniques are Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS), Secondary Ion Mass Spectrometry (SIMS), and Laser-Induced Breakdown Spectroscopy (LIBS). LA-ICP-MS is widely used for its high sample throughput and good spatial resolution.[1][2] SIMS offers very high sensitivity and spatial resolution, making it suitable for isotopic analysis.[3][4] LIBS is a powerful tool for rapid, in-situ analysis, especially for elements like Beryllium (Be) that can be challenging to detect with other methods.[5][6]
Q2: Why is matrix-matching important for accurate analysis of light elements in this compound?
A2: this compound, a complex borosilicate, has a significantly different matrix from the commonly used silicate (B1173343) glass reference materials (e.g., NIST SRM 610 series). This mismatch can lead to significant analytical inaccuracies due to "matrix effects".[7][8] These effects arise from differences in laser-sample coupling, aerosol transport, and plasma ionization efficiency between the sample and the reference material. Using a non-matrix-matched reference material for calibration can result in a bias of up to ca. 2.5‰ for boron isotope analysis by LA-MC-ICP-MS.[7][8] Therefore, using well-characterized tourmaline (B1171579) reference materials, such as those from the Harvard Mineralogical and Geological Museum (e.g., this compound 98144), is crucial for obtaining accurate quantitative data.[9][10]
Q3: What are the typical detection limits for Li, Be, and B in this compound using LA-ICP-MS?
A3: With optimized LA-ICP-MS systems, detection limits for light elements can be in the range of tens to hundreds of parts per billion (ppb or ng/g). For instance, studies have reported detection limits of approximately 200 ng/g for Li and 100 ng/g for Be and B.[11] However, these values can vary depending on the specific instrument, analytical conditions, and the complexity of the this compound matrix.
Q4: Can LIBS be used for quantitative analysis of light elements in this compound?
A4: Yes, LIBS can be used for quantitative analysis, although it can be challenging. For beryllium, the ionic Be II emission doublet at 313.04 and 313.11 nm is often used for quantification at trace levels.[12] However, at higher concentrations (0.1–5 wt%), these lines can suffer from strong self-absorption.[12] In such cases, non-resonant lines, like the Be I line at 457.27 nm, can be a viable alternative for quantitative analysis.[13] Calibration-Free LIBS (CF-LIBS) is another approach that can provide quantitative information without the need for matrix-matched standards.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inaccurate results when using LA-ICP-MS | Matrix Mismatch: Using non-matrix-matched standards (e.g., NIST glass) for calibration.[7][8] | Use a well-characterized tourmaline reference material (e.g., this compound 98144) for calibration to minimize matrix effects.[9][10] If unavailable, consider a matrix-matching strategy by preparing in-house standards in a similar matrix. |
| Elemental Fractionation: Volatile light elements like Li can be preferentially vaporized during laser ablation, leading to inaccurate measurements.[1] | Optimize laser parameters (fluence, repetition rate, spot size) to ensure congruent ablation. Using a shorter wavelength laser (e.g., 193 nm) can also reduce fractionation.[15] Introducing water vapor into the carrier gas ("wet" plasma conditions) has been shown to reduce matrix effects and improve accuracy for Li isotope analysis.[16] | |
| Poor signal intensity for Beryllium (Be) with XRF or SEM-EDS | Low Atomic Number: Beryllium has a very low atomic number, resulting in weak X-ray fluorescence signals that are often absorbed by the detector window or air.[5][12] | Use a technique more sensitive to light elements, such as LIBS, which can readily detect Be in minerals.[5][6] SIMS is also a highly sensitive technique for Be analysis. |
| Signal Instability or Drifting during LA-ICP-MS analysis | Instrumental Drift: Changes in plasma conditions, detector sensitivity, or laser output over time. | Perform regular tuning and calibration of the ICP-MS. Use an internal standard to correct for instrument drift. For this compound analysis, elements like Si or Al, which are major constituents, can be used as internal standards.[4] |
| Sample Heterogeneity: this compound can exhibit compositional zoning, leading to variations in signal intensity as the laser ablates through different zones. | Conduct preliminary compositional mapping using techniques like SEM-EDS to identify homogenous areas for spot analysis. Alternatively, use line scans or rastering to obtain an average composition over a larger area. | |
| Spectral Interferences in LIBS analysis | Overlapping Emission Lines: The complex emission spectrum of this compound can lead to spectral overlap from other elements, interfering with the analyte signal. | Use a high-resolution spectrometer to resolve the emission lines. Carefully select analytical lines that are free from major interferences. For boron analysis by SIMS, molecular interferences like ⁹BeH⁺ on ¹⁰B⁺ need to be considered and can be resolved with sufficient mass resolution.[17] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Li, Be, and B in this compound by LA-ICP-MS
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Laser Ablation System: 193 nm ArF excimer laser.[15]
-
ICP-MS: A quadrupole or sector-field ICP-MS.
-
Carrier Gas: Helium is recommended as the carrier gas to improve aerosol transport efficiency.[15]
-
Laser Parameters:
-
Spot Size: 30-50 µm
-
Repetition Rate: 5-10 Hz
-
Fluence: 3-5 J/cm²
-
-
ICP-MS Parameters:
-
RF Power: 1300-1550 W
-
Plasma Gas Flow: 14-16 L/min Ar
-
Nebulizer Gas Flow: ~1 L/min Ar
-
Dwell times should be optimized for each element.
-
-
-
Calibration and Data Reduction:
-
External Standard: Use a matrix-matched tourmaline standard (e.g., Harvard this compound 98144).[9][10]
-
Internal Standard: Use a major element with a constant concentration across the sample, such as Si or Al, determined by EPMA.
-
Acquire data for the blank, standards, and samples.
-
Process the data using appropriate software to correct for background, instrumental drift, and matrix effects.
-
Protocol 2: Detection of Beryllium in this compound using LIBS
-
Sample Preparation:
-
No specific sample preparation is required for LIBS, making it suitable for in-situ analysis.[5] The this compound sample can be analyzed directly.
-
-
Instrumentation and Conditions:
-
Data Acquisition and Analysis:
-
Acquire spectra from multiple spots on the sample to assess homogeneity.
-
Identify the characteristic emission lines for Be (e.g., 313.04 nm and 313.11 nm).[12]
-
For quantitative analysis, develop a calibration curve using matrix-matched standards or employ a CF-LIBS approach.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for Light Elements in this compound
| Feature | LA-ICP-MS | SIMS | LIBS |
| Primary Use | Quantitative trace element analysis | Isotopic analysis, high-sensitivity trace element analysis | Rapid, in-situ elemental detection and quantification |
| Detection Limits | ng/g (ppb)[11] | pg/g (ppt) to ng/g (ppb) | µg/g (ppm)[6][12] |
| Spatial Resolution | 5-100 µm | <1-10 µm | 10-100 µm |
| Sample Preparation | Polished section or mount | Polished section or mount, requires conductive coating | Minimal to none |
| Matrix Effects | Significant, requires matrix-matched standards[7][8] | Significant, requires matrix-matched standards[4] | Can be significant, can be mitigated with CF-LIBS[12] |
Table 2: Recommended Tourmaline Reference Materials
| Reference Material | Type | Supplier | Characterized for |
| This compound 98144 | Tourmaline | Harvard Mineralogical and Geological Museum / IAGeo Limited[10] | Li, B, O isotopes[9] |
| Schorl 112566 | Tourmaline | Harvard Mineralogical and Geological Museum / IAGeo Limited[10] | Li, B, O isotopes[9] |
| Dravite 108796 | Tourmaline | Harvard Mineralogical and Geological Museum / IAGeo Limited[10] | Li, B, O isotopes[9] |
Visualizations
References
- 1. gia.edu [gia.edu]
- 2. mdpi.com [mdpi.com]
- 3. A secondary ion mass spectrometry (SIMS) re-evaluation of B and Li isotopic compositions of Cu-bearing this compound from three global localities | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. Revolutionizing Transparent Material Analysis: Successful Detection of Beryllium in Crystal with LIBS | AtomTraceAtomTrace [atomtrace.com]
- 6. quantum-rx.com [quantum-rx.com]
- 7. Matrix effects during laser ablation MC ICP-MS analysis of boron isotopes in tourmaline - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elemental Microanalytical Reference Materials – IAGeo Limited [iageo.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. <i>In situ</i> Quantitative Analysis of Chemical Composition of Lithium and Beryllium Minerals by Laser Ablation Inductively Coupled Plasma-Mass Spectrometry [ykcs.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jgeosci.org [jgeosci.org]
- 19. repository.lsu.edu [repository.lsu.edu]
- 20. Laser-induced breakdown spectroscopy analysis of complex silicate minerals--beryl - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating sample damage during laser ablation of elbaite
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate sample damage during the laser ablation of elbaite.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm observing visible damage (cracking, melting, discoloration) around the ablation crater on my this compound sample. How can I prevent this?
A1: Visible sample damage is typically caused by excessive thermal effects, where more heat is introduced than the sample can dissipate. This leads to melting, fractionation, and compromised analytical accuracy.[1]
Immediate Steps to Mitigate Thermal Damage:
-
Reduce Laser Energy/Fluence: High laser power is a primary cause of thermal damage.[2] Start with the manufacturer's guidelines and incrementally adjust the power to find the optimal level for this compound.[2]
-
Decrease Repetition Rate: A high pulse repetition rate can lead to heat accumulation if the time between pulses is insufficient for the material to cool.[1]
-
Increase Scan Speed: For rastering applications, increasing the speed at which the laser moves across the sample can minimize localized heating.
-
Choose a Shorter Pulse Duration: If available, switching from a nanosecond (ns) to a femtosecond (fs) laser is highly effective. Femtosecond lasers minimize thermal effects due to their ultrashort pulse duration, resulting in a much smaller heat-affected zone.[3][4]
Q2: My analytical results are inconsistent, especially for trace elements. What are the likely causes and how can I fix them?
A2: Inconsistent results in LA-ICP-MS analysis of this compound often stem from two key issues: matrix effects and elemental fractionation .
-
Matrix Effects: These occur when the sample's composition influences the ablation process and the resulting signal.[5][6] this compound is a complex borosilicate, and variations in major elements like Al, Ca, Na, and Fe can significantly alter how the laser couples with the material and how ions are generated in the plasma.[5][7]
-
Solution: The most effective strategy is to use a matrix-matched reference material for calibration.[5][8] This means using a standard with a similar composition to your this compound sample. When this is not possible, using an internal standard element that is homogeneously distributed and accurately known in the sample can help correct for some matrix-induced variations.[9]
-
-
Elemental Fractionation: This is the non-stoichiometric sampling of the material, meaning the composition of the ablated aerosol does not match the composition of the sample.[9][10][11] This is particularly problematic for volatile elements (like Li and B in this compound) or when using longer (nanosecond) pulse durations which can cause preferential vaporization.[10]
-
Solution:
-
Use a Femtosecond Laser: Femtosecond laser ablation is known to produce aerosols that are more stoichiometrically representative of the sample, significantly reducing fractionation.[3]
-
Optimize Gas Flow: Ensure the carrier gas (typically Helium) efficiently transports the ablated aerosol to the ICP-MS.
-
Internal Standardization: Use an internal standard element with ablation behavior similar to the analytes of interest.[9]
-
Pre-Ablation: Perform a "cleaning shot" or a short pre-ablation raster to remove surface contamination before data acquisition.[12]
-
-
Q3: The signal for light elements like Lithium (Li) and Boron (B) is unstable or appears suppressed. What is happening?
A3: Light elements, especially volatile ones, are highly susceptible to elemental fractionation during laser ablation.[10] In nanosecond laser ablation, the longer interaction time between the laser and the material can cause preferential vaporization of more volatile elements, leading to their depletion in the collected aerosol over the course of the analysis.
-
Troubleshooting Steps:
-
Analyze Time-Resolved Data: Examine the signal intensity for Li and B over the duration of a single spot analysis. A signal that changes significantly over time is a strong indicator of time-dependent fractionation.
-
Switch to a Femtosecond Laser: This is the most robust solution, as the rapid, non-thermal ablation mechanism of fs lasers largely prevents preferential vaporization.[3]
-
Use an Appropriate Internal Standard: While challenging for light elements, selecting an internal standard with similar volatility and behavior can help correct for inconsistencies.
-
Reduce Laser Fluence: Operating at the lowest possible fluence that still provides a stable signal can help minimize thermal processes that drive fractionation.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between using a nanosecond (ns) and a femtosecond (fs) laser for this compound ablation?
A: The primary difference lies in the laser-material interaction mechanism, which is dictated by the pulse duration.[13]
-
Nanosecond (ns) Lasers: Have a longer pulse duration (10⁻⁹ s), leading to a photothermal ablation mechanism. The laser energy heats, melts, and then vaporizes the material. This process creates a significant heat-affected zone, can cause elemental fractionation, and produces larger aerosol particles.[13][14]
-
Femtosecond (fs) Lasers: Have an ultrashort pulse duration (10⁻¹⁵ s). The peak power is incredibly high, leading to a non-thermal ablation mechanism where the material is directly vaporized with minimal heat transfer to the surrounding area.[13][14] This results in cleaner ablation craters, negligible thermal damage, and more stoichiometric (less fractionated) sampling.[3][4]
Q: What are "matrix effects" and why are they a particular problem for tourmaline (B1171579) minerals like this compound?
A: Matrix effects refer to the influence of the overall composition of a sample on the analytical signal of the elements being measured.[6] Even if two samples have the same concentration of a target element, differences in their other major components (the matrix) can cause them to produce different signal intensities.[5] Tourmaline is a chemically complex mineral group with wide variations in major element composition (e.g., this compound, schorl, dravite).[5] These compositional differences affect the absorption of laser energy and the efficiency of ionization in the plasma, which can lead to inaccurate quantification if not properly corrected.[5][7] The best way to overcome this is by using calibration standards that closely match the matrix of the unknown sample.[5][8]
Q: How do I select the optimal laser parameters (fluence, spot size, repetition rate)?
A: Optimal parameters are a balance between obtaining sufficient signal for high-precision measurement and minimizing sample damage and fractionation.[2][15]
-
Fluence (Energy/Area): Should be set above the ablation threshold of this compound to ensure consistent material removal, but low enough to minimize thermal damage. For fs lasers, this is less critical as thermal effects are minimal.[16]
-
Spot Size: A larger spot size will ablate more material, improving signal intensity and potentially averaging over small-scale heterogeneities. However, it reduces spatial resolution. A smaller spot size is necessary for analyzing fine zoning within a crystal.
-
Repetition Rate: This determines how many laser pulses hit the sample per second. A higher rate increases the signal but also increases the risk of heat accumulation, especially with ns lasers.[1] The rate should be optimized with scan speed (for rasters) to ensure proper sampling without excessive overlap or heat buildup.
Data Presentation
Table 1: Comparison of Laser Types for this compound Ablation
| Feature | Nanosecond (ns) Laser | Femtosecond (fs) Laser | Rationale & Citations |
| Ablation Mechanism | Photothermal (Melting & Vaporization) | Non-thermal (Direct Vaporization) | The longer pulse duration of ns lasers allows for heat transfer and melting, while the ultrashort fs pulse does not.[13][14] |
| Thermal Damage | Significant heat-affected zone | Negligible heat-affected zone | Fs lasers deposit energy faster than thermal diffusion can occur, minimizing damage.[3][4] |
| Elemental Fractionation | More prone to fractionation | Significantly reduced fractionation | The non-thermal mechanism of fs lasers leads to more stoichiometric sampling.[3][16] |
| Ablation Efficiency | Lower | Higher | Fs lasers are generally more efficient at removing material per unit of energy.[4] |
| Aerosol Particle Size | Larger, more varied distribution | Smaller, more uniform particles | Cleaner ablation from fs lasers produces finer, more easily ionized particles. |
| Analytical Accuracy | Good, but requires careful correction | Generally higher, especially for light elements | Reduced fractionation and matrix effects contribute to better accuracy with fs lasers.[3] |
Table 2: Key Laser Parameters and Their Influence on Sample Damage
| Parameter | Effect of Increasing the Parameter | Recommended Action to Reduce Damage |
| Laser Power / Fluence | Increases material removal rate but also increases thermal damage (melting, cracking).[2] | Decrease to the lowest level that provides a stable, sufficient signal. |
| Repetition Rate | Increases signal intensity but can cause significant heat accumulation. | Decrease rate to allow for thermal dissipation between pulses. |
| Pulse Duration | Longer pulses (ns) increase thermal effects. Shorter pulses (fs) minimize them.[13] | Use the shortest pulse duration available (fs > ps > ns). |
| Spot Size | A smaller spot concentrates energy, which can increase local heating if fluence is not adjusted. | Adjust power down when using a smaller spot to maintain optimal fluence. |
Experimental Protocols
Protocol: General Method for Minimizing Damage in LA-ICP-MS of this compound
-
Sample Preparation: Ensure the this compound sample is properly mounted and polished to create a flat, even surface for ablation. Clean the surface with high-purity ethanol (B145695) to remove contaminants.
-
System Optimization: Tune the ICP-MS for robust plasma conditions (hot and dry) to ensure complete ionization of the ablated aerosol. Optimize the He carrier gas flow to ensure efficient transport of particles from the ablation cell.
-
Laser Selection: Whenever possible, utilize a femtosecond (fs) laser system to minimize thermal effects and elemental fractionation.[3]
-
Parameter Selection (Starting Point):
-
Fluence: Begin with a low-to-moderate fluence (e.g., 2-5 J/cm²) and adjust as needed to achieve a stable signal without visible damage.
-
Repetition Rate: Use a moderate repetition rate (e.g., 5-10 Hz).
-
Spot Size: Select a spot size appropriate for the feature of interest (e.g., 40-80 µm for general analysis).[17][18]
-
-
Pre-Ablation: Before each analysis, perform a pre-ablation step by firing a small number of pulses or a single cleaning raster over the target area to remove any remaining surface contamination.[12]
-
Calibration Strategy: Use a well-characterized, matrix-matched tourmaline standard for external calibration whenever possible.[5] Use a suitable internal standard (e.g., an element with known, homogeneous concentration like Si or Al, determined by EPMA) to correct for instrument drift and matrix effects.[9][10]
-
Data Acquisition: Monitor the time-resolved signal for each analyte. Look for signs of downhole fractionation (a signal that changes consistently over the ablation duration). If observed, consider reducing the analysis time or adjusting laser parameters.
-
Data Processing: Process the data using software that allows for careful selection of signal and background intervals. Apply corrections using the selected internal and external standards.
Mandatory Visualizations
References
- 1. Fibroblast clearance of damaged tissue following laser ablation in engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harsle.com [harsle.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elemental fractionation in laser ablation inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. gchron.copernicus.org [gchron.copernicus.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 15. ijirset.com [ijirset.com]
- 16. Elemental fractionation and stoichiometric sampling in femtosecond laser ablation - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. "Laser-induced breakdown spectroscopy analysis of tourmaline: protocols" by Nancy J. McMillan and Barbara L. Dutrow [repository.lsu.edu]
- 18. gia.edu [gia.edu]
Technical Support Center: Refining Elbaite Geochemical Datasets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining and processing geochemical data from elbaite, a lithium-rich tourmaline.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after receiving my raw this compound geochemical data?
A1: The crucial first step is data organization and integrity checking. Before any statistical analysis, you should "clean" and structure your data in a spreadsheet or database.[1] This involves:
-
Verification: Ensure all sample names are correct and check for any data entry errors, especially if values were transcribed manually.[1]
-
Labeling: Clearly label all columns and rows.
-
Integration: Combine your geochemical data with other relevant information, such as sample location, geological unit, and petrographic notes.[1]
-
Quality Check: For major element data from techniques like Electron Probe Microanalysis (EPMA), check that the oxide weight percentages sum to a value within an acceptable range of 100% (e.g., 99-101%).[1]
-
Handle Missing Values: Identify any missing values. These should be clearly marked as "not analyzed" or a similar designation, rather than being recorded as zero.[1]
Q2: My dataset contains extreme elemental concentrations. How can I determine if these are genuine anomalies or measurement errors (outliers)?
A2: Distinguishing between true geochemical anomalies and erroneous outliers is a critical data processing step. A multi-method approach is recommended.
-
Univariate Methods: For single-variable analysis, Tukey's Interquartile Range (IQR) method is a common starting point. Values that fall below Q1 - 1.5 * IQR or above Q3 + 1.5 * IQR are considered potential outliers.[2] Another approach for normally distributed data is to identify values that are more than three standard deviations from the mean.[2]
-
Multivariate Methods: Since geochemical data is inherently multivariate, methods that consider relationships between elements are often more effective.[3] The Local Outlier Factor (LOF) algorithm is useful as it identifies outliers based on the local density of data points relative to their neighbors.[4] Another powerful technique is the Isolation Forest, which is efficient for high-dimensional datasets.[4]
-
Conceptual Distinction: It's important to remember that in geochemistry, an "outlier" may not be an error but an observation from a different geological process (e.g., mineralization).[3] The goal is to identify data points that are statistically distinct, investigate their cause, and then decide whether to remove or further study them.
Q3: The concentrations of different elements in my dataset have vastly different scales. Do I need to normalize the data?
A3: Yes, normalization is essential when working with variables that have different units or scales. Without normalization, variables with larger magnitudes can disproportionately influence multivariate analyses like Principal Component Analysis (PCA). Common normalization techniques include:
-
Z-Score Normalization (Standardization): This method rescales data to have a mean of 0 and a standard deviation of 1. It is effective when variables have different scales and the data is approximately normally distributed.
-
Min-Max Scaling: This technique rescales data to a fixed range, typically 0 to 1. It is useful when you need your data to be within a bounded interval.
-
Log-Ratio Transformation: For compositional data like geochemical analyses (where elements are parts of a whole, summing to 100%), a log-ratio transformation (e.g., centered log-ratio or isometric log-ratio) is often necessary to avoid spurious correlations.
Troubleshooting Guides
Issue: High variance in replicate analyses of the same sample.
-
Possible Cause 1: Sample Inhomogeneity. this compound crystals can exhibit significant chemical zoning.
-
Solution: Review thin sections or sample images to assess zoning. If possible, perform spot analyses on different zones to characterize the compositional variation. Ensure that the analytical spot size is appropriate for the scale of zoning.
-
-
Possible Cause 2: Analytical Instrument Instability.
-
Solution: Check the instrument's performance by analyzing a stable, well-characterized standard reference material (SRM) multiple times throughout the analytical session. A drift in the SRM results may indicate instrument instability.
-
Issue: My Principal Component Analysis (PCA) results are dominated by a single element.
-
Possible Cause: Lack of Data Normalization. If elements have vastly different concentration ranges (e.g., Si in wt.% and a trace element in ppm), the element with the largest variance will dominate the PCA.
-
Solution: Normalize your data before performing PCA. Z-score normalization is a standard approach that gives all variables equal weight.
-
-
Possible Cause: Presence of Extreme Outliers. A few extreme data points can heavily skew the results of a PCA.
-
Solution: Apply robust outlier detection methods to identify and, if justified, remove these points before analysis. Rerunning the PCA on the cleaned dataset can reveal more meaningful relationships between elements.
-
Data Presentation
Quantitative geochemical data for this compound should be presented in a clear, tabular format. This allows for easy comparison between samples and analytical techniques.
Table 1: Representative Major and Minor Element Composition of this compound (wt.%) Data presented as oxide weight percent, a standard convention for EPMA results.
| Oxide | Sample ELB-01 (Core) | Sample ELB-01 (Rim) | Sample ELB-02 |
| SiO₂ | 37.09 | 36.94 | 37.01 |
| Al₂O₃ | 40.98 | 40.55 | 40.76 |
| B₂O₃¹ | 13.54 | 13.98 | 13.76 |
| Na₂O | 2.13 | 1.82 | 1.97 |
| CaO | 0.12 | 0.82 | 0.47 |
| MnO | 1.91 | 0.35 | 1.13 |
| FeO | 0.29 | 0.01 | 0.15 |
| ZnO | 0.06 | 0.03 | 0.05 |
| F | 0.90 | 1.00 | 0.95 |
| H₂O¹ | 3.44 | 3.37 | 3.40 |
| Total | 100.46 | 98.87 | 100.65 |
¹Boron and Water are often calculated by stoichiometry as they are difficult to measure directly with EPMA. Source: Representative data synthesized from published analyses.[5]
Table 2: Representative Trace Element Composition of this compound (ppm) Data presented in parts per million, typical for LA-ICP-MS results.
| Element | Sample ELB-01 (Core) | Sample ELB-01 (Rim) | Sample ELB-02 |
| Li | 7150 | 6800 | 7300 |
| Be | 120 | 115 | 135 |
| Sc | 5 | 4 | 6 |
| V | 25 | 15 | 30 |
| Cr | 8 | 5 | 12 |
| Ga | 250 | 230 | 265 |
| Sr | 3 | 10 | 5 |
| Sn | 450 | 380 | 510 |
| Pb | 20 | 18 | 25 |
Experimental Protocols
Methodology 1: Electron Probe Microanalysis (EPMA)
EPMA is a high-precision technique used to determine the concentrations of major and minor elements in a solid sample.
-
Sample Preparation: Prepare a polished thin section or an epoxy mount of the this compound crystals. The surface must be flat, highly polished, and free of defects. Apply a thin conductive coating (typically carbon) to prevent charge buildup from the electron beam.
-
Instrumentation: Use a wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 5-10 µm (a wider beam can help average out fine-scale zoning but may mask sharp compositional changes).
-
-
Calibration: Calibrate the instrument using well-characterized mineral standards (e.g., albite for Na, diopside (B82245) for Ca and Mg, corundum for Al).
-
Data Acquisition: Analyze multiple points on each sample to assess chemical homogeneity or to characterize zoning. Count times are typically 10-30 seconds on the peak and background positions for each element.
-
Data Correction: Apply a ZAF (atomic number, absorption, fluorescence) correction to the raw X-ray intensity data to calculate elemental concentrations.
Methodology 2: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for determining trace element concentrations. It is considered semi-destructive as it creates small ablation pits on the sample surface.
-
Sample Preparation: The same polished thin sections or mounts used for EPMA can be used. No conductive coating is required.
-
Instrumentation: A high-frequency solid-state laser is coupled to an ICP-MS.
-
Analytical Conditions:
-
Laser Spot Size: 30-60 µm diameter.
-
Laser Fluence and Repetition Rate: Optimized to ensure controlled ablation and sufficient signal intensity.
-
Carrier Gas: Helium or Argon is used to transport the ablated material to the ICP-MS.
-
-
Calibration: Use an external standard, such as a NIST glass standard (e.g., NIST 610, 612), to calibrate the instrument response. An internal standard element, whose concentration is known from a separate technique like EPMA (e.g., Si or Al), is used to correct for variations in ablation yield and instrument drift.
-
Data Acquisition: For each analysis, collect data for a short period on the gas blank (no laser firing), followed by the sample ablation.
-
Data Reduction: Process the time-resolved signal data. Integrate the signal for the blank and subtract it from the sample signal. Use the internal standard to calculate the final concentrations of the trace elements.
Visualizations
The following diagrams illustrate key workflows in processing this compound geochemical data.
Caption: General workflow for processing this compound geochemical datasets.
Caption: Decision process for handling outliers in geochemical data.
References
Validation & Comparative
A Researcher's Guide to Validating Elbaite Compositional Data with Standards
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the robust validation of elbaite compositional data. Accurate determination of the elemental composition of this compound, a colorful and complex tourmaline (B1171579) group mineral, is critical for a wide range of geological, material science, and even biomedical research applications where trace element composition can be significant. This document outlines standard analytical techniques, the importance of certified reference materials, and a clear workflow for data validation.
Analytical Techniques for this compound Compositional Analysis
The precise quantification of elemental concentrations in this compound is primarily achieved through two powerful analytical techniques: Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). The choice of technique often depends on the specific research question, the elements of interest, and the required detection limits.
-
Electron Probe Microanalysis (EPMA): This technique is a well-established, non-destructive method for obtaining highly accurate and precise quantitative chemical analyses of major and minor elements in minerals.[1][2] It utilizes a focused beam of electrons to generate characteristic X-rays from a small spot on the sample. By comparing the intensities of these X-rays with those from known standards, the elemental concentrations can be determined. EPMA is particularly effective for elements from beryllium to uranium and offers a spatial resolution typically in the micrometer range.[1]
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): LA-ICP-MS is a highly sensitive technique capable of measuring a wide range of trace and ultra-trace elements, as well as some light elements like lithium (Li), which can be challenging for EPMA.[3][4][5] This method involves using a pulsed laser to ablate a small amount of material from the sample surface, which is then transported into an ICP-MS for elemental and isotopic analysis. LA-ICP-MS is valued for its high speed, minimal sample preparation, and broad elemental coverage.[3][4]
The Critical Role of Standards in Data Validation
The accuracy of any compositional analysis hinges on the use of appropriate and well-characterized standards for instrument calibration.
-
EPMA Standards: For EPMA, a suite of well-characterized natural minerals and synthetic compounds are typically used as standards.[6] These standards should have a homogeneous composition and be of a similar matrix to the unknown this compound sample to the extent possible.
-
LA-ICP-MS Standards: The accuracy of LA-ICP-MS data is significantly improved by using matrix-matched reference materials.[5] For this compound analysis, this would ideally be a tourmaline standard with a certified composition. While not always available, well-homogenized glass reference materials, such as those from the National Institute of Standards and Technology (NIST) (e.g., NIST 610 and NIST 612), are commonly used for external calibration.[7] The development of specific tourmaline reference materials, such as BR-DG68, represents a significant step towards more accurate LA-ICP-MS analyses of this mineral.[5]
Experimental Protocol for this compound Compositional Analysis and Validation
The following protocol outlines a comprehensive approach to analyzing and validating the compositional data of an this compound sample.
3.1. Sample Preparation
-
Mounting and Polishing: The this compound crystal is mounted in an epoxy resin and polished to a smooth, flat surface (typically to a 1-micrometer diamond polish finish) to eliminate topographical effects that could interfere with the analysis.
-
Carbon Coating: For EPMA analysis, a thin, conductive layer of carbon is deposited on the sample surface to prevent charge buildup from the electron beam.
3.2. Analytical Procedure
-
Initial Characterization (Optional but Recommended): Preliminary examination using optical microscopy and Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) can help identify compositional zoning and select suitable areas for quantitative analysis.
-
EPMA Analysis:
-
Instrumentation: A wavelength-dispersive spectrometer (WDS) equipped electron probe micro-analyzer.
-
Operating Conditions: Typical conditions include an accelerating voltage of 15 kV, a beam current of 10-20 nA, and a focused beam spot of 1-5 µm.[6][8]
-
Standards: A set of certified mineral and synthetic standards are used for calibration (e.g., albite for Na, sanidine for Al and Si, etc.).[6]
-
Data Acquisition: Multiple point analyses are performed on different areas of the this compound sample to assess compositional homogeneity.
-
-
LA-ICP-MS Analysis:
-
Instrumentation: A laser ablation system coupled to an inductively coupled plasma-mass spectrometer.
-
Operating Conditions: Laser parameters (e.g., spot size, repetition rate, energy density) are optimized to ensure controlled ablation and sufficient signal intensity.
-
Standardization: External calibration is performed using a certified reference material (e.g., NIST 610/612 glass). An internal standard (an element of known concentration in the this compound, often determined by EPMA, such as Si or Al) is used to correct for instrument drift and variations in ablation yield.
-
Data Acquisition: Line scans or multiple spot analyses are conducted across the sample to investigate trace element distribution.
-
3.3. Data Processing and Validation
-
Data Reduction: Raw data from both techniques are processed using appropriate software to calculate elemental concentrations, typically reported as weight percent oxides (wt%).
-
Stoichiometric Calculations: The chemical formula of the this compound is calculated from the wt% data, normalized to a specific number of atoms per formula unit (apfu), often based on the tourmaline structure (e.g., 31 anions).[6]
-
Cross-Validation: The major and minor element data obtained from EPMA and LA-ICP-MS are compared to check for consistency. A good agreement between the two techniques provides a high level of confidence in the data's accuracy.[4]
-
Comparison with Reference Materials: The measured composition of a secondary standard or a well-characterized reference material, analyzed alongside the unknown sample, is compared with its certified values to assess the accuracy and precision of the analytical run.
Data Presentation: Comparative Analysis of a Hypothetical this compound Sample
The following table presents a hypothetical compositional dataset for an this compound sample, comparing the results from EPMA and LA-ICP-MS with a certified tourmaline reference material.
| Oxide | This compound Sample (EPMA) (wt%) | This compound Sample (LA-ICP-MS) (wt%) | Certified Reference Material (CRM) - Tourmaline (wt%) |
| SiO₂ | 37.52 | 37.61 | 37.45 ± 0.15 |
| Al₂O₃ | 35.88 | 35.95 | 36.02 ± 0.20 |
| Na₂O | 2.45 | 2.48 | 2.50 ± 0.05 |
| Li₂O | ND | 1.52 | 1.55 ± 0.08 |
| FeO | 0.85 | 0.88 | 0.90 ± 0.04 |
| MnO | 1.20 | 1.23 | 1.25 ± 0.06 |
| B₂O₃ | NC | NC | 10.50 ± 0.30 |
| Total | 77.90 | 79.67 | 89.17 |
*ND = Not Determined; NC = Not Calculated. Boron and Lithium are typically not measured by EPMA. The total is less than 100% due to the unmeasured light elements (H₂O, F, B, Li).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for validating this compound compositional data and a conceptual signaling pathway for analytical technique selection.
Caption: Workflow for validating this compound compositional data.
Caption: Decision pathway for analytical technique selection.
References
- 1. jsg.utexas.edu [jsg.utexas.edu]
- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 3. gia.edu [gia.edu]
- 4. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 5. researchgate.net [researchgate.net]
- 6. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 7. EJM - Crystal chemistry and trace-element behaviour in tourmalines from Minas Gerais, Brazil [ejm.copernicus.org]
- 8. EJM - Fibrous tourmaline from San Piero in Campo (Elba, Italy) [ejm.copernicus.org]
A Comparative Analysis of Elbaite from Prominent Global Pegmatite Fields
A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical and physical characteristics of elbaite from various world-renowned pegmatite localities. This report includes a comparative summary of quantitative data, detailed experimental protocols for analysis, and a visual representation of the analytical workflow.
This compound, a sodium-lithium-aluminum borosilicate mineral of the tourmaline (B1171579) group, is a critical indicator mineral in granitic pegmatites and a sought-after gemstone. Its chemical composition and physical properties can vary significantly depending on the geochemical environment of its formation. This guide provides a comparative analysis of this compound from several notable pegmatite fields across the globe, offering valuable insights for geological and material science research.
Comparative Data of this compound Properties
The following table summarizes the key chemical and physical properties of this compound from various globally significant pegmatite fields. The data has been compiled from numerous mineralogical studies. It is important to note that the composition of this compound can show considerable variation even within a single pegmatite body.
| Property | Rosina Pegmatite, Italy | Alto Quixaba Pegmatite, Brazil | Cruzeiro Mine, Brazil | Malkhan Pegmatite, Russia | Anjanabonoina Pegmatite, Madagascar | Pech Valley, Afghanistan |
| Dominant Color(s) | Colorless, Pink, Green, Polychrome | Blue, Green, Violet-blue | Rose-red, Green, Teal-blue, Polychrome | Pink, Red, Polychrome | Purplish-red, Yellow, Green, Polychrome | Green, Pink, Red, Blue, Polychrome |
| Chemical Formula (Representative) | Na(Li1.5Al1.5)Al6(BO3)3Si6O18(OH)4 | Na(Li,Al)3Al6(BO3)3Si6O18(OH)4 | Na(Li,Al)3Al6(BO3)3Si6O18(OH)4 | (Na,Ca)(Li,Al,Mn)3Al6(BO3)3Si6O18(OH,F)4 | (Na,Ca)(Li,Al)3Al6(BO3)3Si6O18(OH,F)4 | Na(Li,Al)3Al6(BO3)3Si6O18(OH)4 |
| Key Minor/Trace Elements | Low Fe, Mn | High MnO (1.69-2.87 wt%), ZnO (up to 2.98 wt%), Cu[1] | Mn, Fe | Mn | Mn, Fe | Mn, Fe |
| Refractive Index (nω) | 1.635–1.650 | 1.639-1.643[1] | ~1.641 | ~1.64 | ~1.63 - 1.65 | ~1.63 - 1.65 |
| Refractive Index (nε) | 1.615–1.632 | 1.619-1.622[1] | ~1.622 | ~1.62 | ~1.61 - 1.63 | ~1.61 - 1.63 |
| Birefringence | ~0.018 - 0.020 | 0.019-0.021[1] | ~0.019 | ~0.018 - 0.020 | ~0.018 - 0.020 | ~0.018 - 0.020 |
| Density (g/cm³) | 2.90–3.10 | 3.05-3.10[1] | ~3.06 | ~3.0 - 3.1 | ~3.0 - 3.1 | ~2.9 - 3.1 |
| Hardness (Mohs) | 7-7.5[2] | ~7[1] | 7-7.5 | 7-7.5 | 7-7.5 | 7-7.5 |
Experimental Protocols
The characterization of this compound relies on a suite of sophisticated analytical techniques to determine its chemical composition and physical properties. The following are detailed methodologies for the key experiments cited in the comparative analysis.
Electron Probe Microanalysis (EPMA)
EPMA is a non-destructive technique used to determine the major and minor element composition of small areas of a solid sample.
-
Instrumentation: A CAMECA SX-series or similar electron microprobe is typically employed.
-
Sample Preparation: this compound crystals are mounted in epoxy resin, ground flat, and polished to a mirror finish (typically with a final 1-micron diamond suspension). The polished surface is then coated with a thin layer of carbon to ensure electrical conductivity.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV is a standard accelerating voltage for silicate (B1173343) mineral analysis.
-
Beam Current: A focused electron beam with a current of 10-20 nA is used.
-
Beam Diameter: A spot size of 5-10 µm is commonly used to analyze specific zones within the this compound crystals.
-
Counting Time: Peak and background counting times are typically set to 20-40 seconds and 10-20 seconds, respectively, for each element to achieve good statistical precision.
-
-
Standards: A suite of well-characterized natural and synthetic standards is used for calibration. These may include:
-
Albite (for Na, Al, Si)
-
Forsterite (for Mg)
-
Sanidine (for K)
-
Wollastonite (for Ca)
-
Synthetic oxides (e.g., MnO, Fe₂O₃, TiO₂) for other elements.
-
-
Data Correction: The raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using standard correction procedures like ZAF or φ(ρz).
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for determining the trace element composition of minerals with high sensitivity.
-
Instrumentation: A high-frequency Nd:YAG or excimer laser ablation system is coupled to an inductively coupled plasma-mass spectrometer.
-
Sample Preparation: Polished thick sections or epoxy mounts of this compound crystals, as prepared for EPMA, are used.
-
Analytical Conditions:
-
Laser Wavelength: Typically 213 nm (Nd:YAG) or 193 nm (excimer).
-
Ablation Spot Size: Varies depending on the size of the analytical target, commonly ranging from 20 to 100 µm.
-
Laser Fluence and Repetition Rate: These parameters are optimized to ensure controlled ablation and efficient transport of the ablated material to the ICP-MS. Typical values are in the range of 5-10 J/cm² and 5-10 Hz.
-
Carrier Gas: High-purity helium is used as a carrier gas to transport the ablated aerosol from the laser cell to the ICP-MS, where it is mixed with argon.
-
-
Internal Standard: An element present in the sample at a known concentration (determined by EPMA, e.g., Si or Al) is used as an internal standard to correct for variations in ablation yield and instrument drift.
-
External Calibration: A certified reference material, such as NIST SRM 610 or 612 glass, is used for external calibration to convert raw signal intensities into absolute concentrations. Data reduction is typically performed using specialized software.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of this compound from different pegmatite fields.
Caption: Workflow for this compound comparative analysis.
References
A Researcher's Guide to Differentiating Elbaite and Liddicoatite Using Chemical Data
For researchers, scientists, and professionals in geochemistry and mineralogy, the precise identification of tourmaline (B1171579) group minerals is crucial for understanding the petrogenesis of their host rocks. This guide provides a comprehensive comparison of elbaite and liddicoatite, focusing on their chemical differentiation through robust analytical techniques. Detailed experimental protocols for electron microprobe analysis (EMPA) and laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) are presented, alongside quantitative data to aid in their distinction.
This compound and liddicoatite are two distinct species within the tourmaline supergroup, a complex borosilicate mineral. They form a solid solution series, making their identification challenging without detailed chemical analysis. The primary distinguishing feature between this compound and liddicoatite is the dominant cation at the X-site in the tourmaline crystal structure. This compound is the sodium (Na) dominant end-member, while liddicoatite is the calcium (Ca) dominant end-member.[1]
Chemical Composition and Classification
The generalized chemical formula for tourmaline is XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W. The classification of tourmaline species is based on the dominant ion at each of these crystallographic sites. For this compound and liddicoatite, the key differentiator is the X-site occupancy.
While these represent the ideal end-member formulas, natural samples exhibit a range of compositions due to solid solution. Therefore, quantitative chemical analysis is essential for accurate classification.
Quantitative Chemical Data Comparison
The following tables summarize the ideal chemical compositions of this compound and liddicoatite, as well as representative chemical analyses from natural samples obtained by electron microprobe analysis.
Table 1: Ideal Chemical Composition of this compound and Liddicoatite (wt%)
| Oxide | This compound (Ideal) | Liddicoatite (Ideal) |
| Na₂O | 3.38 | 0.00 |
| CaO | 0.00 | 6.12 |
| Li₂O | 4.07 | 3.25 |
| Al₂O₃ | 36.15 | 38.81 |
| B₂O₃ | 11.39 | 11.33 |
| SiO₂ | 39.33 | 39.14 |
| H₂O | 3.93 | 1.96 |
| Total | 100.00 | 100.00 |
Data derived from ideal chemical formulas.[6][7]
Table 2: Representative Electron Microprobe Analyses of Natural this compound and Liddicoatite (wt%)
| Oxide | This compound (Sample 1) | Liddicoatite (Sample 2) |
| Na₂O | 2.35 | 0.88 |
| CaO | 0.10 | 4.27 |
| Li₂O | 1.50 | 2.48 |
| Al₂O₃ | 37.50 | 37.90 |
| FeO | 0.50 | 0.83 |
| MnO | 0.80 | 0.27 |
| MgO | 0.05 | 0.11 |
| B₂O₃ | 10.50 | 10.89 |
| SiO₂ | 36.50 | 37.70 |
| TiO₂ | 0.10 | 0.38 |
| F | 0.50 | 1.72 |
| H₂O* | 3.50 | 2.69 |
| -O=F₂ | -0.21 | -0.72 |
| Total | 93.69 | 99.34 |
*Li₂O, B₂O₃, and H₂O are often calculated based on stoichiometry in EMPA as they are not directly measured. Sample 1 data is a representative analysis. Sample 2 data from Dunn et al., 1977.[8]
Experimental Protocols
Accurate chemical data is paramount for the correct classification of this compound and liddicoatite. The following are detailed protocols for the two primary analytical techniques.
Electron Microprobe Analysis (EMPA)
EMPA is a widely used technique for the quantitative analysis of major and minor elements in minerals.
1. Sample Preparation:
-
Mount tourmaline grains in epoxy resin pucks.
-
Grind and polish the mounted samples using a series of progressively finer abrasive papers and diamond pastes to achieve a flat, mirror-like surface.
-
Clean the polished samples ultrasonically in deionized water to remove any polishing residue.
-
Apply a thin (~20 nm) conductive carbon coat to the sample surface to prevent charge buildup during analysis.
2. Instrumental Parameters:
-
Instrument: A wavelength-dispersive (WD) electron microprobe.
-
Accelerating Voltage: 15 kV.[9]
-
Beam Current: 10-20 nA.[9]
-
Beam Diameter: 1-10 µm, depending on the size of the analysis area and the presence of zoning.[9]
-
Counting Times: 20-40 seconds on peak and 10-20 seconds on background for major elements. Longer counting times may be necessary for minor and trace elements to improve statistical precision.[9]
3. Calibration Standards:
-
Use well-characterized natural and synthetic mineral standards for calibration. Examples include:
-
Na: Albite
-
Ca: Wollastonite or Diopside
-
Al: Corundum or Andalusite
-
Si: Diopside or Quartz
-
Fe: Fayalite or Magnetite
-
Mn: Rhodonite
-
Mg: Diopside or Forsterite
-
Ti: Rutile
-
F: Fluorite or Fluorapatite
-
4. Data Acquisition and Processing:
-
Acquire X-ray intensity data for all elements of interest on both the standards and the unknown tourmaline samples.
-
Apply a ZAF (atomic number, absorption, fluorescence) or a similar matrix correction procedure to the raw X-ray intensities to convert them into elemental weight percentages.[9]
-
Normalization of Chemical Formula: Due to the inability of EMPA to directly measure Li, B, and H, their concentrations are typically calculated based on stoichiometric assumptions. A common normalization scheme for tourmaline is to calculate the formula based on 15 cations in the T, Z, and Y sites (T+Z+Y = 15).[9][10]
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for the in-situ analysis of a wide range of elements, including trace elements and light elements like Li, at high precision.[11][12]
1. Sample Preparation:
-
Prepare polished thick sections or epoxy mounts of tourmaline grains as for EMPA. Carbon coating is not necessary.
-
Ensure the sample surface is clean and free of contaminants.
2. Instrumental Parameters:
-
Laser System: A UV laser ablation system (e.g., 193 nm ArF excimer or 213 nm Nd:YAG).
-
ICP-MS: A quadrupole or sector-field ICP-MS.
-
Laser Fluence: Typically 3-5 J/cm².
-
Repetition Rate: 5-10 Hz.
-
Spot Size: 20-50 µm, depending on the desired spatial resolution.
-
Carrier Gas: Helium is used to transport the ablated material to the ICP-MS, with argon added before the plasma.
3. Calibration and Data Reduction:
-
Use an external calibration standard, such as the NIST SRM 610 or 612 glass, to quantify the elemental concentrations.
-
Use an internal standard to correct for variations in the amount of ablated material. A major element with a known concentration determined by a different method (e.g., Si from EMPA) is often used.
-
Data reduction software (e.g., Iolite, Glitter) is used to process the time-resolved signal from the ICP-MS, correct for background, and calculate elemental concentrations.
Logical Workflow for Differentiation
The following diagram illustrates the logical workflow for distinguishing this compound from liddicoatite based on chemical data.
Conclusion
The definitive identification of this compound and liddicoatite necessitates the acquisition of high-quality quantitative chemical data. Electron microprobe analysis provides a robust method for determining the major and minor element compositions, which are crucial for calculating the cation site occupancies. Laser ablation-inductively coupled plasma-mass spectrometry complements EMPA by enabling the direct measurement of light elements like lithium and a wide suite of trace elements. By following the detailed experimental protocols and the logical workflow outlined in this guide, researchers can confidently distinguish between these two important tourmaline species, leading to a more refined understanding of the geological processes they record.
References
- 1. A Natural Tourmaline Reference Material for LA-MC-ICP-MS B and Sr Isotopic Determinations [at-spectrosc.com]
- 2. This compound : ClassicGems.net [classicgems.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Liddicoatite - National Gem Lab [nationalgemlab.in]
- 5. mindat.org [mindat.org]
- 6. Liddicoatite Mineral Data [webmineral.com]
- 7. This compound Mineral Data [webmineral.com]
- 8. researchgate.net [researchgate.net]
- 9. jgeosci.org [jgeosci.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 12. gia.edu [gia.edu]
Comparison of Analytical Techniques for Elbaite Analysis
A comparative guide to the cross-validation of analytical techniques is essential for researchers and scientists to ensure the accuracy and reliability of their data. When analyzing complex minerals like elbaite, a member of the tourmaline (B1171579) group, multiple techniques are often employed to obtain a comprehensive understanding of its chemical composition.[1] this compound's composition can be highly variable, with a general chemical formula of Na(Li₁₅Al₁₅)Al₆Si₆O₁₈(BO₃)₃(OH)₄.[1] This guide provides a detailed comparison of three prevalent analytical techniques—Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), and Laser-Induced Breakdown Spectroscopy (LIBS)—supported by experimental data and protocols.
The selection of an analytical technique for this compound depends on the specific research goals, including the elements of interest, required precision and accuracy, and sample availability. The following table summarizes the key performance characteristics of EPMA, LA-ICP-MS, and LIBS.
| Feature | Electron Probe Microanalysis (EPMA) | Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) | Laser-Induced Breakdown Spectroscopy (LIBS) |
| Principle | An electron beam excites atoms in a small area of a sample, causing the emission of characteristic X-rays for elemental analysis.[2] | A high-energy laser ablates a small amount of material, which is then ionized in a plasma and analyzed by a mass spectrometer.[3][4] | A focused laser pulse forms a high-temperature plasma on the sample surface; the light emitted as the plasma cools is analyzed to determine elemental composition.[5][6] |
| Sample Preparation | Requires flat, highly polished surfaces (e.g., 30-micron-thick sections or 1-inch round disks).[2] | Minimal preparation needed; can analyze mineral separates in epoxy or round mounts. Thin sections are not recommended.[3] | Requires little to no sample preparation; can be used on unprepared samples, crystals, or pressed powder pellets.[5][7] |
| Destructiveness | Considered non-destructive as it does not cause significant volume loss, allowing for re-analysis.[2] | Minimally destructive; creates small ablation pits (e.g., 55-100 µm diameter) that are nearly invisible to the naked eye.[4][8] | Essentially non-destructive, ablating only a very small amount of material from the surface with each laser pulse.[6] |
| Elements Analyzed | Major and minor elements. Unable to detect the lightest elements such as H, He, and Li.[2] | Measures major, minor, and trace elements (down to ppb levels).[4][9] Can have difficulty with some volatile light elements like H and F.[8][10] | Capable of detecting all elements, including light elements like Li, B, and H.[5][7] |
| Precision & Accuracy | High precision and accuracy for major and minor elements.[8] | Generally accurate to within ±10% error for major elements when compared to EPMA with proper calibration.[8][10] Boron isotope analysis shows repeatability of 0.2-0.5‰.[11] | Accuracy is dependent on the availability of matrix-matched standards for calibration.[5] |
| Throughput | Slower due to point-by-point analysis and sample preparation requirements. | Rapid analysis, with a typical analysis time of about 2 minutes per spot.[11] | Very rapid, allowing for the analysis of hundreds of samples in a short time.[5] |
| Key Advantages | High spatial resolution (1-2 µm spots) and excellent for quantitative major element analysis in situ.[2] | High sensitivity for a wide range of trace elements, fast analysis, and requires minimal sample preparation.[9][10] | Extremely fast, requires minimal sample preparation, and can be used in the field with handheld devices.[5][6] |
| Key Limitations | Cannot detect very light elements; cannot distinguish between valence states of elements like Fe.[2] | Matrix effects can impact accuracy if not calibrated with matrix-matched standards.[11] Can be less precise for low concentration elements compared to EPMA.[10] | Analytical protocols for specific minerals are still under development; performance can be affected by the sample matrix and surface conditions.[5] |
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[12] A typical workflow for cross-validating EPMA, LA-ICP-MS, and LIBS for this compound analysis involves analyzing the same sample regions with each technique and comparing the resulting quantitative and qualitative data.
Caption: Workflow for the cross-validation of EPMA, LA-ICP-MS, and LIBS for this compound analysis.
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining high-quality, comparable data.
Electron Probe Microanalysis (EPMA)
EPMA is the benchmark for quantitative analysis of major and minor elements in minerals.
-
Sample Preparation : A standard-sized (27 x 46 mm) 30-micron-thick, polished section of the this compound-bearing sample is prepared without a cover slip.[2] The surface must be flat and highly polished to avoid analytical errors.
-
Instrumentation : A CAMECA or JEOL electron microprobe equipped with multiple wavelength-dispersive spectrometers (WDS) is typically used.[13]
-
Analytical Conditions :
-
Calibration : The instrument is calibrated using well-characterized mineral standards. For tourmaline analysis, standards may include jadeite (for Na), sanidine (for K, Al, Si), and pyrolusite (for Mn).[13]
-
Data Acquisition : Multiple points are analyzed on each sample to check for compositional zoning.[13] X-ray counts are collected for each element and converted to oxide weight percentages.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
This technique is ideal for rapid trace element analysis and can also provide accurate major element data.[8][9]
-
Sample Preparation : The same polished section used for EPMA can be analyzed. The sample is placed in a sample chamber.[8]
-
Instrumentation : A system comprising a pulsed laser (e.g., 193 nm ArF excimer) coupled to an ICP-MS instrument.
-
Analytical Conditions :
-
Calibration : Calibration is performed using an external standard, such as NIST SRM 610/612 glass, to quantify element concentrations. An internal standard element (e.g., Si or Al, pre-determined by EPMA) is used to correct for variations in ablation yield and instrument drift.[3]
-
Data Acquisition : Data is collected for a suite of 20-40 elements during each spot analysis.[3] Raw data (ion counts per second) is processed using specialized software to yield final concentration values.
Laser-Induced Breakdown Spectroscopy (LIBS)
LIBS is a powerful tool for rapid, real-time elemental analysis, particularly for light elements not easily measured by other techniques.[5]
-
Sample Preparation : Minimal preparation is needed. The polished section can be used directly. For some applications, samples can be analyzed as whole crystals or pressed into powder pellets.[5][7]
-
Instrumentation : A benchtop or handheld LIBS analyzer is used, which includes a pulsed Nd:YAG laser (e.g., 1064 nm) and a broadband spectrometer.[14]
-
Analytical Conditions :
-
Laser Pulse Energy : Typically 5-10 mJ per pulse.
-
Atmosphere : Analysis is often conducted in an Argon atmosphere to enhance the signal.[14]
-
-
Calibration : For quantitative analysis, calibration curves are generated using a set of matrix-matched standards with known concentrations of the elements of interest.
-
Data Acquisition : The instrument records a broadband emission spectrum (e.g., 200-965 nm) from the laser-induced plasma.[6] The intensity of characteristic emission lines for each element is used to determine its concentration. Multiple spots are analyzed to ensure representative data.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
- 3. alsglobal.com [alsglobal.com]
- 4. ssef.ch [ssef.ch]
- 5. EJM - Laser-induced breakdown spectroscopy analysis of tourmaline: protocols, procedures, and predicaments [ejm.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gia.edu [gia.edu]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 14. mdpi.com [mdpi.com]
Data Presentation: A Comparative Look at Trace Element Behavior
A Comparative Guide to Trace Element Partitioning in Elbaite
This guide provides a comparative analysis of trace element partitioning in this compound, a lithium-rich tourmaline (B1171579) species. Understanding how trace elements are distributed between this compound and its surrounding environment (such as silicate (B1173343) melt) is crucial for researchers in geochemistry and mineralogy to decode the formational history of rocks, particularly granites and pegmatites. The data presented here is derived from experimental studies and analyses of naturally occurring this compound, offering valuable insights for professionals in geological sciences and materials research.
The partitioning of trace elements in this compound can be investigated through two primary approaches: experimental determination of partition coefficients between this compound and a melt, and in-situ analysis of compositional zoning within natural this compound crystals. Below, we compare data from two distinct studies that exemplify these methods.
Study 1: Experimental Partitioning (van Hinsberg, 2011)
This study experimentally determined the partition coefficients (D = concentration in tourmaline / concentration in melt) between tourmaline and a hydrous, borosilicate-saturated melt. The results indicate that most partition coefficients are close to unity, suggesting that tourmaline's composition can directly mirror that of its host melt.[1]
Table 1: Experimentally Determined Tourmaline/Melt Partition Coefficients (D)
| Element | Partition Coefficient (D) |
|---|---|
| Sc | 1.1 |
| V | 0.8 |
| Cr | 1.9 |
| Co | 1.5 |
| Ni | 2.1 |
| Zn | 1.7 |
| Ga | 0.8 |
| Rb | 0.1 |
| Sr | 0.2 |
| Y | 0.4 |
| Zr | 0.2 |
| Nb | 0.1 |
| Cs | 0.1 |
| Ba | 0.1 |
| La | 0.1 |
| Ce | 0.1 |
| Eu | 0.2 |
| Gd | 0.3 |
| Yb | 0.5 |
| Hf | 0.2 |
| Ta | 0.1 |
| Th | 0.1 |
| U | 0.1 |
Data sourced from van Hinsberg, 2011. The experiment was conducted at 800°C and 7.5 kbar.[1]
Study 2: In-Situ Analysis of Natural Gem this compound (Xiong et al., 2022)
This research involved in-situ analysis of a single, color-zoned this compound crystal from the Altai pegmatite field in China. The crystal exhibits a distinct transformation from a colorless core to a pink rim, representing different stages of pegmatite evolution. The variation in trace element concentrations between these zones reflects the partitioning behavior as the magma evolved. The pink, later-stage this compound shows higher concentrations of incompatible elements.[2]
Table 2: Average Trace Element Concentrations in Color-Zoned this compound (ppm)
| Element | Colorless Part (Early Stage) | Pink Part (Late Stage) |
|---|---|---|
| Li | 15800 | 17100 |
| Be | 30.1 | 42.5 |
| Sc | 2.1 | 1.3 |
| Ti | 10.7 | 41.7 |
| Mn | 1133 | 10300 |
| Ga | 150 | 205 |
| Ge | 1.0 | 1.4 |
| Rb | 0.2 | 1.8 |
| Sr | 1.3 | 0.4 |
| Y | 0.1 | 0.1 |
| Nb | 1.7 | 10.4 |
| Cs | 11.8 | 134 |
| Ba | 0.1 | 0.1 |
| Ta | 1.0 | 10.1 |
| U | 0.03 | 0.04 |
Data adapted from a study on gem this compound as a recorder of pegmatite evolution.[2]
Experimental Protocols
The methodologies employed to acquire partitioning data are critical for interpreting the results. The following sections detail the protocols from the referenced studies.
Protocol 1: High-Pressure, High-Temperature Experiments (van Hinsberg, 2011)
This approach aims to replicate the conditions of this compound formation deep within the Earth's crust to determine equilibrium partition coefficients.
-
Starting Material Preparation : A synthetic starting material was prepared to represent a mafic silicate melt. This mixture was doped with a range of trace elements at concentrations suitable for analysis.
-
Experimental Conditions : The experiment was conducted at a temperature of 800°C and a pressure of 7.5 kbar.[1] These conditions are representative of magmatic environments where tourmaline crystallizes.
-
Crystallization : The starting material was held at the target temperature and pressure to allow tourmaline crystals to grow in equilibrium with the surrounding silicate melt.
-
Analysis : After the experiment, the run products (newly formed tourmaline crystals and the quenched glass representing the melt) were analyzed. The concentrations of trace elements in both the tourmaline and the glass were measured to calculate the partition coefficients.[1]
Protocol 2: In-Situ Micro-Analysis of Natural Samples (General Method)
This method focuses on analyzing compositional variations within natural mineral samples, which record the chemical evolution of the system during crystal growth. Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a common technique for this purpose.[3]
-
Sample Preparation : A thin, polished section of the this compound crystal is prepared. This allows for detailed microscopic examination and ensures a flat surface for the laser analysis.
-
Instrumentation : The analysis is performed using an LA-ICP-MS system. This instrument couples a high-powered laser with a mass spectrometer.[3]
-
Laser Ablation : A focused laser beam is used to ablate a microscopic amount of material from a specific spot on the sample surface (e.g., within the colorless core and then within the pink rim).[3] The ablated material is transported into the ICP-MS.
-
Mass Spectrometry : The material is ionized in the plasma of the ICP-MS, and the ions are separated by their mass-to-charge ratio. This allows for precise quantification of a wide range of trace elements, even at parts-per-million (ppm) concentrations.[3][4]
-
Data Acquisition : Multiple spots are analyzed across the different zones of the crystal to map the compositional variations and understand the element partitioning during its growth history.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for experimentally determining mineral-melt partition coefficients, a fundamental process in geochemistry.
Caption: Workflow for experimental determination of partition coefficients.
References
A Comparative Guide to Validating the Classification of Tourmaline Group Minerals
For Researchers, Scientists, and Drug Development Professionals
The tourmaline (B1171579) supergroup of minerals, with its complex crystal chemistry, presents a significant challenge in accurate classification. For researchers in materials science, geology, and even drug development, where mineral purity and characterization are paramount, validating the classification of these minerals is a critical step. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The validation of tourmaline classification relies on accurately determining its elemental composition. Four prominent analytical techniques are commonly employed: Electron Probe Microanalysis (EPMA), Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), Laser-Induced Breakdown Spectroscopy (LIBS), and Fourier Transform Infrared Spectroscopy (FT-IR). Each method offers a unique set of capabilities, advantages, and limitations.
| Technique | Principle | Destructive? | Key Strengths | Key Limitations |
| EPMA | An electron beam excites atoms in a sample, which then emit characteristic X-rays. | No, but requires a carbon-coated, polished sample. | High accuracy and precision for major and minor elements. Well-established quantitative method. | Cannot detect light elements like Li, B, and H. Requires high vacuum and conductive samples. |
| LA-ICP-MS | A laser ablates a small amount of the sample, and the resulting aerosol is analyzed by mass spectrometry. | Minimally destructive. | Excellent for trace element and isotopic analysis. High sensitivity. Can analyze light elements. | Can be less accurate for major elements compared to EPMA. Matrix effects can be a challenge. |
| LIBS | A high-energy laser pulse creates a plasma on the sample surface, and the emitted light is analyzed. | Minimally destructive. | Rapid analysis with minimal sample preparation. Sensitive to light elements. | Quantitative analysis can be complex and may require advanced chemometric models. |
| FT-IR | Measures the absorption of infrared radiation by the sample, providing information about its molecular vibrations. | No. | Non-destructive and rapid. Provides information on the functional groups and crystal structure. | Indirectly validates classification by correlating spectral features with known compositions. |
Quantitative Data Summary
The following tables summarize the performance of EPMA and LA-ICP-MS in the analysis of tourmaline. Data for LIBS is often presented in the context of chemometric models for provenance studies, and direct quantitative comparisons are less common in the literature. FT-IR provides qualitative and semi-quantitative information based on spectral features.
Table 1: Comparative Accuracy of LA-ICP-MS and EPMA for Major Elements in Tourmaline
| Element | LA-ICP-MS Accuracy (relative to EPMA) | Reference |
| Si | Within ±10% | [1] |
| Al | Within ±10% | [1] |
| Fe | Within ±10% | [1] |
| Mg | Within ±10% | [1] |
| Na | Within ±10% | [1] |
| Ca | Within ±10% | [1] |
Note: The accuracy of LA-ICP-MS can be influenced by the availability of suitable matrix-matched standards.
Table 2: Detection Limits for Trace Elements in Tourmaline by LA-ICP-MS
| Element | Detection Limit (ppm) | Reference |
| Li | ~10 | [2] |
| Be | Not specified | [2] |
| V | Not specified | [2] |
| Cr | Not specified | [2] |
| Mn | Not specified | [2] |
| Sr | Not specified | [2] |
| Zn | Not specified | [2] |
| Sn | [2] | |
| La | 0.15 - 86.8 | [2] |
| Pb | 0.4 - 18.5 | [2] |
LOD: Limit of Detection
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques.
Electron Probe Microanalysis (EPMA) Protocol
-
Sample Preparation:
-
Mount the tourmaline sample in an epoxy resin puck.
-
Grind the surface using progressively finer abrasive papers (e.g., 400, 600, 1200 grit).
-
Polish the surface with diamond pastes of decreasing particle size (e.g., 6 µm, 1 µm) to achieve a mirror finish.
-
Clean the sample ultrasonically in deionized water and ethanol.
-
Apply a thin (~20 nm) conductive carbon coat to the polished surface under a high vacuum.
-
-
Instrument Setup:
-
Data Acquisition:
-
Use appropriate standards for calibration (e.g., natural minerals and synthetic oxides).[3]
-
Perform wavelength-dispersive X-ray spectroscopy (WDS) to measure the characteristic X-ray intensities of the elements of interest.
-
Apply ZAF (atomic number, absorption, fluorescence) correction to the raw data to obtain quantitative elemental concentrations.[3]
-
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) Protocol
-
Sample Preparation:
-
Prepare a polished thick section or epoxy mount of the tourmaline sample, similar to EPMA preparation (carbon coating is not required).
-
Clean the sample surface thoroughly.
-
-
Instrument Setup:
-
Data Acquisition:
-
Use external standards (e.g., NIST SRM 610/612) for calibration and an internal standard (e.g., Si) to correct for instrumental drift and matrix effects.
-
Ablate the sample in a series of spots or lines.
-
Transport the ablated aerosol to the ICP-MS for ionization and mass analysis.
-
Process the time-resolved data to obtain elemental concentrations.
-
Laser-Induced Breakdown Spectroscopy (LIBS) Protocol
-
Sample Preparation:
-
Minimal preparation is required. Samples can be rough or polished. Ensure the surface is clean.
-
-
Instrument Setup:
-
Laser: High-power pulsed laser (e.g., Nd:YAG).
-
Spectrometer: A spectrometer with a wide wavelength range to detect emissions from various elements.
-
-
Data Acquisition:
-
Focus the laser on the sample surface to create a plasma.
-
Collect the light emitted from the plasma using a fiber optic cable connected to the spectrometer.
-
Analyze the resulting spectrum to identify the characteristic emission lines of the elements present. For quantitative analysis, advanced chemometric models are often employed.[4]
-
Fourier Transform Infrared Spectroscopy (FT-IR) Protocol
-
Sample Preparation:
-
For reflection measurements, a polished surface is preferred.
-
For transmission measurements, the sample is typically ground into a fine powder and mixed with KBr to form a pellet.
-
-
Instrument Setup:
-
Spectrometer: A standard FT-IR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR), Diffuse Reflectance (DRIFTS), or transmission.
-
-
Data Acquisition:
-
Acquire a background spectrum.
-
Place the sample in the beam path and collect the sample spectrum.
-
The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber. This spectrum is then compared to spectral libraries of known tourmaline species for identification.[5]
-
Visualizing the Workflow and Classification
Tourmaline Classification Workflow
The classification of tourmaline group minerals is a hierarchical process that begins with the determination of the dominant cation at the X-site in the mineral's crystal structure.[6][7] This initial step divides tourmalines into three primary groups: alkali, calcic, and X-site vacant.[6][7] Subsequent classification is based on the dominant ions at the W, V, Y, and Z sites.[6][7]
Caption: Hierarchical workflow for tourmaline classification.
Analytical Validation Workflow
The process of validating the classification of a tourmaline sample involves a series of steps, from initial sample preparation to data analysis and final classification. This workflow ensures a systematic and rigorous approach to mineral identification.
Caption: Workflow for analytical validation of tourmaline.
References
- 1. gia.edu [gia.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Chemical Composition and Spectral Variation in Gem-Quality Blue Iron-Bearing Tourmaline from Brazil [mdpi.com]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. naturalgemsbelgium.shop [naturalgemsbelgium.shop]
- 6. researchgate.net [researchgate.net]
- 7. Classification of the minerals of the tourmaline group - European Journal of Mineralogy Volume 11 Number 2 — Schweizerbart science publishers [schweizerbart.de]
Elbaite vs. Other Gem Tourmalines: A Chemical Comparison
In the intricate world of gem tourmalines, a diverse group of borosilicate minerals, elbaite stands out for its vibrant spectrum of colors. However, to truly appreciate its unique characteristics, a detailed chemical comparison with other prominent gem tourmalines—dravite, schorl, and liddicoatite—is essential. This guide provides a comprehensive analysis of their chemical compositions, the analytical techniques used to differentiate them, and the fundamental relationships that define their classification within the tourmaline (B1171579) group.
Chemical and Physical Properties: A Comparative Overview
The tourmaline supergroup is characterized by a complex crystal structure that accommodates a wide variety of elements, leading to the formation of numerous distinct mineral species. The general chemical formula for tourmaline can be expressed as XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W. The specific elements occupying the X, Y, and Z sites are the primary determinants of the individual tourmaline species. This compound, dravite, schorl, and liddicoatite are all members of the alkali group of tourmalines, where the X-site is predominantly occupied by sodium (Na⁺).[1]
This compound is the lithium-rich member of the group, which is responsible for its remarkable range of colors, including green (verdelite), pink to red (rubellite), and blue (indicolite).[2] In contrast, dravite is the magnesium-rich end member, typically exhibiting brown to yellowish-brown hues.[3] Schorl, the most common tourmaline species, is defined by its high iron content, resulting in its characteristic black, opaque appearance.[4][5] Liddicoatite is distinguished by the presence of calcium in the X-site, alongside lithium and aluminum, contributing to its often complex color zoning.[6][7]
The substitution of different elements within the crystal lattice not only influences color but also other physical properties such as specific gravity and refractive index. These properties, alongside chemical composition, are crucial for the accurate identification and classification of gem tourmalines.
| Property | This compound | Dravite | Schorl | Liddicoatite |
| Ideal Chemical Formula | Na(Li₁.₅Al₁.₅)Al₆(BO₃)₃Si₆O₁₈(OH)₄[2] | NaMg₃Al₆(BO₃)₃Si₆O₁₈(OH)₄[3] | NaFe²⁺₃Al₆(BO₃)₃Si₆O₁₈(OH)₄[4][8] | Ca(Li₂Al)Al₆(BO₃)₃Si₆O₁₈(OH)₃F[6] |
| Key Defining Elements | Sodium, Lithium, Aluminum | Sodium, Magnesium, Aluminum | Sodium, Iron, Aluminum | Calcium, Lithium, Aluminum |
| Common Colors | Pink, red, green, blue, colorless, multicolored[2] | Brown, yellowish-brown, rarely green[9] | Black[4] | Green, pink, red, blue, often multicolored with distinct zoning[10] |
| Specific Gravity | 3.0 - 3.2[11] | 3.02 - 3.35[12] | 3.18 - 3.22[4] | 3.02 - 3.05[13] |
| Refractive Index | 1.615 - 1.651[14] | ~1.62 - 1.65 | 1.635 - 1.672[4] | 1.621 - 1.637[10] |
| Mohs Hardness | 7 - 7.5 | 7[9] | 7[4] | 7.5[13] |
Experimental Protocols for Chemical Analysis
The precise determination of the chemical composition of tourmalines is fundamental for their classification. Researchers and gemologists primarily rely on the following analytical techniques:
Electron Probe Microanalysis (EPMA)
EPMA is a widely used technique for the quantitative chemical analysis of small solid samples. It utilizes a focused beam of electrons to generate characteristic X-rays from the sample, which are then analyzed to determine the elemental composition.
Methodology:
-
Sample Preparation: The tourmaline sample is first mounted in an epoxy resin and then polished to a smooth, flat surface with a diamond suspension to ensure accurate analysis. The sample is subsequently coated with a thin layer of carbon to make it electrically conductive.
-
Instrument Setup: The EPMA instrument is calibrated using a set of well-characterized standards for the elements of interest (e.g., Na, Mg, Al, Si, Ca, Fe, Li). Analytical conditions are typically set to an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.[12]
-
Data Acquisition: The electron beam is directed onto specific points on the sample surface. The instrument's spectrometers measure the intensity of the characteristic X-rays emitted for each element.
-
Data Correction: The raw X-ray intensity data are corrected for matrix effects (atomic number, absorption, and fluorescence) using established correction procedures (e.g., ZAF or φ(ρz)) to yield accurate elemental weight percentages.
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for trace element analysis and can also be used for major element analysis in minerals.[8] It involves ablating a small amount of material from the sample surface with a laser and then analyzing the resulting aerosol in a mass spectrometer.
Methodology:
-
Sample Preparation: Similar to EPMA, the tourmaline sample is mounted and polished. No conductive coating is required.
-
Instrumentation: The system consists of a laser ablation unit coupled to an ICP-MS. The laser is typically a pulsed UV laser. The ICP-MS is calibrated using certified reference materials with a matrix similar to tourmaline.
-
Analysis: The laser is focused on the sample surface, creating a small ablation pit. The ablated material is transported by a carrier gas (e.g., argon or helium) into the plasma of the ICP-MS, where it is ionized.[8] The ions are then separated by their mass-to-charge ratio and detected.
-
Data Processing: The measured ion intensities are converted into elemental concentrations by comparing them to the signals from the reference materials. An internal standard (an element with a known concentration, often Si in silicates) is typically used to correct for variations in the amount of ablated material.
Interrelationships and Solid Solution Series
The chemical compositions of this compound, dravite, and schorl are not always distinct, and they often form solid solution series where one element substitutes for another within the crystal structure. This continuous variation in composition leads to a spectrum of intermediate minerals. The relationships between these gem tourmalines can be visualized as a ternary system.
Caption: Chemical relationships and solid solution series among gem tourmalines.
This diagram illustrates the key substitutional relationships within the alkali group of tourmalines. There is a complete solid solution series between this compound and schorl, and between dravite and schorl.[2] This means that tourmalines with compositions intermediate to these end members can and do exist in nature. The solid solution between this compound and dravite is more limited. Liddicoatite is distinguished by the substitution of calcium for sodium in the X-site, placing it in the calcic group of tourmalines. Understanding these chemical relationships is fundamental to the classification and identification of these captivating gemstones.
References
- 1. Introduction to Tourmaline Group Minerals [mineralexpert.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. LA-ICP-MS Imaging Analysis of Gem-quality Tourmaline: A Novel Method for Direct Identification of Chromophore in Gemstone Samples [at-spectrosc.com]
- 5. Tourmaline [science.smith.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ssef.ch [ssef.ch]
- 9. researchgate.net [researchgate.net]
- 10. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 11. jsg.utexas.edu [jsg.utexas.edu]
- 12. gia.edu [gia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]
Inter-laboratory Comparison of Elbaite Analysis: A Guide for Researchers
This guide provides a comparative overview of common analytical techniques for the chemical characterization of elbaite, a lithium-rich tourmaline (B1171579). The information is intended for researchers, scientists, and professionals in drug development who utilize mineral analysis in their work. This document outlines the methodologies for three prevalent analytical techniques: Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), Electron Probe Microanalysis (EPMA), and Laser-Induced Breakdown Spectroscopy (LIBS). The guide also presents a summary of expected quantitative data for a recognized this compound reference material to facilitate inter-laboratory comparison and validation.
Data Presentation: Quantitative Analysis of this compound Reference Material
The following table summarizes the representative chemical composition of the Harvard this compound reference material (98144), compiled from various studies. This table serves as a benchmark for laboratories to compare their analytical results.
| Oxide | LA-ICP-MS (wt%) | EPMA (wt%) | LIBS (qualitative) |
| SiO₂ | ~37-39 | ~37-39 | Detected |
| Al₂O₃ | ~36-38 | ~36-38 | Detected |
| Na₂O | ~2.0-2.5 | ~2.0-2.5 | Detected |
| Li₂O | Not reliably measured | Not measured | Detected |
| B₂O₃ | Not reliably measured | ~10-11 | Detected |
| FeO | < 0.5 | < 0.5 | Detected |
| MnO | < 0.1 | < 0.1 | Detected |
| CaO | < 0.1 | < 0.1 | Detected |
| MgO | < 0.1 | < 0.1 | Detected |
| F | Not reliably measured | ~0.5-1.0 | Not typically measured |
| H₂O | Not measured | Not measured | Not measured |
Note: LIBS is primarily a qualitative to semi-quantitative technique for this application, hence only the detection of major elements is indicated. LA-ICP-MS is not well-suited for the analysis of some light elements like Li and B in a silicate (B1173343) matrix without specific standardization, and fluorine (F) and water (H₂O) are generally not measured by this technique.[1][2] EPMA can quantify B and F with appropriate standards and analytical conditions.[3]
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful technique for trace element analysis and can be adapted for major element analysis with proper calibration.[1][2]
Methodology:
-
Instrumentation: A high-resolution inductively coupled plasma-mass spectrometer coupled with a UV laser ablation system.
-
Sample Preparation: this compound samples are typically mounted in epoxy and polished to a smooth surface.
-
Laser Ablation Parameters:
-
Laser Fluence: 4-6 J/cm²
-
Repetition Rate: 5-10 Hz
-
Spot Size: 30-50 µm
-
Carrier Gas: Helium and Argon mixture
-
-
ICP-MS Parameters:
-
RF Power: 1200-1400 W
-
Plasma Gas Flow: 15-18 L/min
-
Auxiliary Gas Flow: 0.8-1.2 L/min
-
Nebulizer Gas Flow: 0.8-1.0 L/min
-
-
Data Acquisition: Time-resolved analysis of the ablated material.
-
Calibration and Standardization:
-
An external standard, such as NIST SRM 610/612 glass, is used for calibration.
-
An internal standard, typically an element with a known concentration in the this compound (e.g., Al or Si as determined by EPMA), is used to correct for variations in ablation yield.[4]
-
-
Data Reduction: Software is used to integrate the signal intensities, subtract the background, and calculate concentrations based on the calibration standards.
Electron Probe Microanalysis (EPMA)
EPMA is a well-established technique for the non-destructive quantitative analysis of major and minor elements in solid materials at the micrometer scale.[3][4][5]
Methodology:
-
Instrumentation: An electron probe microanalyzer equipped with multiple wavelength-dispersive spectrometers (WDS).
-
Sample Preparation: Samples are mounted and polished, followed by a carbon coat to ensure electrical conductivity.
-
Analytical Conditions:
-
Spectrometer Setup: Specific crystals and detectors are chosen for each element of interest. For example, a synthetic multilayer crystal (e.g., PC3) is suitable for Boron analysis.[3]
-
Calibration Standards: A suite of well-characterized natural and synthetic minerals are used for calibration (e.g., albite for Na, forsterite for Mg, corundum for Al).[4][6]
-
Data Correction: A ZAF (atomic number, absorption, fluorescence) or similar matrix correction procedure is applied to the raw X-ray intensity data to obtain accurate elemental concentrations.[5]
Laser-Induced Breakdown Spectroscopy (LIBS)
LIBS is a rapid analytical technique that can provide qualitative and semi-quantitative elemental information with minimal sample preparation.[7][8][9]
Methodology:
-
Instrumentation: A LIBS system consisting of a pulsed laser, a spectrometer, and a detector.
-
Sample Preparation: Typically, no sample preparation is required, and analysis can be performed directly on the mineral surface.
-
Laser Parameters:
-
Laser Wavelength: Nd:YAG (1064 nm) or other suitable laser.
-
Pulse Energy: 10-100 mJ
-
Gate Delay: 0.5-2 µs (to minimize continuum emission)
-
-
Data Acquisition: The emitted light from the plasma is collected by a fiber optic and directed to a spectrometer.
-
Spectral Analysis: The resulting spectrum, a plot of intensity versus wavelength, is analyzed to identify the characteristic emission lines of the elements present in the sample.
-
Challenges and Considerations:
-
Matrix Effects: The composition of the sample can influence the plasma characteristics and thus the emission intensities.
-
Shot-to-Shot Variability: Multiple laser shots are typically averaged to obtain a representative spectrum. A study on tourmaline suggests that at least 64 spots may be needed for a representative average analysis.[8][9]
-
Standardization: For quantitative analysis, matrix-matched standards are required, which can be challenging for complex minerals like this compound. Calibration-free LIBS (CF-LIBS) is an alternative approach for quantitative analysis.[10]
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of an this compound sample, integrating the three discussed techniques.
Caption: A generalized workflow for the multi-technique analysis of this compound samples.
Logical Relationship of Analytical Techniques
This diagram shows the complementary nature of the analytical techniques in providing a comprehensive chemical characterization of this compound.
References
- 1. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 2. gia.edu [gia.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EJM - Laser-induced breakdown spectroscopy analysis of tourmaline: protocols, procedures, and predicaments [ejm.copernicus.org]
- 8. researchgate.net [researchgate.net]
- 9. "Laser-induced breakdown spectroscopy analysis of tourmaline: protocols" by Nancy J. McMillan and Barbara L. Dutrow [repository.lsu.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Geochemical Guide to Elbaite and Its Associated Minerals in LCT Pegmatites
This guide provides a detailed comparative analysis of the geochemical characteristics of elbaite tourmaline (B1171579) and its commonly associated minerals—quartz, albite, and lepidolite (B1170510)—within Lithium-Cesium-Tantalum (LCT) type granitic pegmatites. It is intended for researchers and scientists in geochemistry and mineralogy, offering insights into the processes of magmatic differentiation, element partitioning, and the formation of these complex geological bodies. The data presented is synthesized from multiple studies on LCT pegmatites to provide a representative comparison.
Geochemical Comparison of this compound and Associated Minerals
The formation of this compound and its co-existing minerals is a direct result of the extreme fractional crystallization of a granitic magma.[1] As the pegmatitic melt evolves, it becomes progressively enriched in volatile and incompatible elements such as lithium (Li), cesium (Cs), rubidium (Rb), tin (Sn), and tantalum (Ta).[2] This evolution dictates the sequence of mineral crystallization and the distinct geochemical signature of each phase.
This compound, a lithium-rich tourmaline, crystallizes from this highly evolved, boron- and lithium-enriched melt.[3][4] It is often found in the more fractionated zones of pegmatite bodies, such as intermediate zones and the core, frequently in association with lepidolite (a lithium-rich mica), cleavelandite (a variety of albite), and quartz.[3][5] The composition of these minerals serves as a powerful record of the pegmatite's evolution.[3]
Major and Minor Element Composition
The major element compositions reflect the fundamental structure of each mineral. Quartz is nearly pure silica, while albite is a sodium-aluminosilicate. Lepidolite and this compound are significantly more complex, incorporating lithium, aluminum, and fluorine, which are concentrated in the late-stage melt. This compound is distinct for its essential boron content, a key component of all tourmalines.
Table 1: Representative Major and Minor Element Oxide Compositions (wt.%)
| Oxide | This compound | Quartz | Albite | Lepidolite |
| SiO₂ | ~37.0 | >99.0 | ~68.0 | ~50.0 |
| Al₂O₃ | ~35.0 | <0.1 | ~19.5 | ~25.0 |
| Na₂O | ~2.5 | <0.01 | ~11.5 | <0.5 |
| K₂O | <0.1 | <0.01 | <0.1 | ~10.0 |
| Li₂O | ~1.5 | <0.01 | <0.01 | ~5.0 |
| B₂O₃ | ~10.5 | - | - | - |
| MnO | ~0.5 | <0.001 | <0.001 | ~0.5 |
| FeO | ~0.5 | <0.001 | <0.001 | ~0.2 |
| F | ~1.0 | - | - | ~5.0 |
| H₂O | ~3.0 | - | - | ~2.0 |
| Note: Data is compiled and representative of typical compositions found in LCT pegmatites. Dashes indicate values are not applicable or typically not measured. |
Trace Element Composition
Trace element concentrations highlight the partitioning behavior of incompatible elements during the final stages of magma crystallization. Lepidolite is a principal host for rubidium and cesium. This compound also incorporates a range of trace elements, and its composition can vary significantly from core to rim, reflecting changes in the melt chemistry.[6] In contrast, quartz and albite from the same zones incorporate significantly lower concentrations of these elements.[7][8] The high concentrations of Ga, Sn, and Ta in this compound and lepidolite are characteristic of highly evolved LCT pegmatites.
Table 2: Representative Trace Element Compositions (ppm)
| Element | This compound | Quartz | Albite | Lepidolite |
| Rb | 10 - 100 | <1 | 10 - 70 | 2000 - 15000 |
| Cs | 50 - 500 | <0.1 | <1 | 500 - 10000 |
| Sr | 5 - 20 | <1 | 15 - 180 | <20 |
| Ga | 50 - 150 | <1 | 10 - 30 | 100 - 500 |
| Sn | 100 - 1000 | <5 | <5 | 100 - 1000 |
| Ta | 10 - 200 | <1 | <1 | 50 - 500 |
| Zn | 500 - 3000 | <1 | <1 | 100 - 600 |
| Note: Data is compiled and representative of typical compositions found in LCT pegmatites, showing common ranges. |
Geochemical Process Visualization
The following diagram illustrates the logical relationship between magma evolution and mineral crystallization in a typical zoned LCT pegmatite. As the pegmatite melt cools and crystallizes from the outer zones inward, fractional crystallization drives the enrichment of incompatible elements (Li, Cs, Rb, B, F) in the residual melt, leading to the formation of this compound and lepidolite in the more evolved, inner zones.
Caption: Magma evolution and mineral crystallization sequence in LCT pegmatites.
Experimental Protocols
The quantitative data presented in this guide are typically acquired using high-precision micro-analytical techniques. Below are detailed summaries of the standard experimental protocols for the analysis of this compound and associated silicate (B1173343) minerals.
Electron Probe Microanalysis (EPMA)
EPMA is used to determine the concentrations of major and minor elements (atomic number > 4).
-
Instrumentation : A wavelength-dispersive (WDS) electron probe microanalyzer is used.
-
Sample Preparation : Mineral grains are mounted in epoxy and polished to a 1-micron diamond finish. A conductive carbon coat (typically 20-30 nm) is applied to the surface to prevent charging under the electron beam.
-
Analytical Conditions :
-
Accelerating Voltage : 15 kV.
-
Beam Current : 10-20 nA.
-
Beam Diameter : A focused beam of 1-5 µm is used for homogenous minerals. For volatile-bearing minerals like tourmaline or mica, the beam is often defocused to 10-20 µm to minimize sample damage and element migration.
-
Counting Time : Peak counting times are typically 10-30 seconds for major elements and up to 60 seconds for minor elements.
-
-
Calibration : The instrument is calibrated using well-characterized natural and synthetic mineral standards (e.g., albite for Na, orthoclase (B78304) for K, diopside (B82245) for Ca and Mg, fayalite for Fe). Boron in tourmaline requires specialized synthetic standards and analyzing crystals (e.g., large d-spacing PC3 crystals).[9] Lithium cannot be analyzed by EPMA and must be measured by other methods or estimated.[6]
-
Data Correction : Raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or PAP correction model.
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is the primary technique for in-situ quantification of a wide range of trace elements at parts-per-million (ppm) to parts-per-billion (ppb) levels.
-
Instrumentation : A high-frequency UV laser (e.g., 193 nm ArF excimer) is coupled to a quadrupole or sector-field ICP-MS.
-
Sample Preparation : Polished thick sections or epoxy mounts used for EPMA are also suitable for LA-ICP-MS.
-
Analytical Workflow :
-
Ablation : The laser is focused on the sample surface, ablating a small volume of material (typical spot sizes are 20-50 µm). The ablated material forms an aerosol.
-
Transport : The aerosol is transported from the ablation cell to the ICP-MS torch by a carrier gas, typically high-purity helium mixed with argon.
-
Ionization & Detection : The aerosol is ionized in the argon plasma (~6000-8000 K), and the ions are separated by their mass-to-charge ratio in the mass spectrometer and measured by a detector.
-
-
Calibration Strategy :
-
External Standard : Quantification is achieved by calibrating against a matrix-matched or non-matrix-matched standard reference material (SRM) of known composition. For silicates, glass SRMs like NIST SRM 610/612 or USGS glasses (e.g., BCR-2G) are commonly used.[10][11]
-
Internal Standard : To correct for variations in ablation yield and instrumental drift, an internal standard element is used. This element should have a constant, known concentration in the sample, typically determined beforehand by EPMA (e.g., Si in quartz, Ca in albite, or Al in tourmaline).[11]
-
-
Data Processing : Time-resolved signals are processed to separate the background signal from the sample signal. The ratios of analyte counts to the internal standard counts are calculated and converted to concentrations using the calibration data from the external standard.
In-Situ Boron Isotope Analysis
The isotopic composition of boron (δ¹¹B) in tourmaline provides crucial information about the source of boron and the magmatic-hydrothermal processes.
-
Instrumentation : A laser ablation system is coupled to a multi-collector inductively coupled plasma mass spectrometer (LA-MC-ICP-MS).[5][9]
-
Analytical Conditions :
-
Measurement : The ion beams for ¹⁰B and ¹¹B are measured simultaneously in separate Faraday cups to obtain precise isotope ratios.
-
Calibration : Instrumental mass fractionation is corrected using the standard-sample-standard bracketing (SSB) method.[9] A well-characterized tourmaline standard with a known δ¹¹B value (e.g., IAEA B4) is analyzed before and after the unknown sample.[9]
-
Data Reporting : Boron isotope compositions are reported in delta notation (δ¹¹B) in parts per thousand (‰) relative to the NIST SRM 951 boric acid standard.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. Petrological and Geochemical Studies of Lepidolite (LCT Type) and Non-Lepidolite Pegmatite’s from Chakrasila, Dhubri District, Assam, North East India [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. celestialearthminerals.com [celestialearthminerals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Tourmaline growth and evolution in S-type granites and pegmatites: constraints from textural, chemical and B-isotopic study from the Gangpur Schist Belt granitoids, eastern India | Geological Magazine | Cambridge Core [cambridge.org]
- 7. novascotia.ca [novascotia.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jgeosci.org [jgeosci.org]
- 11. researchgate.net [researchgate.net]
Unveiling Geological Histories: A Comparative Guide to Elbaite as a Geochemical Proxy
For researchers, scientists, and drug development professionals delving into the intricate histories of geological processes, the selection of an appropriate geochemical proxy is paramount. This guide provides a comprehensive comparison of elbaite, a lithium-rich tourmaline (B1171579), with other commonly used mineral proxies. By examining their respective performances through supporting experimental data and detailed methodologies, this document aims to validate the use of this compound as a robust tracer of magmatic and hydrothermal fluid evolution.
This compound, a colorful and compositionally complex borosilicate mineral, is a prominent constituent of lithium-caesium-tantalum (LCT) type granitic pegmatites. Its crystal structure readily accommodates a wide array of trace elements, and its chemical and isotopic composition can preserve a detailed record of the evolving physicochemical conditions of the melts and fluids from which it crystallized. This sensitivity makes this compound a powerful tool for reconstructing the petrogenesis of its host rocks and associated mineralization.
Comparative Analysis of Geochemical Proxies
To objectively evaluate the efficacy of this compound as a geochemical proxy, its performance must be benchmarked against other established mineral tracers, such as zircon and apatite. While each mineral offers unique insights, their suitability depends on the specific geological questions being addressed.
| Geochemical Proxy | Key Strengths | Key Weaknesses | Ideal Applications |
| This compound | Highly sensitive to fluid evolution; records boron isotope variations; wide range of trace element substitution.[1][2][3] | Less refractory than zircon; primarily restricted to specific rock types (pegmatites). | Tracing the evolution of late-stage magmatic-hydrothermal fluids; fingerprinting sources of mineralization.[4] |
| Zircon | Highly refractory, preserving primary magmatic signatures; robust U-Pb geochronometer.[5][6] | Less sensitive to late-stage fluid alterations compared to tourmaline; lower trace element variability in some contexts.[6][7] | Dating magmatic events; tracing crustal evolution and magma sources.[5][6] |
| Apatite | Ubiquitous accessory mineral in many rock types; incorporates halogens (F, Cl) and REEs, reflecting volatile activity and melt composition.[8] | Can be susceptible to alteration; complex compositional zoning can be challenging to interpret. | Assessing magma volatile contents and oxygen fugacity; tracing melt evolution in a wide range of igneous rocks.[8] |
Quantitative Data Summary
The following tables summarize the compositional ranges of key elements in this compound from different pegmatite types, illustrating its utility in distinguishing petrogenetic environments.
Table 1: Major Element Composition of this compound from Different Pegmatite Types (wt%)
| Pegmatite Type | SiO₂ | Al₂O₃ | Na₂O | Li₂O | FeO | MnO |
| LCT Pegmatite (Elba, Italy) | 36.5-38.0 | 33.0-37.0 | 2.0-2.5 | 1.0-1.8 | 0.1-8.0 | 0.5-2.0 |
| NYF Pegmatite (Mixed Signature) | 35.0-37.0 | 31.0-34.0 | 1.5-2.0 | <0.5 | 5.0-12.0 | 0.1-0.5 |
Data compiled from various sources, including studies on Elba Island pegmatites.[1][3][9]
Table 2: Trace Element Composition of this compound from Different Pegmatite Types (ppm)
| Pegmatite Type | Ga | Sn | Ta | Nb | Cs |
| LCT Pegmatite (Tugeman, China) | 50-150 | 74-396 | 10-50 | 20-100 | 50-200 |
| NYF Pegmatite (Jiaolesayi, China) | <50 | <50 | <10 | 100-500 | <50 |
Data sourced from studies on the Tugeman and Jiaolesayi pegmatites.[4][10]
Experimental Protocols
The validation of this compound as a geochemical proxy relies on precise and accurate analytical techniques. The following section details the methodology for Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), a key technique for in-situ trace element and isotopic analysis of minerals.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for this compound Analysis
Objective: To determine the in-situ trace element and isotopic composition of this compound with high spatial resolution.
Instrumentation:
-
An excimer laser ablation system (e.g., 193 nm ArF)
-
An inductively coupled plasma-mass spectrometer (ICP-MS)
Analytical Procedure:
-
Sample Preparation: Prepare polished thick sections (100-200 µm) or epoxy mounts of this compound crystals. Ensure the surface is clean and free of contaminants.
-
Instrument Tuning: Tune the ICP-MS to achieve optimal sensitivity and stability, minimizing oxide production and doubly charged ions.
-
Calibration: Use external calibration standards, such as NIST SRM 610 and 612 glasses, to quantify element concentrations. Matrix-matched standards are ideal but not always available; however, studies have shown that glass standards can yield accurate results for tourmaline.[11][12]
-
Data Acquisition:
-
Select ablation spots on the this compound sample, considering any visible zoning.
-
Ablate the sample using a laser beam with a specific diameter and repetition rate. Typical parameters for tourmaline analysis are a spot size of 40-60 µm and a repetition rate of 5-10 Hz.
-
The ablated material is transported by a carrier gas (e.g., He) to the ICP-MS for ionization and analysis.
-
-
Data Processing:
-
Use an internal standard element (e.g., Si, Al, or Ca, pre-determined by electron microprobe analysis) to correct for variations in ablation yield and instrument sensitivity.
-
Process the raw data using specialized software to calculate element concentrations and isotopic ratios.
-
Visualizing Geochemical Processes
The chemical zoning often observed in this compound crystals provides a temporal record of the evolution of the magmatic-hydrothermal system. The following diagram illustrates this process in a typical LCT pegmatite.
This workflow illustrates how the distinct chemical zones within a single this compound crystal can be correlated with different stages of pegmatite formation, from the initial magmatic crystallization to the final hydrothermal alteration. The core of the this compound crystal typically reflects the earlier, more schorl-rich composition, while the rim is enriched in lithium and other incompatible elements, characteristic of the late-stage, fluid-rich environment.[2][3][13][14]
Conclusion
This compound serves as a highly sensitive and versatile geochemical proxy, particularly for understanding the complex evolution of granitic pegmatites and their associated magmatic-hydrothermal systems. Its ability to incorporate a wide range of trace elements and preserve isotopic signatures provides a detailed narrative of fluid-rock interaction, melt evolution, and mineralization processes. While other proxies like zircon and apatite are invaluable for specific applications such as geochronology and assessing initial melt conditions, the detailed compositional zoning in this compound offers a unique, high-resolution window into the dynamic, late-stage evolution of these geological environments. The continued application of advanced analytical techniques, such as LA-ICP-MS, will further solidify the role of this compound as an indispensable tool in geochemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tourmaline geochemistry as genetic evolution and metallogenic potential indicators of pegmatites: a case study from the Tugeman Be-Li deposit, Middle Altun [en.earth-science.net]
- 5. Geochronological and Geochemical Study of Zircon from Tourmaline-Muscovite Granites of the Archaean Kolmozero–Voronya Greenstone Belt: Insights into Sources of the Rare-Metal Pegmatites [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 10. mdpi.com [mdpi.com]
- 11. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 12. gia.edu [gia.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Elbaite: Miarolitic Cavities Versus Massive Pegmatite Formations
A detailed guide for researchers on the distinct characteristics of elbaite tourmaline (B1171579) based on its geological origin within pegmatites, supported by quantitative data and standardized analytical protocols.
This compound, a colorful and chemically complex member of the tourmaline group, exhibits a fascinating dichotomy in its characteristics depending on its specific location of crystallization within a granitic pegmatite. This guide provides a comprehensive comparison of this compound sourced from two distinct environments: the open, fluid-rich miarolitic cavities and the solid, crystalline matrix of massive pegmatites. Understanding these differences is crucial for petrologists and mineralogists in deciphering the geochemical evolution of pegmatitic systems.
Geological Setting and Formation
Granitic pegmatites, particularly the lithium-cesium-tantalum (LCT) type, are the primary hosts for this compound.[1] The formation of this compound is intrinsically linked to the late stages of magma crystallization where incompatible elements like lithium, boron, and fluorine become concentrated.
This compound from Massive Pegmatite: In the main, solid body of a pegmatite, tourmaline often crystallizes directly from the silicate (B1173343) melt. This earlier-formed tourmaline is typically found in the outer to intermediate zones of a zoned pegmatite body.[2][3] The crystals are often anhedral to subhedral, meaning they lack well-defined crystal faces due to the constrained growth environment amidst other crystallizing minerals.[4][5][6] Compositionally, this tourmaline is often part of the schorl-elbaite solid solution series, with a higher proportion of iron (schorl component), reflecting the initial composition of the pegmatitic melt.[7][8]
This compound from Miarolitic Cavities: Miarolitic cavities are voids that form in the final stages of pegmatite crystallization, trapping a highly evolved, water- and volatile-rich fluid.[9] It is within these open spaces that gem-quality, euhedral (well-formed) this compound crystals can grow unimpeded.[4][5] This later-stage crystallization from a hydrothermal fluid allows for the incorporation of a higher concentration of lithium and other rare elements, leading to purer this compound compositions with a diverse and often vibrant color palette.[1][10] The fluid-rich environment also contributes to the exceptional clarity and size of these crystals.
Comparative Data: Miarolitic vs. Massive this compound
The distinct formation environments give rise to measurable differences in the physical and chemical properties of this compound. The following tables summarize these key distinctions based on experimental data from various studies.
| Property | This compound from Miarolitic Cavities | This compound from Massive Pegmatite |
| Crystal Habit | Typically euhedral with well-developed prism and pyramidal faces.[11] | Generally anhedral to subhedral, with irregular shapes.[4][6] |
| Crystal Size | Can form large, prismatic crystals, often of gem quality. | Typically smaller and integrated into the rock matrix. |
| Color | Wide range of vibrant colors including pink, red (rubellite), green (verdelite), blue (indicolite), and multicolored zoning is common.[12][13] | Often darker colors, trending towards black (schorl) or dark green/blue due to higher iron content.[2] |
| Clarity & Inclusions | Generally high clarity with fewer solid inclusions; fluid inclusions are common.[13] | More likely to contain solid mineral inclusions from the surrounding pegmatite matrix; fluid inclusions are also present.[14] |
| Associated Minerals | Quartz, albite (often cleavelandite), lepidolite, spodumene, beryl (B75158) (aquamarine, morganite).[1] | Quartz, microcline, albite, muscovite, biotite, garnet.[1] |
Table 1: Comparison of Physical Properties
| Chemical Component | This compound from Miarolitic Cavities (Typical Range) | This compound from Massive Pegmatite (Typical Range) |
| Li₂O (wt%) | Higher concentrations, often >1.5% | Lower concentrations, often <1.5% |
| FeO (wt%) | Generally low, often <1% in colored varieties.[10] | Higher concentrations, can be significant, grading into schorl.[2] |
| MnO (wt%) | Can be enriched, contributing to pink and red colors. | Generally lower than in highly evolved miarolitic this compound. |
| Na₂O (wt%) | Relatively high, a key component of this compound. | Variable, often with some substitution by Ca. |
| Color Zoning | Complex and often sharp color zoning is common, reflecting changes in fluid chemistry.[2] | Zoning is less common and typically more gradational.[12] |
Table 2: Comparison of Chemical Composition
Experimental Protocols
Accurate characterization of this compound relies on precise analytical techniques. Below are detailed methodologies for key experiments commonly employed in the study of tourmaline.
Electron Microprobe Analysis (EPMA)
EPMA is a fundamental technique for determining the major and minor element composition of this compound.
1. Sample Preparation:
-
A fragment of the this compound crystal is mounted in an epoxy resin puck.
-
The mounted sample is ground and polished to a smooth, flat surface with a final polish using a fine diamond suspension (e.g., 1 µm).
-
The polished surface is coated with a thin layer of carbon to ensure electrical conductivity.
2. Instrumentation and Operating Conditions:
-
Instrument: Wavelength-dispersive spectrometer (WDS) equipped electron probe microanalyzer.
-
Accelerating Voltage: 15 kV.
-
Beam Current: 15 nA.
-
Beam Diameter: 5 µm.
-
Standards: Use of well-characterized natural and synthetic standards is crucial for accurate quantification. Examples include:
-
Wollastonite (for Si, Ca)
-
Jadeite (for Al, Na)
-
Magnetite (for Fe)
-
Periclase (for Mg)
-
Rutile (for Ti)
-
Fluor-phlogopite (for F)
-
3. Data Reduction:
-
Raw X-ray intensity data is corrected for matrix effects using a ZAF (atomic number, absorption, fluorescence) or similar correction program.
Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a powerful tool for trace element analysis and can also be used for major element determination in tourmaline.[2][15]
1. Sample Preparation:
-
Polished thick sections or mounted and polished crystal fragments, as prepared for EPMA, are used.
2. Instrumentation and Operating Conditions:
-
Laser System: An excimer or solid-state laser ablation system.
-
ICP-MS: A quadrupole or sector-field ICP-MS.
-
Ablation Parameters:
-
Spot Size: 10-55 µm diameter.
-
Laser Fluence: Typically 3-5 J/cm².
-
Repetition Rate: 5-10 Hz.
-
-
Carrier Gas: Helium is used to transport the ablated material to the ICP-MS.
3. Data Acquisition and Reduction:
-
Time-resolved analysis of the ablated material is performed.
-
An internal standard (e.g., Si, determined by EPMA) is used for quantification.
-
External calibration is performed using certified reference materials like NIST SRM 610/612 glass.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique used to identify mineral phases and can be particularly useful for analyzing solid and fluid inclusions within this compound.[16][17]
1. Sample Preparation:
-
A polished surface of the this compound crystal is required for optimal signal. For inclusion analysis, the inclusion should be located close to the surface.
2. Instrumentation and Operating Conditions:
-
Raman Spectrometer: A confocal Raman microscope equipped with a high-resolution spectrometer.
-
Laser Excitation: Typically a 532 nm or 785 nm laser.
-
Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser on the area of interest.
-
Spectral Range: 100 - 4000 cm⁻¹, covering both the mineral fingerprint region and the OH-stretching region.
3. Data Analysis:
-
The resulting Raman spectrum is compared to reference spectra of known minerals and fluids for identification.
-
The position and intensity of Raman bands can provide information about the chemical composition and structure of the analyzed material.[18]
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the formation pathways and a typical analytical workflow for the comparative study of this compound.
Figure 1: Simplified diagram illustrating the divergent formation pathways of this compound in massive pegmatite versus miarolitic cavities.
Figure 2: A typical experimental workflow for the comprehensive comparative analysis of this compound samples from different geological settings.
Conclusion
The formation environment plays a pivotal role in defining the physical and chemical characteristics of this compound. This compound from miarolitic cavities, formed in the late stages of pegmatite evolution from a volatile-rich fluid, is typically euhedral, compositionally evolved (Li-rich), and often of gem quality with vibrant and complex color zoning. In contrast, this compound from the massive parts of a pegmatite represents an earlier stage of crystallization directly from the melt, resulting in anhedral to subhedral crystals that are generally richer in iron and less chemically evolved. A multi-analytical approach, as outlined in the experimental protocols, is essential for a thorough characterization and comparison of this compound from these two distinct geological settings, providing valuable insights into the complex processes of pegmatite petrogenesis.
References
- 1. Mineralogical and geochemical evolution of micas from miarolitic pegmatites of the anorogenic pikes peak batholith, Colorado [pubs.usgs.gov]
- 2. ejm.copernicus.org [ejm.copernicus.org]
- 3. is.muni.cz [is.muni.cz]
- 4. grokipedia.com [grokipedia.com]
- 5. Euhedral and anhedral - Wikipedia [en.wikipedia.org]
- 6. minsocam.org [minsocam.org]
- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 8. mindat.org [mindat.org]
- 9. Miarolitic cavity - Wikipedia [en.wikipedia.org]
- 10. Fluid and Solid Inclusions from Accessory Host Minerals of Permian Pegmatites of the Eastern Alps (Austria)—Tracing Permian Fluid, Its Entrapment Process and Its Role During Crustal Anatexis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Tourmaline growth and evolution in S-type granites and pegmatites: constraints from textural, chemical and B-isotopic study from the Gangpur Schist Belt granitoids, eastern India | Geological Magazine | Cambridge Core [cambridge.org]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 16. Mineral Inclusion Analysis With Raman Spectroscopy [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Theoretical Models of Elbaite Crystal Chemistry
This guide provides a comprehensive comparison of theoretical models of elbaite crystal chemistry with experimental data, offering researchers, scientists, and drug development professionals a robust framework for validation. This compound, a sodium, lithium, and aluminum borosilicate mineral of the tourmaline (B1171579) group, exhibits extensive and complex chemical variability, making the validation of theoretical models crucial for understanding its properties and potential applications.
Theoretical Models of this compound Crystal Chemistry
The theoretical crystal chemistry of this compound is fundamentally based on its general formula: XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W.[1][2] For this compound, the idealized endmember formula is Na(Li₁.₅Al₁.₅)Al₆Si₆O₁₈(BO₃)₃(OH)₃(OH).[3][4][5] However, natural this compound rarely conforms to this ideal formula due to extensive ionic substitutions.
The primary theoretical models revolve around these key substitution mechanisms:
-
Solid Solution Series: this compound forms continuous solid solution series with other tourmaline endmembers, most notably schorl (Fe-rich) and dravite (Mg-rich).[4][5][6] This involves the substitution of Li⁺ and Al³⁺ at the Y-site with Fe²⁺ and Mg²⁺.
-
Alkali-Deficient Substitution: Vacancies (□) can occur at the X-site, typically occupied by Na⁺, leading to alkali-deficient varieties. This is often coupled with substitutions at the Y- and W-sites to maintain charge balance.
-
Dehydroxylation: The (OH)⁻ group at the W-site can be replaced by O²⁻, a process known as dehydroxylation. This substitution is often linked to changes in the Y-site cation composition.[7]
These theoretical substitution vectors predict variations in the unit-cell parameters, bond lengths, and site occupancies of the this compound crystal structure.
Experimental Validation Techniques
To validate these theoretical models, a multi-analytical approach is essential. This guide focuses on the comparison of data obtained from the following key experimental techniques:
-
Compositional Analysis: Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) are used to determine the major, minor, and trace element composition of this compound samples.
-
Structural Analysis: Single-crystal X-ray Diffraction (SCXRD) and Rietveld refinement of powder X-ray diffraction (PXRD) data provide precise unit-cell dimensions, bond lengths, and information on cation ordering at the different crystallographic sites.
-
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are employed to probe the vibrational modes of functional groups (e.g., OH) and the local coordination environment of cations within the crystal structure.
The logical workflow for validating theoretical models of this compound crystal chemistry is illustrated in the following diagram:
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies on this compound, allowing for a direct comparison between different samples and with theoretical expectations.
Table 1: Chemical Composition of this compound Samples (atoms per formula unit, apfu)
| Sample | X-site (Na, Ca, K, □) | Y-site (Li, Al, Fe, Mn) | Z-site (Al) | Reference |
| Ideal this compound | Na₁.₀₀ | (Li₁.₅₀Al₁.₅₀) | Al₆.₀₀ | [Theoretical] |
| This compound (Brazil) | (Na₀.₇₃Ca₀.₀₆□₀.₂₁) | (Al₁.₂₄Li₁.₀₂Fe₀.₄₁Mn₀.₁₈Mg₀.₀₇) | Al₆.₀₀ | [8] |
| This compound (Brazil) | (Na₀.₅₉Ca₀.₁₂□₀.₂₉) | (Al₁.₄₀Fe₀.₀₁Mn₀.₃₉Li₁.₂₁) | Al₆.₀₀ | [9] |
| Schorl-Elbaite | (Na₀.₇₈Ca₀.₀₁□₀.₂₁) | (Fe₁.₀₉Al₁.₀₇Li₀.₇₅Mn₀.₀₉) | Al₆.₀₀ | [7] |
Table 2: Unit-Cell Parameters of this compound Samples
| Sample | a (Å) | c (Å) | V (ų) | Space Group | Reference |
| This compound (Brazil) | 15.838(1) | 7.105(1) | 1543.8(3) | R3m | [8] |
| This compound (Brazil) | 15.866(2) | 7.113(1) | 1550.4(6) | R3m | [9] |
| Schorl-Elbaite | 15.952(1) | 7.153(1) | 1575.5(3) | R3m | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data.
Electron Probe Microanalysis (EPMA)
-
Sample Preparation: this compound crystals are mounted in epoxy resin and polished to a 1-micron finish using diamond paste. The samples are then carbon-coated to ensure electrical conductivity.
-
Instrumentation: A CAMECA SX-100 electron microprobe or similar instrument is typically used.
-
Analytical Conditions:
-
Accelerating Voltage: 15 kV
-
Beam Current: 10-20 nA
-
Beam Diameter: 1-5 µm
-
-
Standards: A suite of natural and synthetic mineral standards is used for calibration (e.g., albite for Na, orthoclase (B78304) for K, diopside (B82245) for Ca and Mg, and pure metals or oxides for other elements).
-
Data Correction: Raw X-ray intensities are corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or a φ(ρz) correction procedure.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Selection and Mounting: A small, single crystal of this compound (typically < 0.3 mm) with sharp extinction under a polarizing microscope is selected. The crystal is mounted on a glass fiber or a cryo-loop.
-
Instrumentation: A four-circle diffractometer (e.g., Bruker APEX II or Rigaku XtaLAB) equipped with a CCD or CMOS detector is used. MoKα (λ = 0.71073 Å) or CuKα (λ = 1.5418 Å) radiation is commonly employed.
-
Data Collection: The crystal is cooled to low temperature (e.g., 100 K) to reduce thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal through a series of omega and phi scans.
-
Data Reduction and Structure Refinement: The collected diffraction data are integrated and corrected for Lorentz, polarization, and absorption effects. The crystal structure is then refined using least-squares methods (e.g., with the SHELXL software package) to obtain unit-cell parameters, atomic coordinates, and site occupancy factors.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For transmission measurements, a small amount of finely powdered this compound is mixed with KBr and pressed into a transparent pellet. For reflectance measurements, a polished crystal surface is used.
-
Instrumentation: A Nicolet iS50 FTIR spectrometer or a similar instrument equipped with a microscope is used.
-
Data Acquisition: Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of pure KBr or a gold mirror is collected for reference.
-
Data Analysis: The positions and relative intensities of the absorption bands, particularly in the OH-stretching region (3800-3400 cm⁻¹), are analyzed to infer cation arrangements at the Y- and Z-sites.
Conclusion
The validation of theoretical models of this compound crystal chemistry is an iterative process that relies on the close integration of theoretical predictions and robust experimental data. The data presented in this guide demonstrate that while the general theoretical framework for ionic substitutions in this compound is well-established, significant variations exist in natural samples. These variations underscore the importance of detailed, multi-technique characterization of individual samples to refine our understanding of the complex crystal chemistry of this mineral group. The provided protocols offer a standardized approach for researchers to generate high-quality, comparable data to further this field of study.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. A New Method for Determining Gem Tourmaline Species by LA-ICP-MS | Gems & Gemology [gia.edu]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. researchgate.net [researchgate.net]
- 8. rruff.net [rruff.net]
- 9. researchgate.net [researchgate.net]
comparative analysis of fluid inclusion data in elbaite
A Comparative Analysis of Fluid Inclusion Data in Elbaite
This guide provides a from various world-renowned pegmatite localities. It is intended for researchers, scientists, and gemologists interested in the genesis of gem tourmalines and the physicochemical conditions of their formation. By examining the trapped fluids within these crystals, we can reconstruct the temperature, pressure, and composition of the geological environment during this compound crystallization.
Experimental Protocols
The data presented in this guide were primarily obtained through a combination of petrographic analysis, microthermometry, and Raman spectroscopy.
1. Sample Preparation: Doubly polished thick sections (approximately 100-150 µm) of this compound and associated minerals are prepared to allow for the clear observation of fluid inclusions in transmitted light. Care is taken to avoid overheating the samples during preparation to prevent any alteration of the fluid inclusions.
2. Petrographic Analysis: A detailed petrographic study is conducted using a high-magnification microscope to classify the fluid inclusions based on their origin (primary, secondary, or pseudo-secondary), phase composition at room temperature (e.g., two-phase liquid-vapor, three-phase with a daughter mineral), and spatial distribution within the host crystal. This initial step is crucial for selecting suitable inclusions for further analysis.
3. Microthermometry: Microthermometry involves heating and freezing the samples on a specialized microscope stage (e.g., a Linkam THMSG600) to observe phase transitions within the fluid inclusions.
-
Freezing Runs: The samples are cooled to determine the eutectic temperature (Te), which gives an indication of the salt system (e.g., H₂O-NaCl, H₂O-NaCl-CaCl₂), and the final ice melting temperature (Tm_ice), which is used to calculate the salinity of the aqueous phase (expressed as wt.% NaCl equivalent). For carbonic inclusions, the melting temperature of CO₂ (Tm_CO₂) and the melting temperature of clathrate (Tm_clathrate) are also recorded.
-
Heating Runs: The samples are heated to determine the homogenization temperature (Th), where the liquid and vapor phases homogenize into a single fluid phase. This provides a minimum trapping temperature. For multiphase inclusions, the dissolution temperature of daughter minerals is also noted.
4. Raman Spectroscopy: Raman spectroscopy is a non-destructive technique used to identify the chemical composition of the fluid and solid phases within the inclusions. A laser is focused on the inclusion, and the scattered light is analyzed. This allows for the identification of gases (e.g., CO₂, CH₄, N₂), dissolved salts, and daughter minerals (e.g., sassolite (B1174133), arsenolite). This technique is particularly useful for analyzing the composition of the vapor phase and for identifying solid phases that are too small for optical identification.
Data Presentation
The following tables summarize the quantitative fluid inclusion data for this compound and associated minerals from key localities.
Table 1: Fluid Inclusion Data from Elba Island, Italy
| Host Mineral | Inclusion Type | Homogenization Temp. (Th) | Salinity (wt.% NaCl eq.) | Composition (identified by Raman) | Reference |
| Tourmaline (B1171579) (this compound) | 1. Aqueous-Carbonic | ~370°C | Not reported | CH₄-rich vapor (± CO₂) | [1] |
| Tourmaline (this compound) | 2. Multiphase Aqueous | ~370°C | Not reported | H₂O liquid + sassolite (H₃BO₃) ± arsenolite (As₂O₃) | [1] |
| Quartz | 3. Multiphase Aqueous-Carbonic | ~365°C (total) | Not reported | H₂O + CO₂ + CH₄ + N₂ + H₂ + sassolite + arsenolite | [1] |
| Quartz | 4. Aqueous-Carbonic | ~200°C | Not reported | H₂O + CH₄ + H₂ | [1] |
Table 2: Fluid Inclusion Data from Minas Gerais, Brazil
| Locality / Pegmatite | Host Mineral | Inclusion Type | Homogenization Temp. (Th) | Salinity (wt.% NaCl eq.) | Composition / Notes | Reference |
| Parelhas (Alto da Cabeça) | Tourmaline | I. Aqueous | Not reported | 2.6 - 7.9 | Te: -45.1 to -51.0°C (H₂O-NaCl-CaCl₂) | [2] |
| Parelhas (Alto da Cabeça) | Tourmaline | II. Aqueous-Carbonic | Not reported | 2.0 - 5.4 | Tm_CO₂: -58.1 to -64.0°C (other volatiles present) | [2] |
| Araçuaí District | Tourmaline/Beryl | Early Aqueous-Carbonic | 580°C (trapping T) | Low | ~20 mol% CO₂ | [3] |
| Araçuaí District | Quartz/Euclase | Late Aqueous | Not reported | 5.0 - 20.0 | Increasing salinity in later fluids | [3] |
Table 3: Formation Conditions for this compound in Afghanistan Pegmatites
| Locality | Mineral Association | Temperature of Formation | Pressure of Formation | Fluid Characteristics (Inferred) | Reference |
| Nuristan | This compound in miarolitic pockets | 425 - 475°C | 2.4 - 2.8 kbar | Low salinity aqueous fluids are typical for such environments. | N/A |
Visualizations
The following diagrams illustrate the experimental workflow for fluid inclusion analysis and the logical relationships between fluid inclusion types and the geological environment.
Caption: Experimental workflow for fluid inclusion analysis in this compound.
Caption: Formation pathways of different fluid inclusion types in this compound.
Comparative Discussion
The fluid inclusion data reveal significant variations in the conditions of this compound formation across different localities, reflecting diverse geological settings and evolutionary paths of the parent pegmatites.
-
Elba Island, Italy: The presence of CH₄-rich fluids and boron-rich daughter minerals like sassolite is a distinctive feature of the Elba pegmatites.[1] This suggests a complex fluid system involving not only magmatic volatiles but potentially interaction with organic-rich host rocks, leading to the formation of methane. The high homogenization temperatures of around 370°C indicate a relatively high-temperature hydrothermal stage for this compound crystallization.[1]
-
Minas Gerais, Brazil: The Brazilian pegmatites show a clear evolution in fluid composition. Early tourmaline crystallization occurred in the presence of a low-salinity aqueous-carbonic fluid at high temperatures and pressures (up to 580°C and 3.5 kbar).[3] This was followed by the evolution to later, lower-temperature aqueous fluids with increasing salinity, possibly due to fluid boiling or interaction with host rocks.[3] The presence of CaCl₂ in the fluids, as indicated by low eutectic temperatures, is also a notable characteristic.[2]
-
Afghanistan: While direct fluid inclusion data is lacking, the estimated P-T conditions of 425-475°C and 2.4-2.8 kbar for gem pocket formation suggest that Afghan this compound crystallizes at considerable depth and temperature, likely from a fluid phase that exsolved from the pegmatitic melt.
References
A Guide to Cross-Referencing Spectroscopic and Chemical Data for Elbaite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic and chemical data for the mineral elbaite, a lithium-rich tourmaline (B1171579). By cross-referencing data from various analytical techniques, researchers can gain a deeper understanding of this compound's composition and properties. This information is valuable for gemologists, mineralogists, and scientists in various fields, including materials science and drug development, where understanding crystal chemistry is crucial.
Data Presentation: Chemical Composition of this compound Varieties
The chemical composition of this compound can vary significantly, leading to a wide range of colors. The following table summarizes the typical chemical formulas and key elemental variations for different this compound varieties. The primary chromophores, or elements responsible for color, are often present in trace amounts.
| This compound Variety | General Chemical Formula | Key Elemental Variations and Chromophores |
| Achroite (Colorless) | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) | Essentially pure, with very low concentrations of transition metals. |
| Rubellite (Pink to Red) | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) | Presence of Mn3+ is the primary cause of color.[1] Fe content is generally low.[2] |
| Indicolite (Blue) | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) | Color is primarily caused by Fe2+.[2] The depth of the blue hue is directly affected by the iron content.[3] |
| Verdelite (Green) | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) | Color arises from Fe2+ and potentially Ti4+.[4] Some green tourmalines can also be colored by chromium and vanadium.[1] |
| Paraíba (Neon Blue to Green) | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) | Characterized by the presence of copper (Cu2+).[5] |
| Watermelon | Zoned Crystal | Exhibits a pink to red core (rubellite) with a green outer layer (verdelite).[6] |
Spectroscopic and Chemical Data Correlation
Spectroscopic techniques are powerful tools for identifying the chemical elements and their structural environment within this compound, providing a direct link to its visual properties.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions that cause color in this compound.
| Wavelength (nm) | Assignment | Corresponding this compound Variety |
| ~413-415 nm | Fe2+-Ti4+ intervalence charge transfer (IVCT)[4] | Green (Verdelite)[4] |
| ~520 nm | Mn3+ d-d transitions[1] | Pink to Red (Rubellite) |
| ~720-725 nm | Fe2+ d-d transitions[4][7] or Fe2+-Fe3+ IVCT[1][3] | Green (Verdelite)[4], Blue (Indicolite)[3] |
| 300-400 nm | O2--Fe3+ charge transfer[4][7] | Iron-bearing varieties |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecular groups within the this compound structure, particularly the hydroxyl (OH) groups. The positions of these bands can indicate the local cationic arrangement.
| Wavenumber (cm-1) | Assignment | Significance |
| ~3655 cm-1 | OH vibrations in Fe-substituted this compound[1] | Indicates the presence of iron in the crystal structure. |
| ~3636 cm-1 | O1H vibrations attributed to YLiYAlYAl and XNa or X position vacancy[4] | Characteristic of the local environment around the O1 hydroxyl site. |
| ~3562 cm-1 | O3H vibrations assigned to ZAlZAlYLi[4] | Provides information on the occupancy of the Y and Z sites. |
| ~3449 cm-1 | O3H vibrations assigned to ZAlZAlYAl[4] | Reflects the aluminum occupancy in the Y and Z sites. |
| 4000–4800 cm-1 | Vibrational frequency of OH and metal cation combination[8] | This region can be used to quickly differentiate between this compound and dravite.[8] |
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of the crystal lattice.
| Wavenumber (cm-1) | Assignment | Significance |
| ~370 cm-1 | ν(Z-O) stretching in Al3+-dominated ZO6 octahedra[1] | Indicates strong Al-O bonding. |
| 637 cm-1 | Characteristic of this compound-type tourmaline[1] | Can be used for mineral phase identification. |
| 707 cm-1 | Characteristic of this compound-type tourmaline[1] | Useful for distinguishing this compound from other minerals. |
| > 1200 cm-1 | Stretching vibration of B-O bonds within the BO3 group[1] | Confirms the presence of the borosilicate structure. |
| 3400-3700 cm-1 | OH vibrations[1] | Complements IR spectroscopy in studying the hydroxyl groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following sections outline typical experimental protocols for key analytical techniques used in this compound analysis.
Electron Probe Microanalysis (EPMA)
EPMA is a quantitative technique used to determine the major and minor element composition of a sample.
-
Instrumentation : A wavelength-dispersive spectrometer (WDS) is typically used, such as a Cameca SX100.[9][10]
-
Sample Preparation : this compound crystals are mounted and polished to expose a flat, smooth surface.[11] For certain phases, a raster mode of 3x3 µm may be used.[11]
-
Analytical Conditions :
Laser Ablation - Inductively Coupled Plasma - Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS is a highly sensitive technique for determining trace element concentrations.
-
Instrumentation : A laser ablation system coupled with an ICP-MS.
-
Sample Preparation : Polished thick sections or mounted crystals are used.
-
Analytical Conditions : This technique is particularly useful for quantifying light elements like lithium, which is a key component of this compound.[13] It is a largely non-destructive method.[13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions, which is directly related to the color of the mineral.
-
Instrumentation : A spectrophotometer, such as a Hitachi U4001, is used.[14][15]
-
Sample Preparation : Optically polished, parallel-sided sections of the this compound crystal are prepared.
-
Analytical Conditions :
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups and infer structural details based on their vibrational frequencies.
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, such as a Thermo-Nicolet 6700, is commonly used.[14][15]
-
Sample Preparation : Samples can be analyzed as powders mixed with KBr to form a pellet, or as thin, polished sections.
-
Analytical Conditions :
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information on the vibrational modes of a crystal, which are sensitive to its chemical composition and crystal structure.
-
Instrumentation : A Raman microscope, such as a Renishaw InVia, is typically employed.[14]
-
Sample Preparation : Analysis can be performed directly on a crystal facet or a polished surface.
-
Analytical Conditions :
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound through the cross-referencing of chemical and spectroscopic data.
Caption: Workflow for this compound characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mindat.org [mindat.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound : ClassicGems.net [classicgems.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ejm.copernicus.org [ejm.copernicus.org]
- 10. EJM - this compound, the neotype material from the Rosina pegmatite, San Piero in Campo, Elba island, Italy [ejm.copernicus.org]
- 11. jsg.utexas.edu [jsg.utexas.edu]
- 12. EJM - Fibrous tourmaline from San Piero in Campo (Elba, Italy) [ejm.copernicus.org]
- 13. gia.edu [gia.edu]
- 14. gia.edu [gia.edu]
- 15. gia.edu [gia.edu]
Unraveling the Enigmatic Formation Conditions of Elbaite: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise pressure-temperature (P-T) conditions of mineral formation is critical for applications ranging from materials science to geological modeling. This guide provides a comparative analysis of the formation conditions of elbaite, a lithium-rich tourmaline (B1171579), against other common pegmatitic minerals. While the stability field of this compound remains largely enigmatic, experimental data for analogous minerals provide a valuable framework for constraining its likely formation environment.
This compound, a member of the tourmaline group, is prized for its vibrant colors and is a key indicator of lithium-caesium-tantalum (LCT) pegmatites, geological formations that are also sources of rare elements crucial for various high-tech applications. Despite its significance, the precise pressure-temperature (P-T) conditions required for this compound formation are not well established, with many experimental attempts at its synthesis being largely unsuccessful.[1][2][3][4] This contrasts with other tourmaline-group minerals and common pegmatite gems, whose stability fields have been more readily determined through experimental petrology.
This guide compares the known and attempted P-T formation conditions of this compound with those of schorl and dravite (other tourmaline-group minerals), beryl (B75158), and topaz (B1169500). By examining the established stability fields of these alternative minerals, we can better infer the challenging conditions required for this compound crystallization.
Comparative Analysis of Pressure-Temperature Formation Conditions
The following table summarizes the experimentally determined and attempted P-T formation conditions for this compound and selected comparison minerals. It is important to note that the data for this compound largely represents conditions of attempted, rather than successful, synthesis where this compound was the primary tourmaline formed.
| Mineral | Chemical Formula | Temperature Range (°C) | Pressure Range (MPa) | Geological Environment |
| This compound | Na(Li1.5Al1.5)Al6(Si6O18)(BO3)3(OH)3(OH) | 300 - 750 (attempted synthesis)[2] | 100 - 400 (attempted synthesis)[2] | Lithium-rich granitic pegmatites, high-temperature hydrothermal veins[5] |
| Schorl | NaFe2+3Al6(Si6O18)(BO3)3(OH)3(OH) | Stable up to 750 - 775 at 300 MPa[6] | Wide stability range | Granites, granitic pegmatites, metamorphic rocks[7] |
| Dravite | NaMg3Al6(Si6O18)(BO3)3(OH)3(OH) | Stable up to 865 at 200 MPa; 925 at 500 MPa[8] | Wide stability range, up to ~7 GPa[2] | Metamorphic rocks (schists, marbles), granites[8] |
| Beryl | Be3Al2(Si6O18) | >600 (hydrothermal synthesis)[9] | >200 (hydrothermal synthesis)[9] | Granitic pegmatites, some metamorphic rocks |
| Topaz | Al2SiO4(F,OH)2 | 650 - 700 (in haplogranite melts)[1][6] | 200 (in haplogranite melts)[1][6] | Granitic pegmatites, rhyolites, hydrothermal veins |
Experimental Protocols: Hydrothermal Synthesis
A primary method for determining the P-T stability fields of these minerals is hydrothermal synthesis. This technique simulates the natural geological processes of mineral formation from hot, high-pressure aqueous solutions.
Objective: To synthesize a target mineral (e.g., tourmaline, beryl, topaz) under controlled pressure and temperature conditions to determine its stability field.
Apparatus:
-
Autoclave: A high-pressure vessel, typically made of a steel alloy, capable of withstanding high temperatures and pressures.
-
Temperature Controller: To maintain a precise temperature gradient within the autoclave.
-
Pressure Generator: To achieve the desired pressure within the vessel.
Starting Materials (Nutrient Charge):
-
A mixture of oxides or gels with the stoichiometric composition of the target mineral. For example, for dravite synthesis, a mixture of Na2O, MgO, Al2O3, SiO2, and B2O3 would be used.[10]
-
A solvent, typically deionized water, often with the addition of mineralizers (e.g., acids or salts like NaCl) to increase the solubility of the nutrient charge.[10]
-
Seed crystals of the target mineral may be used to promote crystal growth.[9]
Procedure:
-
The starting materials and solvent are placed inside a noble metal (e.g., gold or platinum) capsule, which is then sealed.
-
The capsule is placed inside the autoclave.
-
The autoclave is sealed and heated to the desired temperature. A temperature gradient is often established between the hotter (dissolution) zone and the cooler (crystal growth) zone.[11]
-
Pressure is applied to the system.
-
The experiment is run for a specific duration, which can range from several days to months, to allow for the dissolution of the nutrient material and the crystallization of the target mineral.[12]
-
At the end of the experiment, the autoclave is rapidly cooled (quenched) to preserve the mineral phases that were stable at the experimental conditions.
-
The run products are extracted, and the newly formed crystals are identified and analyzed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical hydrothermal synthesis experiment for determining mineral stability.
References
- 1. Experimental investigation of near-liquidus andalusite-topaz relations in synthetic peraluminous haplogranites at 200 MPa | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. researchgate.net [researchgate.net]
- 8. US3567642A - Hydrothermal process for growing crystals having the structure of beryl in an alkaline halide medium - Google Patents [patents.google.com]
- 9. gia.edu [gia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Elbaite Disposal: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Elbaite, a complex sodium, lithium, and aluminum boro-silicate mineral from the tourmaline (B1171579) group. For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of all laboratory materials, including minerals like this compound, is a cornerstone of a safe and compliant research environment.
Hazard Assessment and Regulatory Overview
This compound in its solid, crystalline form is not classified as a hazardous material for transportation or disposal under current regulations.[1] Safety Data Sheets (SDS) for the broader tourmaline group, of which this compound is a member, indicate that it is not a regulated dangerous good.[1][2] However, the responsibility for proper waste classification ultimately lies with the waste generator.[1]
While this compound does not contain elements that would typically classify it as a characteristic hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity by leaching), its composition as an aluminum boro-silicate warrants careful handling, particularly in powdered form.[3] Fine particles of aluminum silicate (B1173343) can pose an inhalation hazard, causing respiratory irritation.[1] Therefore, all handling and disposal procedures should be designed to minimize the generation of airborne dust.
Material Profile
To facilitate proper assessment, the key properties of this compound are summarized below.
| Property | Data |
| Chemical Name | Sodium Lithium Aluminum Boro-Silicate Hydroxide |
| Chemical Formula | Na(Li1.5Al1.5)Al6Si6O18(BO3)3(OH)4[3] |
| Hazard Classification | Not classified as a hazardous waste in solid form.[1][2] |
| Primary Hazard | Inhalation of fine dust/powder can cause respiratory irritation.[1] |
| Biodegradability | Not inherently biodegradable.[2] |
| Solubility | Insoluble in water. |
Disposal Procedures for Laboratory Settings
The overriding principle for laboratory waste is to formulate a disposal plan before an activity begins.[4] The following step-by-step process provides a framework for the safe disposal of this compound from a research environment.
Step 1: Evaluation of Waste Form
First, determine the physical state of the this compound waste. Is it in the form of solid crystals, fine powder, or is it contaminating other materials (e.g., gloves, wipes, glassware)? The disposal pathway depends on this initial assessment.
Step 2: Segregation of Waste
Proper segregation is critical. Do not mix this compound waste with other hazardous chemical waste streams unless it is unavoidably cross-contaminated.
-
Solid, Uncontaminated this compound: Collect solid crystals or pieces in a separate, clearly labeled container.
-
Powdered this compound: Collect fine powders in a sealed container to prevent dust generation.
-
Contaminated Debris: Items such as gloves, paper towels, or broken glassware lightly contaminated with this compound powder should be collected separately.
Step 3: Containerization and Labeling
-
Select an Appropriate Container: Use a durable, rigid, and sealable container for all solid this compound waste. For powders, a screw-top jar or a securely tied, double-bagged liner within a rigid container is recommended.
-
Label Clearly: Label the container as "Non-Hazardous Laboratory Waste: this compound" and include the date. Clear labeling prevents misidentification and ensures custodial staff are not tasked with handling chemical waste.[5]
Step 4: Disposal Pathway
-
Solid and Powdered this compound: Once containerized and labeled, solid this compound waste is generally suitable for disposal in a municipal landfill.[5] In a laboratory setting, this means placing the sealed container directly into the building's main dumpster. Do not place chemical waste containers in laboratory trash cans that are handled by custodial services.[5]
-
Contaminated Debris: Debris lightly contaminated with this compound powder can typically be disposed of in the same manner as the pure solid/powder. Place items in a sealed bag or rigid container and dispose of them in the main building dumpster.
-
Liquid Suspensions: If this compound is suspended in a non-hazardous liquid (e.g., water), it can be filtered. The solid this compound can then be dried and disposed of as outlined above. The remaining non-hazardous liquid may be suitable for drain disposal, pending approval from your institution's Environmental Health & Safety (EH&S) office.[5] Never dispose of liquids in dumpsters.[5]
-
Empty Containers: Original containers that held this compound should be emptied of all free-standing material. Deface the label to indicate the container is empty and no longer contains the chemical, then it can be disposed of in the regular trash or recycling, according to institutional policy.[4][5]
Step 5: Consultation and Documentation
Always adhere to your institution's specific waste management guidelines. Consult your EH&S department for clarification on any procedure. Maintain records of your waste disposal activities as required by your institution.
Caption: Logical workflow for the disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: Personal Protective Equipment and Protocols for Handling Elbaite
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of minerals such as Elbaite is crucial for ensuring a safe research environment. While this compound, a colorful and complex silicate (B1173343) mineral, is not classified as a hazardous substance in its solid form, the primary risk emerges from the potential inhalation of fine dust particles when the mineral is cut, crushed, or ground. These fine particles can pose a respiratory hazard, akin to other mineral dusts like crystalline silica. Adherence to established safety protocols and the use of appropriate personal protective equipment (PPE) are therefore essential.
Recommended Personal Protective Equipment (PPE)
To mitigate the risk of exposure to this compound dust, the following personal protective equipment is recommended:
| PPE Category | Item | Specifications and Usage Notes |
| Respiratory Protection | NIOSH-approved Respirator | For tasks that generate dust, a respirator is crucial. An N95 or higher-rated respirator should be used to protect against the inhalation of fine silicate particles. Ensure the respirator is properly fitted.[1] |
| Eye Protection | Safety Goggles | To prevent dust particles from entering the eyes, safety goggles that provide a complete seal around the eyes are recommended.[2][3] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn to prevent skin contact with the dust and to maintain cleanliness. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing from dust contamination. For activities with significant dust generation, disposable coveralls may be considered. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound in a laboratory setting is critical for minimizing risk.
Operational Protocol:
-
Preparation: Before beginning any work that may generate this compound dust, ensure that the designated work area is clean and that all necessary PPE is readily available. If possible, work in a well-ventilated area or use a fume hood.
-
Handling: When handling this compound, especially during processes like grinding or crushing, do so in a controlled manner to minimize dust creation. Wetting the mineral slightly can help to suppress dust.
-
Cleaning: After handling, the work area should be cleaned thoroughly. Use a wet wipe or a vacuum cleaner equipped with a HEPA filter to collect any dust. Avoid dry sweeping, as this can disperse fine particles into the air.
-
PPE Removal: Remove PPE in the following order to prevent cross-contamination: gloves, gown, eye protection, and finally, the respirator. Wash hands thoroughly after removing all PPE.
Disposal Plan:
This compound is generally considered a non-hazardous waste.[4][5] However, it is imperative to adhere to local regulations for the disposal of solid waste.
-
Containment: All disposable PPE and any materials used for cleaning up this compound dust should be placed in a sealed plastic bag.
-
Labeling: The bag should be clearly labeled as "Non-Hazardous Waste" or as required by your institution's waste management policies.
-
Disposal: The sealed bag can typically be disposed of in the regular solid waste stream. It is always best practice to confirm with your institution's environmental health and safety department for specific disposal guidelines.[6]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for handling this compound in a laboratory setting, from initial preparation to final disposal, ensuring safety at each step.
By following these guidelines, researchers can safely handle this compound and other similar minerals, minimizing the risk of exposure to potentially harmful dust and ensuring a secure laboratory environment.
References
- 1. envomask.com [envomask.com]
- 2. Personal Protective Equipment for Miners | Mining Safety [miningsafety.co.za]
- 3. agincourtresources.com [agincourtresources.com]
- 4. How Non-Hazardous Waste Disposal Works - Generated Materials Recovery [generated.com]
- 5. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
